molecular formula C38H76N2O14 B000652 Azithromycin hydrate CAS No. 117772-70-0

Azithromycin hydrate

Katalognummer: B000652
CAS-Nummer: 117772-70-0
Molekulargewicht: 785.0 g/mol
InChI-Schlüssel: SRMPHJKQVUDLQE-KUJJYQHYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azithromycin Dihydrate is a semisynthetic macrolide antibiotic valuable for microbiological and pharmacological research. Its primary mechanism of action is binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis and preventing bacterial growth. This makes it a key compound for studying infections caused by a broad spectrum of gram-positive and gram-negative bacteria, as well as intracellular pathogens such as Chlamydia trachomatis and Mycoplasma pneumoniae . As a stable crystalline dihydrate form, this compound offers superior handling and storage stability compared to other solid-state forms, which is a critical consideration for experimental reproducibility . A major focus of ongoing pharmaceutical research involves overcoming its inherent poor aqueous solubility to improve bioavailability. Investigative approaches include formulating solid dispersions with hydrophilic carriers and encapsulation within polymeric micellar systems, which have demonstrated significant success in enhancing dissolution rates and solubility . This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H72N2O12.2H2O/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;2*1H2/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMPHJKQVUDLQE-KUJJYQHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H76N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80922539
Record name Azithromycin dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117772-70-0
Record name Azithromycin dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117772700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azithromycin dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZITHROMYCIN DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FD1131I7S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Azithromycin Hydrate's Core Mechanism of Action on Bacterial Ribosomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azithromycin (B1666446), a prominent member of the azalide subclass of macrolide antibiotics, is a critical therapeutic agent for a wide array of bacterial infections. Its efficacy is rooted in a highly specific interaction with the bacterial protein synthesis machinery. This technical guide provides an in-depth examination of the molecular mechanism by which azithromycin hydrate (B1144303) targets and inhibits the bacterial ribosome. It details the binding site, the consequential effects on translation, quantitative measures of its activity, and the standardized experimental protocols used to elucidate this mechanism. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in antibiotic research and development.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Azithromycin exerts its primarily bacteriostatic effect by arresting bacterial protein synthesis.[1][2] At higher concentrations, it can be bactericidal.[2] This inhibition is achieved through a specific, high-affinity binding to the large (50S) ribosomal subunit of susceptible bacteria.[1][3][4] Unlike eukaryotic ribosomes, which differ structurally, bacterial ribosomes are selectively targeted, accounting for the antibiotic's therapeutic index.[5]

Ribosomal Binding Site

The primary target for azithromycin is the 23S ribosomal RNA (rRNA) component of the 50S subunit.[5][6][7] It binds within the nascent peptide exit tunnel (NPET), a channel approximately 100 Å long and 10–20 Å wide through which newly synthesized polypeptide chains emerge from the ribosome.[3][4] Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have precisely mapped the binding site, revealing critical interactions with specific nucleotides, most notably adenosine (B11128) residues A2058 and A2059 (E. coli numbering) in domain V of the 23S rRNA.[3][4][7]

In organisms like Escherichia coli, the binding of azithromycin is characterized as a two-step process:

  • Initial Low-Affinity Binding: A rapid initial recognition places the drug in a low-affinity site in the upper region of the exit tunnel.[8][9]

  • Conformational Change to High-Affinity Binding: This is followed by a slower conformational adjustment, resulting in a much tighter, more stable complex that is significantly more potent in halting protein synthesis.[4][8][9]

Inhibition of Polypeptide Elongation

By lodging itself within the NPET, azithromycin partially occludes the tunnel.[3] This physical obstruction sterically hinders the passage of the elongating polypeptide chain.[10][11] The primary consequence is the inhibition of the translocation step of protein synthesis, where the ribosome moves along the mRNA to the next codon.[7][12] This leads to the premature dissociation of peptidyl-tRNA from the ribosome, effectively terminating protein synthesis.[13]

Recent research indicates the mechanism is not a simple blockage but is context-dependent, influenced by the specific amino acid sequence of the nascent peptide.[4][14] Certain peptide motifs can enhance the stalling effect of the drug.[14] Azithromycin has also been reported to interfere with the proper assembly of the 50S ribosomal subunit, further contributing to its antibacterial action.[7][15]

cluster_cell Bacterial Cell cluster_50S 50S Subunit AZM Azithromycin Ribosome 70S Ribosome AZM->Ribosome Enters Cell rRNA 23S rRNA Binding Site (A2058, A2059) AZM->rRNA Binds specifically to 23S rRNA within the 50S subunit NPET Nascent Peptide Exit Tunnel (NPET) Block Blocks Polypeptide Elongation & Translocation rRNA->Block Occludes NPET Inhibition Inhibition of Protein Synthesis Block->Inhibition Arrests translation A 1. Complex Formation (Ribosomes + Azithromycin) B 2. Vitrification (Rapid Plunge-Freezing) A->B C 3. Cryo-TEM Data Collection (Thousands of 2D Images) B->C D 4. Image Processing (Alignment & 2D Classification) C->D E 5. 3D Reconstruction (High-Resolution Density Map) D->E F 6. Atomic Model Fitting & Structural Analysis E->F cluster_prep Reaction Components A Cell-Free Extract (e.g., E. coli S30) D Combine Components in Microplate A->D B mRNA Template (Reporter Gene) B->D C Amino Acids & Energy (ATP, GTP) C->D E Add Serial Dilutions of Azithromycin D->E F Incubate at 37°C E->F G Quantify Reporter Protein Synthesis F->G H Data Analysis: Calculate IC50 G->H cluster_bacterium Bacterium cluster_resistance Resistance Mechanisms AZM_in Azithromycin Ribosome Ribosome AZM_in->Ribosome Binds & Inhibits Efflux Active Efflux Pump (mef/msr genes) AZM_in->Efflux Intercepted Res Bacterial Survival & Proliferation Ribosome->Res Binding Blocked AZM_out Azithromycin Efflux->AZM_out Pumps Out Methylation Target Modification (erm genes) Methylation->Ribosome Methylates 23S rRNA

References

Physicochemical Properties of Azithromycin Dihydrate Crystals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin (B1666446), a macrolide antibiotic derived from erythromycin, is a widely prescribed therapeutic agent for various bacterial infections.[1][2] It is commercially available as a dihydrate crystalline form (C₃₈H₇₂N₂O₁₂·2H₂O), which exhibits specific physicochemical properties crucial for its formulation, stability, and bioavailability.[1][2][3] Understanding these properties is paramount for drug development professionals to ensure consistent quality, efficacy, and safety of the final drug product. This technical guide provides an in-depth overview of the core physicochemical characteristics of azithromycin dihydrate crystals, supported by quantitative data, detailed experimental protocols, and visual representations of analytical workflows.

Crystallographic Properties

Azithromycin dihydrate exists as a white crystalline powder.[3] Its crystal structure has been extensively studied, revealing an orthorhombic symmetry. However, it's noteworthy that azithromycin can exist in various polymorphic and pseudopolymorphic forms, including monohydrates and anhydrous forms, depending on the crystallization solvent and conditions.[1][2][4] The dihydrate is a stable form under ambient conditions.[1]

X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for identifying the crystalline form of azithromycin dihydrate. The diffraction pattern is characterized by specific peaks at certain 2θ angles.

Characteristic XRPD Peaks (2θ)
9.88° (intense)
7.17°
9.34°
18.77°
~9.5°
~12°
~15.5°
~16.5°
~17.5°
~18.8°

Data sourced from multiple studies, slight variations may occur based on experimental conditions.[5][6]

Thermal Properties

Thermal analysis techniques are critical for understanding the stability of azithromycin dihydrate crystals upon heating, including dehydration and melting processes.

Differential Scanning Calorimetry (DSC)

DSC analysis of azithromycin dihydrate typically shows endothermic events corresponding to dehydration and melting.

Thermal Event Temperature Range (°C) Enthalpy (J/g) Notes
Dehydration130 - 14062.03This event corresponds to the loss of water molecules.[2][7]
Melting of Anhydrous Form~15119.59This follows the dehydration step.[2][7]
Single Broad Endotherm~115.77 - 120-In some studies, a single broad endotherm is observed, which may represent overlapping dehydration and melting events.[8][9]
Polymorphic Form Endotherm139 (open crucible), 143.7 ± 0.5 (capillary crucible)54.6 ± 1.6A specific polymorphic form of the dihydrate shows these distinct endotherms.[10][11]
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For azithromycin dihydrate, TGA is used to quantify the water content.

Property Value Notes
Weight Loss4.38%This corresponds to the stoichiometric loss of two water molecules and is completed by 120°C.[2]

Spectroscopic Properties

Spectroscopic techniques provide information about the chemical structure and bonding within the azithromycin dihydrate crystal.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in azithromycin and to study intermolecular interactions, such as hydrogen bonding involving water molecules. While specific peak assignments are complex, the FTIR spectrum serves as a characteristic fingerprint for the dihydrate form. Studies have confirmed no chemical incompatibility between azithromycin dihydrate and various carriers using FTIR.[12][13][14]

Raman Spectroscopy

Raman spectroscopy offers complementary vibrational information to FTIR and can be used for both qualitative and quantitative analysis of azithromycin in solid dosage forms.

Raman Peak (cm⁻¹) Vibrational Assignment
1454Stretching modes of the ether
1042-
963-
908C-N-C torsion vibration
811C-C stretching vibration
774C-N stretching vibration
731C-O-C out of plane vibration
612C-OH bending vibration
403C-C-C bending vibration

Source:[15]

Solubility and Dissolution

Azithromycin dihydrate is classified as a poorly water-soluble drug, which can impact its bioavailability.[3][5] Enhancing its solubility and dissolution rate is a major focus in formulation development.

Solubility Parameter Value Conditions
Aqueous SolubilityPoorBiological fluids[3]
Saturation Solubility in Phosphate Buffer (pH 6.0)253 ± 0.95 µg/mLWith PEG 6000 solid dispersion (1:7 ratio)[16]
Saturation Solubility in Phosphate Buffer (pH 6.0)241 ± 1.45 µg/mLWith PEG 4000 solid dispersion (1:7 ratio)[16]

The solubility of azithromycin dihydrate increases with increasing temperature and with the addition of co-solvents like acetone.[7]

Stability and Hygroscopicity

Azithromycin dihydrate is a stable crystalline form.[1] However, it can undergo dehydration when heated, converting to an anhydrous form.[1][2] This anhydrous form is hygroscopic and will readily reabsorb water to revert to the more stable dihydrate form in the presence of moisture.[1][2][4][9] It is crucial to control moisture levels during manufacturing and storage to maintain the desired crystalline form.[2][7]

Experimental Protocols

X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form of azithromycin dihydrate and to detect the presence of other polymorphic or amorphous forms.

Methodology:

  • Sample Preparation: A small amount of the azithromycin dihydrate powder is gently packed into a sample holder. The surface should be flat and level with the holder's surface.

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

    • Voltage and Current: Set according to the instrument manufacturer's recommendations (e.g., 40 kV and 40 mA).

    • Scan Range (2θ): A typical range is 2° to 40°.

    • Scan Speed/Step Size: A continuous scan at 1°/min or a step scan with a step size of 0.02° and a dwell time of 1 second per step.

  • Data Acquisition: The sample is irradiated with the X-ray beam, and the diffraction pattern is recorded by the detector.

  • Data Analysis: The resulting diffractogram (intensity vs. 2θ) is analyzed to identify the characteristic peaks of azithromycin dihydrate. The peak positions and relative intensities are compared to reference patterns.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions of azithromycin dihydrate, including dehydration and melting points, and to measure the enthalpy of these transitions.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 3-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed or left open depending on the desired experiment (sealed pans are used to observe melting without dehydration).

  • Instrument Calibration: The instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Instrument Setup:

    • Heating Rate: A typical heating rate is 5°C/min or 10°C/min.[2][10][11]

    • Temperature Program: The sample is heated from a starting temperature (e.g., 25°C) to a final temperature above the expected melting point (e.g., 200°C).

    • Purge Gas: An inert gas, such as nitrogen, is used to purge the sample chamber at a constant flow rate (e.g., 40 ml/min).[2][7]

  • Data Acquisition: The heat flow to the sample is measured as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed to determine the onset temperature, peak temperature, and enthalpy of any endothermic or exothermic events.

Thermogravimetric Analysis (TGA)

Objective: To measure the water content of azithromycin dihydrate and to study its dehydration profile.

Methodology:

  • Sample Preparation: A sample of azithromycin dihydrate (typically 5-10 mg) is accurately weighed into a TGA pan.

  • Instrument Setup:

    • Heating Rate: A common heating rate is 10°C/min.

    • Temperature Program: The sample is heated from ambient temperature to a temperature sufficient to ensure complete dehydration (e.g., 150°C).

    • Purge Gas: An inert atmosphere is maintained using a purge gas like nitrogen at a constant flow rate.

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The TGA curve (weight % vs. temperature) is analyzed to determine the temperature range of weight loss and the total percentage of weight loss, which corresponds to the water content.

Visualizations

Physicochemical_Characterization_Workflow cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Secondary Characterization cluster_3 Stability Assessment RawMaterial Azithromycin Dihydrate Raw Material XRPD X-Ray Powder Diffraction (Crystal Form Identification) RawMaterial->XRPD DSC Differential Scanning Calorimetry (Thermal Transitions) RawMaterial->DSC TGA Thermogravimetric Analysis (Water Content) RawMaterial->TGA FTIR FTIR Spectroscopy (Functional Groups) RawMaterial->FTIR Raman Raman Spectroscopy (Vibrational Analysis) RawMaterial->Raman Solubility Solubility Studies (Aqueous & Solvent) RawMaterial->Solubility Hygroscopicity Hygroscopicity Testing (Moisture Sorption/Desorption) RawMaterial->Hygroscopicity StabilityTesting Accelerated Stability Studies (Temp/Humidity Effects) Hygroscopicity->StabilityTesting

Caption: Workflow for the physicochemical characterization of azithromycin dihydrate crystals.

Property_Relationships cluster_properties Physicochemical Properties cluster_impact Impact on Drug Development CrystalForm Crystal Form (Dihydrate) Solubility Poor Aqueous Solubility CrystalForm->Solubility influences Hygroscopicity Hygroscopicity of Anhydrous Form CrystalForm->Hygroscopicity influences ThermalStability Thermal Stability CrystalForm->ThermalStability determines Bioavailability Bioavailability Solubility->Bioavailability directly impacts Formulation Formulation Strategy (e.g., Solid Dispersions) Solubility->Formulation drives Manufacturing Manufacturing Process (Drying, Milling) Hygroscopicity->Manufacturing affects Storage Storage & Packaging Hygroscopicity->Storage necessitates control of ThermalStability->Manufacturing is critical for

References

An In-depth Technical Guide to the Structural Differences Between Azithromycin Monohydrate and Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azithromycin (B1666446), a widely prescribed macrolide antibiotic, can exist in various hydrated crystalline forms, most notably as a monohydrate and a dihydrate. The degree of hydration significantly influences the physicochemical properties of the active pharmaceutical ingredient (API), including its stability, solubility, and bioavailability. Understanding the nuanced structural differences between these hydrated forms is paramount for drug development, formulation, and ensuring consistent product quality. This technical guide provides a comprehensive analysis of the structural distinctions between azithromycin monohydrate and dihydrate, supported by quantitative data, detailed experimental protocols, and visual representations of analytical workflows.

Introduction to Azithromycin Hydrates

Azithromycin is commercially available primarily as the dihydrate form.[1] However, the monohydrate can be prepared, and its characterization is crucial for understanding potential polymorphic transitions during manufacturing and storage.[1][2] The presence of water molecules within the crystal lattice fundamentally alters the intermolecular interactions, leading to distinct crystal packing and, consequently, different physical properties.

Structural and Physicochemical Differences

The primary structural difference between azithromycin monohydrate and dihydrate lies in the number of water molecules integrated into their respective crystal lattices. This variation in hydration leads to measurable differences in their crystallographic parameters, thermal behavior, and spectroscopic profiles.

Crystallographic Properties

X-ray diffraction (XRD) is the definitive technique for elucidating the three-dimensional structure of crystalline materials. While various solvated forms of azithromycin monohydrate have been reported, making a direct comparison of a single "monohydrate" to the dihydrate complex, this guide synthesizes available data to highlight the typical distinctions. The crystal system and unit cell parameters are key differentiators.

PropertyAzithromycin Monohydrate (Representative)Azithromycin Dihydrate
Crystal System Orthorhombic (for certain solvates)Orthorhombic
Space Group P212121 (for certain solvates)P212121
Unit Cell Parameters (a, b, c) a = 8.9 ± 0.4 Å, b = 12.3 ± 0.5 Å, c = 45.8 ± 0.5 Å (for Family II isomorphs which include monohydrate solvates)[3]Varies depending on specific form; a direct comparison is complex due to multiple reported polymorphs.
Water Content (w/w) ~2-5%[1][4]~4.6%[5]

Note: The crystallographic data for azithromycin monohydrate can vary depending on the co-crystallized solvent.

Thermal Properties

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the dehydration and melting behavior of hydrated crystals.

PropertyAzithromycin MonohydrateAzithromycin Dihydrate
Dehydration Onset (TGA) Dehydration can occur at temperatures ≥60°C, potentially leading to an amorphous form.[3]Dehydration starts upon heating and is generally complete by 120°C.[6]
Weight Loss (TGA) Corresponds to the loss of approximately one mole of water.[1][2]Stoichiometric weight loss of two water molecules (~4.38%).[6]
Melting Point (DSC) Exhibits a melting endotherm, which can be broad and may overlap with dehydration.[2][7]Typically shows a melting endotherm around 113-115°C.[7][8]
Spectroscopic Properties

Fourier-Transform Infrared (FT-IR) spectroscopy can differentiate between the monohydrate and dihydrate forms by highlighting differences in the vibrational modes of the water molecules and the azithromycin molecule itself, particularly in the O-H stretching region.

Spectroscopic FeatureAzithromycin MonohydrateAzithromycin Dihydrate
O-H Stretching Region (FT-IR) Shows distinct absorption bands corresponding to the vibrational modes of the single water molecule.Exhibits characteristic absorption bands for the two water molecules, which may differ in their bonding environment within the crystal lattice.
Other Characteristic Peaks (FT-IR) The overall fingerprint region may show subtle shifts in peak positions and intensities compared to the dihydrate due to different hydrogen bonding networks.The FT-IR spectrum serves as a standard for the commercially available form.

Experimental Protocols

Detailed methodologies are crucial for reproducible characterization of azithromycin hydrates.

Preparation of Azithromycin Monohydrate

Azithromycin monohydrate can be prepared from the dihydrate form by recrystallization from a mixture of ethanol (B145695) and water.[1][2]

Protocol:

  • Dissolve azithromycin dihydrate in a 1:1 (v/v) mixture of ethanol and water with heating.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum at a controlled temperature.

X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form and determine unit cell parameters.

Methodology:

  • Instrument: A high-resolution powder diffractometer.

  • Radiation: Cu Kα radiation (λ = 1.5406 Å).

  • Scan Range (2θ): 2° to 40°.

  • Scan Speed: 2°/min.

  • Sample Preparation: Gently pack the powder sample into a standard sample holder.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions (e.g., melting, dehydration).

Methodology:

  • Instrument: A calibrated DSC instrument.

  • Sample Pan: Aluminum pans (hermetically sealed or with a pinhole).

  • Sample Weight: 3-5 mg.

  • Heating Rate: 10°C/min.

  • Temperature Range: 25°C to 250°C.

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

Thermogravimetric Analysis (TGA)

Objective: To quantify the water content.

Methodology:

  • Instrument: A calibrated TGA instrument.

  • Sample Pan: Platinum or ceramic pans.

  • Sample Weight: 5-10 mg.

  • Heating Rate: 10°C/min.

  • Temperature Range: 25°C to 300°C.

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the vibrational spectrum for structural comparison.

Methodology:

  • Instrument: An FT-IR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr and compressing the mixture into a thin disc.[9]

  • Spectral Range: 4000 to 400 cm-1.

  • Resolution: 4 cm-1.

Visualization of Analytical Workflow and Structural Relationships

The following diagrams illustrate the workflow for characterizing azithromycin hydrates and the relationship between the different forms.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Physicochemical Characterization cluster_data Data Analysis AZ_DH Azithromycin Dihydrate (Commercial) AZ_MH Azithromycin Monohydrate (Prepared) AZ_DH->AZ_MH Recrystallization (Ethanol/Water) XRPD XRPD AZ_DH->XRPD DSC DSC AZ_DH->DSC TGA TGA AZ_DH->TGA FTIR FT-IR AZ_DH->FTIR AZ_MH->XRPD AZ_MH->DSC AZ_MH->TGA AZ_MH->FTIR Structure Crystal Structure Determination XRPD->Structure Thermal Thermal Behavior Analysis DSC->Thermal Water Water Content Quantification TGA->Water Spectrum Spectroscopic Comparison FTIR->Spectrum

Figure 1: Experimental workflow for the characterization of azithromycin hydrates.

structural_relationships AZ_DH Azithromycin Dihydrate (Stable Form) AZ_MH Azithromycin Monohydrate AZ_DH->AZ_MH Controlled Recrystallization AZ_Anhydrous Anhydrous Azithromycin (Hygroscopic) AZ_DH->AZ_Anhydrous Dehydration (<80°C) Amorphous Amorphous Azithromycin AZ_MH->Amorphous Dehydration (≥60°C) AZ_Anhydrous->AZ_DH Rehydration (Hygroscopic)

Figure 2: Interconversion pathways of azithromycin hydrates and amorphous form.

Conclusion

The monohydrate and dihydrate forms of azithromycin exhibit distinct structural, thermal, and spectroscopic properties. A thorough characterization using a combination of analytical techniques such as XRPD, DSC, TGA, and FT-IR is essential for controlling the solid-state form of azithromycin in drug development and manufacturing. The choice of the hydrated form can have significant implications for the final drug product's performance, making a deep understanding of their structural differences a critical aspect of pharmaceutical science. The dihydrate is generally the more stable form, while the monohydrate and anhydrous forms can be prone to conversion.[1][2]

References

Synthesis and Characterization of Azithromycin Hydrates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azithromycin (B1666446), a macrolide antibiotic derived from erythromycin, is a widely used therapeutic agent for treating various bacterial infections.[1][2] Its efficacy and stability are intrinsically linked to its solid-state properties. Azithromycin can exist in several crystalline forms, including various hydrates, a phenomenon known as pseudopolymorphism.[3] The most common and well-characterized forms are the monohydrate (MH) and the commercially available dihydrate (DH).[3][4] Other forms, such as a sesquihydrate (SH) and amorphous azithromycin, have also been identified, often resulting from specific processing conditions.[5]

The specific hydrated form of an active pharmaceutical ingredient (API) can significantly influence critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[3] Therefore, the ability to selectively synthesize and accurately characterize different azithromycin hydrates is paramount for drug development, formulation, and ensuring consistent product quality. Anhydrous azithromycin, for instance, is known to be hygroscopic and readily converts to the more stable dihydrate form upon exposure to moisture.[3][4] This guide provides a comprehensive overview of the synthesis and characterization of key azithromycin hydrates, detailing experimental protocols and comparative data for researchers and drug development professionals.

Experimental Workflows and Phase Relationships

The synthesis and characterization of azithromycin hydrates follow a structured workflow, beginning with the crystallization process and followed by a suite of analytical techniques to confirm the solid-state form and purity.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Start Crude Azithromycin or Precursor Hydrate Crystallization Controlled Crystallization (Solvent, Temperature, Water Content) Start->Crystallization Isolation Isolation & Drying (Filtration, Vacuum Drying) Crystallization->Isolation Hydrate_Product Azithromycin Hydrate Product Isolation->Hydrate_Product TGA TGA Hydrate_Product->TGA Water Content DSC DSC Hydrate_Product->DSC Thermal Behavior KFT Karl Fischer Titration Hydrate_Product->KFT Precise Water Content XRPD XRPD Hydrate_Product->XRPD Crystalline Form FTIR FT-IR Hydrate_Product->FTIR Chemical Integrity SEM SEM Hydrate_Product->SEM Morphology Phase_Transformations DH Dihydrate (DH) MH Monohydrate (MH) DH->MH Water/Ethanol (1:1) Recrystallization SH Sesquihydrate (SH) DH->SH Heat ≥80°C Iso_DH Isomorphic Dehydrate (from DH) DH->Iso_DH Heat <80°C MH->DH Slurry in Water Amorphous Amorphous MH->Amorphous Heat ≥60°C SH->Amorphous Heat to 100°C or 0% RH Anhydrous Anhydrous Anhydrous->DH Room Temp. Exposure to Air Dihydrate_Synthesis A 1. Dissolve Crude Azithromycin in Acetone at 20°C B 2. Add Water (0.4 vol) slowly over 3 hours A->B Initiates Crystallization C 3. Stir Suspension for 2-4 hours B->C Forms Suspension D 4. Add Water (0.6 vol) slowly over 3 hours C->D Completes Precipitation E 5. Isolate Crystals (Filtration) D->E F 6. Dry under Vacuum (35-40°C) E->F G Azithromycin Dihydrate F->G

References

Technical Guide: Solubility of Azithromycin Hydrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of azithromycin (B1666446) hydrate (B1144303) in various organic solvents. Azithromycin, a macrolide antibiotic, exists in different hydrated forms, primarily as a monohydrate and a dihydrate, and its solubility is a critical parameter in pharmaceutical development, influencing formulation, crystallization, and bioavailability.[1][2][3] This document consolidates quantitative solubility data, details common experimental protocols for its determination, and presents visual workflows to aid in understanding the related processes.

Quantitative Solubility Data

The solubility of azithromycin is dependent on its hydration state (monohydrate vs. dihydrate), the choice of solvent, and the temperature. The following tables summarize the available quantitative data.

Table 1: Solubility of Azithromycin in Pure Organic Solvents

Hydrate FormSolventSolubility (mg/mL)Temperature (°C)Source
AzithromycinEthanol~ 16Not Specified[4]
AzithromycinDimethylformamide (DMF)~ 16Not Specified[4]
AzithromycinDimethyl sulfoxide (B87167) (DMSO)~ 5Not Specified[4]
Azithromycin DihydrateEthanol100Not Specified[5]
Azithromycin DihydrateDimethyl sulfoxide (DMSO)100Not Specified[5]
Azithromycin DihydratePropylene GlycolMaximum Solubility*Not Specified[6]

*Note: Propylene glycol was identified as the solvent providing the highest solubility among those tested in the study, but a specific quantitative value was not provided in the abstract.[6]

Table 2: Temperature-Dependent Solubility of Azithromycin Monohydrate in Various Solvents

The solubility of azithromycin monohydrate was measured across a temperature range of 278.15 K to 323.15 K (5°C to 50°C). Data indicates that solubility increases with temperature in all tested solvents, signifying an endothermic dissolution process.[7][8]

SolventTemperature Range (°C)Solubility Trend
Ethanol5 to 50Increases with increasing temperature
Propan-2-ol5 to 50Increases with increasing temperature
Butan-1-ol5 to 50Increases with increasing temperature
Ethyl Ethanoate5 to 50Increases with increasing temperature
2-Propanone (Acetone)5 to 50Increases with increasing temperature

Table 3: Solubility of Azithromycin Dihydrate in Acetone-Water Mixtures

The solubility of azithromycin dihydrate was measured as a function of temperature in various acetone-water solvent mixtures.[9]

Acetone-Water Volume FractionTemperature (°C)Solubility Trend
0-100 (Pure Water)VariableIncreases with increasing temperature
25-75VariableIncreases with increasing temperature
50-50VariableIncreases with increasing temperature
75-25VariableIncreases with increasing temperature

Experimental Protocols for Solubility Determination

The determination of azithromycin hydrate solubility is typically performed using established analytical methods. The choice of method depends on the specific requirements of the study.

Synthetic Method

This dynamic method is used for measuring temperature-dependent solubility.

  • Principle : A known mass of this compound is mixed with a known mass of the solvent in a sealed vessel. The temperature of the mixture is gradually changed while being stirred. The temperature at which the last solid particles dissolve (on heating) or the first crystals appear (on cooling) is recorded as the equilibrium or saturation temperature.

  • Apparatus :

    • A jacketed glass vessel (crystallizer) of approximately 100 mL.[10]

    • A thermostatically controlled circulating water bath to precisely control the temperature.[10]

    • A magnetic stirrer for continuous agitation.

    • A calibrated thermometer with an accuracy of ±0.05 K to measure the equilibrium temperature.[10]

  • Procedure :

    • A precise amount of this compound and the selected solvent are weighed and placed into the jacketed vessel.

    • The mixture is heated slowly while being stirred until all the solid is completely dissolved.

    • The clear solution is then cooled at a controlled rate (e.g., 0.1 K/min) to observe the point of crystallization.

    • The temperature at which the first stable crystals appear is recorded as the solubility temperature for that specific concentration.

Static Equilibrium Method (Shake-Flask)

This method measures solubility at a constant temperature.

  • Principle : An excess amount of the solid drug is added to the solvent and agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of the drug in the saturated solution is then determined analytically.

  • Apparatus :

    • Constant temperature water bath with a shaker or rotator.

    • Sealed flasks or vials to prevent solvent evaporation.

    • Analytical balance.

    • Filtration system (e.g., syringe filters).

    • UV-Vis Spectrophotometer or HPLC for concentration analysis.

  • Procedure :

    • An excess amount (e.g., 50 mg) of this compound is added to a known volume (e.g., 100 mL) of the solvent in a flask.[11]

    • The flask is sealed and placed in a temperature-controlled water bath (e.g., 37.0 ± 0.5°C) and agitated (e.g., rotated at 20 rpm) for an extended period (e.g., 48 hours) to ensure equilibrium is reached.[11]

    • After equilibration, the suspension is allowed to settle.

    • A sample of the supernatant is withdrawn and immediately filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solids.

    • The filtrate is appropriately diluted, and the concentration of azithromycin is determined using a UV spectrophotometer at its λmax (e.g., 215 nm).[11] A standard calibration curve is used for quantification.[12]

Visualizations: Workflows and Relationships

Diagrams created using Graphviz illustrate key experimental and conceptual workflows related to this compound.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess Azithromycin Hydrate to Solvent B Seal container to prevent evaporation A->B C Agitate at constant Temperature (e.g., 37°C) for extended period (e.g., 48h) B->C D Withdraw Supernatant C->D E Filter sample (e.g., 0.45 µm filter) D->E F Dilute Filtrate E->F G Measure Absorbance (UV-Vis at 215 nm) F->G H Calculate Concentration (using Calibration Curve) G->H G->H

Caption: Workflow for Static Equilibrium Solubility Determination.

G cluster_solvents Crystallization Solvent Systems AZ Azithromycin (Anhydrous) DH Azithromycin Dihydrate (Non-hygroscopic) AZ->DH Rehydration (in presence of moisture) S3 Heating / Drying (e.g., up to 80°C) MH Azithromycin Monohydrate (Hygroscopic) MH->DH Conversion (e.g., via stirring in Acetonitrile/Water) DH->AZ Dehydration DH->S3 S1 Water / Ethanol Mixture S1->MH Crystallization S2 Water / Acetone Mixture S2->DH Crystallization

Caption: Relationship between this compound Forms and Solvents.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Pathways of Azithromycin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of azithromycin (B1666446) hydrate (B1144303), a widely used macrolide antibiotic. Understanding these characteristics is critical for ensuring the quality, safety, and efficacy of azithromycin drug products throughout their lifecycle, from manufacturing and formulation to storage and administration. This document collates and synthesizes key data on the thermal behavior of azithromycin hydrates, details the chemical pathways of its degradation, and provides standardized experimental protocols for its analysis.

Thermal Stability of Azithromycin Hydrate

Azithromycin can exist in various solid-state forms, including anhydrous and hydrated forms (monohydrate and dihydrate). The commercially available form is typically the dihydrate, which exhibits distinct thermal behavior.[1][2] The stability of these forms is crucial as phase transformations can impact physicochemical properties such as solubility and dissolution rate.[3]

Thermal Analysis Data

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing the stability of azithromycin hydrates.

Table 1: Summary of Thermal Analysis Data for Azithromycin Dihydrate

ParameterObservationConditionsReference(s)
TGA Weight Loss A weight loss of approximately 4.38% is observed, corresponding to the loss of two water molecules.Heating under a nitrogen flow, completed by 120°C.[1]
DSC Endotherms Two endotherms are typically observed. The first, in the range of 130-140°C, is associated with dehydration. The second, around 151°C, corresponds to the melting of the anhydrous form.Sealed pan, heating rate of 2°C/min under nitrogen purging.[1][4]
Melting Point A melting point of approximately 115.77°C has also been reported for the dihydrate, indicating potential variability based on experimental conditions and sample origin.Not specified.[5]
Dehydration Onset Dehydration begins at temperatures as low as 25°C under a nitrogen flow.TGA analysis.[1]

Note: The observed thermal events can vary depending on the experimental conditions (e.g., heating rate, open vs. sealed pan) and the specific crystalline form of the azithromycin sample.

The anhydrous form of azithromycin is known to be hygroscopic and can readily convert back to the dihydrate form in the presence of moisture at ambient temperature.[1][2] This underscores the importance of controlling humidity during the manufacturing and storage of azithromycin-containing products.

Degradation Pathways of Azithromycin

Azithromycin is susceptible to degradation under various stress conditions, including acidic, alkaline, and oxidative environments. Understanding these degradation pathways is essential for developing stability-indicating analytical methods and for designing stable formulations.

Acidic Degradation

Under acidic conditions, the primary degradation pathway for azithromycin involves the acid-catalyzed hydrolysis of the glycosidic bond connecting the cladinose (B132029) sugar to the macrolactone ring.[6][7] This is a key difference from erythromycin, which primarily degrades via intramolecular dehydration.[6] The methyl-substituted nitrogen at the 9a position in the azithromycin aglycone ring blocks this internal dehydration pathway, contributing to its enhanced acid stability compared to erythromycin.[6] The major degradation product formed is desosaminylazithromycin.[8]

Acid_Degradation Azithromycin Azithromycin Desosaminylazithromycin Desosaminylazithromycin Azithromycin->Desosaminylazithromycin Acid Hydrolysis (Cleavage of Cladinose) Cladinose Cladinose Azithromycin->Cladinose Acid Hydrolysis

Caption: Acidic degradation pathway of azithromycin.
Alkaline Degradation

In alkaline conditions, azithromycin can undergo hydrolysis of the lactone ring, leading to the formation of ring-opened degradation products.[8][9] This pathway is a common degradation route for macrolide antibiotics.

Alkaline_Degradation Azithromycin Azithromycin RingOpenedProduct Ring-Opened Degradation Product Azithromycin->RingOpenedProduct Alkaline Hydrolysis (Lactone Ring Opening)

Caption: Alkaline degradation pathway of azithromycin.
Oxidative Degradation

Azithromycin is also susceptible to oxidative degradation, which can occur at the exocyclic amine group.[10][11] Forced degradation studies using oxidizing agents like hydrogen peroxide have been used to generate and identify these degradation products.

Oxidative_Degradation Azithromycin Azithromycin OxidizedProduct Oxidized Degradation Product (e.g., at exocyclic amine) Azithromycin->OxidizedProduct Oxidation

Caption: Oxidative degradation pathway of azithromycin.
Thermal Degradation

Heating azithromycin can lead to the formation of various degradation products. Studies have identified several thermal degradants, which can be separated and quantified using chromatographic techniques.[1][11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the consistent and reliable analysis of this compound's thermal stability and degradation.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content and assess the thermal stability of this compound.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a clean aluminum pan.

  • Analysis Conditions:

    • Purge Gas: Nitrogen at a flow rate of 40 mL/min.

    • Heating Rate: 1°C/min.

    • Temperature Range: 25°C to 250°C.

  • Data Analysis: Record the mass loss as a function of temperature. The percentage weight loss corresponding to the dehydration of the hydrate is calculated.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Analysis weigh_sample Weigh 1-5 mg of This compound place_in_pan Place in Aluminum Pan weigh_sample->place_in_pan set_conditions Set Conditions: - N2 Purge (40 mL/min) - Heating Rate (1°C/min) - Temp Range (25-250°C) place_in_pan->set_conditions run_analysis Run TGA set_conditions->run_analysis record_mass_loss Record Mass Loss vs. Temp run_analysis->record_mass_loss calculate_water_content Calculate % Weight Loss (Water Content) record_mass_loss->calculate_water_content

Caption: Experimental workflow for TGA analysis.
Differential Scanning Calorimetry (DSC)

Objective: To determine the dehydration and melting temperatures of this compound.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 10-15 mg of the this compound sample into a sealed aluminum pan. An empty sealed pan is used as a reference.

  • Analysis Conditions:

    • Purge Gas: Nitrogen.

    • Heating Rate: 2°C/min.

    • Temperature Range: 0°C to 250°C.

  • Data Analysis: Record the heat flow as a function of temperature. Identify and analyze the endothermic and exothermic events.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Analysis weigh_sample Weigh 10-15 mg of This compound seal_in_pan Seal in Aluminum Pan weigh_sample->seal_in_pan set_conditions Set Conditions: - N2 Purge - Heating Rate (2°C/min) - Temp Range (0-250°C) seal_in_pan->set_conditions run_analysis Run DSC set_conditions->run_analysis record_heat_flow Record Heat Flow vs. Temp run_analysis->record_heat_flow identify_peaks Identify Endotherms/Exotherms (Dehydration, Melting) record_heat_flow->identify_peaks

References

Navigating the Rising Tide of Resistance: An In-depth Technical Guide to the Antibacterial Spectrum of Azithromycin Against Resistant Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin (B1666446), a macrolide antibiotic, has long been a cornerstone in the treatment of a wide array of bacterial infections due to its broad spectrum of activity and favorable pharmacokinetic profile. However, the escalating global crisis of antimicrobial resistance (AMR) has significantly challenged its efficacy. This technical guide provides a comprehensive overview of the current antibacterial spectrum of azithromycin against clinically important resistant bacterial strains. It delves into the quantitative measures of its activity, detailed experimental protocols for susceptibility testing and resistance mechanism identification, and visual representations of key pathways and workflows to support research and development efforts in combating antibiotic resistance.

Data Presentation: Azithromycin Activity Against Resistant Bacteria

The minimum inhibitory concentration (MIC) is a critical quantitative measure of an antibiotic's potency. The following tables summarize the MIC values (range, MIC₅₀, and MIC₉₀) of azithromycin against various resistant bacterial strains, offering a clear comparison of its activity.

Bacterial SpeciesResistance ProfileAzithromycin MIC Range (µg/mL)Azithromycin MIC₅₀ (µg/mL)Azithromycin MIC₉₀ (µg/mL)
Escherichia coliMultidrug-resistant0.06 to >256[1]8[1]128[1]
Salmonella enterica serovar TyphiExtensively Drug-Resistant (XDR)2 to 324Not Reported
Salmonella enterica serovarsGeneral1 to 328Not Reported
Neisseria gonorrhoeaeAzithromycin-resistant≥ 2Not ReportedNot Reported
Staphylococcus aureusMethicillin-resistant (MRSA)32 to 64[2]Not ReportedNot Reported
Haemophilus influenzaeAmpicillin-resistant1 to 2[3]Not ReportedNot Reported
Streptococcus pneumoniaeMacrolide-resistantNot specified8 (mef(E) positive)>128 (erm(B) positive)[4]
Moraxella catarrhalisGeneral populationNot specified0.250.5
Prevotella spp.General population0.016 to >256[5]1.5[5]>256[5]
Bacteroides fragilis groupGeneral populationNot specified16128
Clostridium difficileGeneral populationNot specified>512>512

Experimental Protocols

Accurate and standardized methodologies are paramount for the reliable assessment of antibacterial activity and resistance mechanisms. This section details key experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented as required for fastidious organisms (e.g., with lysed horse blood for Streptococcus pneumoniae)

  • Azithromycin stock solution of known concentration

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator with appropriate atmospheric conditions (e.g., 35°C, 5% CO₂)

Procedure:

  • Prepare Azithromycin Dilutions: Perform serial two-fold dilutions of the azithromycin stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

  • Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline or PBS and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the azithromycin dilutions. Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at the appropriate temperature and atmospheric conditions for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of azithromycin that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Detection of Macrolide Resistance Genes by PCR

Polymerase Chain Reaction (PCR) is a widely used method for the rapid detection of specific genes conferring resistance to macrolides, such as erm (erythromycin ribosome methylase) and mef (macrolide efflux).

a) Detection of erm(B)

  • Primers:

    • Forward Primer: 5'-GAAAAAGGTACTCAACCAAATA-3'

    • Reverse Primer: 5'-AGTAACGGTACTTAAATTGTTTAC-3'

  • PCR Conditions:

    • Initial Denaturation: 94°C for 5 minutes

    • 30 Cycles of:

      • Denaturation: 94°C for 1 minute

      • Annealing: 55°C for 1 minute

      • Extension: 72°C for 2 minutes

    • Final Extension: 72°C for 10 minutes[6]

b) Detection of mef(A/E)

  • Primers:

    • Forward Primer: 5'-GCGTTTAAGATAAGCTGGCA-3' (MEF3)

    • Reverse Primer: 5'-CCTGCACCATTTGCTCCTAC-3' (MEF4)[7]

  • PCR Conditions:

    • Initial Denaturation: 94°C for 3 minutes

    • 35 Cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 7 minutes

Procedure:

  • DNA Extraction: Extract genomic DNA from the bacterial isolate.

  • PCR Amplification: Perform PCR using the specified primers and thermal cycling conditions.

  • Gel Electrophoresis: Analyze the PCR products by agarose (B213101) gel electrophoresis to visualize the amplified DNA fragments. The presence of a band of the expected size indicates the presence of the resistance gene.

Sequencing of the 23S rRNA Gene

Mutations in the 23S rRNA gene are a common mechanism of macrolide resistance. DNA sequencing is used to identify these mutations.

Procedure:

  • PCR Amplification: Amplify the region of the 23S rRNA gene known to harbor resistance mutations (typically domain V) using specific primers.

  • Purification of PCR Product: Purify the amplified DNA fragment to remove primers and other reaction components.

  • Sequencing Reaction: Perform a sequencing reaction using a suitable method (e.g., Sanger sequencing).

  • Sequence Analysis: Analyze the resulting DNA sequence and compare it to the wild-type sequence to identify any point mutations, such as A2058G or A2059G (E. coli numbering), which are known to confer macrolide resistance.[8][9]

Mandatory Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis & Interpretation isolate Bacterial Isolate culture Overnight Culture isolate->culture inoculum Standardized Inoculum (0.5 McFarland) culture->inoculum inoculate Inoculate Plate with Bacterial Suspension inoculum->inoculate mic_plate Prepare Serial Dilutions of Azithromycin in 96-well Plate mic_plate->inoculate incubate Incubate at 35°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic interpret Interpret Results (Susceptible, Intermediate, Resistant) using CLSI/EUCAST Breakpoints read_mic->interpret

Antimicrobial Susceptibility Testing Workflow
Molecular Mechanisms of Azithromycin Resistance

G cluster_mechanisms Azithromycin Resistance Mechanisms cluster_target cluster_efflux cluster_inactivation target_modification Target Site Modification rrna_mutation 23S rRNA Mutation (e.g., A2058G) target_modification->rrna_mutation ribosomal_protein_mutation Ribosomal Protein (L4, L22) Mutation target_modification->ribosomal_protein_mutation erm_methylation erm-mediated Methylation of 23S rRNA target_modification->erm_methylation ribosome Bacterial Ribosome (50S subunit) target_modification->ribosome Alters binding site efflux Active Efflux mef_pump mef-encoded Efflux Pump efflux->mef_pump mtr_pump mtrCDE Efflux Pump (N. gonorrhoeae) efflux->mtr_pump azithromycin Azithromycin efflux->azithromycin Pumps out enzymatic_inactivation Enzymatic Inactivation mph_phosphotransferase mph-encoded Phosphotransferase enzymatic_inactivation->mph_phosphotransferase ere_esterase ere-encoded Esterase enzymatic_inactivation->ere_esterase enzymatic_inactivation->azithromycin Inactivates azithromycin->ribosome Binds to protein_synthesis Protein Synthesis Inhibition ribosome->protein_synthesis Leads to

Azithromycin Resistance Mechanisms

Conclusion

The emergence and spread of azithromycin-resistant bacterial strains pose a significant threat to public health. A thorough understanding of the current antibacterial spectrum of azithromycin, coupled with robust and standardized experimental methodologies, is essential for effective surveillance, clinical decision-making, and the development of novel therapeutic strategies. This technical guide provides a foundational resource for researchers and drug development professionals, offering critical data and protocols to aid in the collective effort to combat antimicrobial resistance. Continuous monitoring of resistance trends and further research into novel resistance mechanisms are imperative to preserve the utility of this important antibiotic.

References

Molecular Modeling of Azithromycin Hydrate-Water Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular modeling of azithromycin (B1666446) hydrate (B1144303) and its interactions with water molecules. Azithromycin, a widely used macrolide antibiotic, exists in various hydrated forms, with the dihydrate being the most common. The nature and dynamics of the water molecules within the crystal lattice are crucial for the stability, solubility, and ultimately, the bioavailability of the drug. This document details the experimental and computational methodologies employed to investigate these interactions, presents key quantitative data, and provides visual workflows to guide researchers in this field.

Introduction to Azithromycin Hydrates

Azithromycin can exist in different solid-state forms, including anhydrous, monohydrate, and dihydrate forms. The commercial product is typically the dihydrate (C38H72N2O12·2H2O).[1][2] The degree of hydration can significantly impact the physicochemical properties of the active pharmaceutical ingredient (API), such as its dissolution rate and stability.[1] Molecular modeling, in conjunction with experimental techniques, offers a powerful approach to understanding the role of water molecules at the atomic level.

Experimental Characterization of Azithromycin Hydrates

A variety of analytical techniques are employed to characterize the different hydrated forms of azithromycin and to study their thermal behavior and stability.

Experimental Protocols

2.1.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the water content of azithromycin hydrates.

  • Methodology: A sample of the azithromycin hydrate is heated at a constant rate under a controlled atmosphere (typically nitrogen). The weight loss of the sample is continuously monitored as a function of temperature. The dehydration process is observed as a distinct step-wise weight loss. For azithromycin dihydrate, a weight loss corresponding to two molecules of water is expected.[1]

  • Typical Parameters:

    • Heating rate: 10 °C/min

    • Temperature range: 25 °C to 300 °C

    • Atmosphere: Nitrogen purge (e.g., 50 mL/min)

2.1.2. Differential Scanning Calorimetry (DSC)

  • Objective: To investigate the thermal transitions, such as dehydration and melting, of azithromycin hydrates.

  • Methodology: The difference in heat flow between the sample and a reference is measured as a function of temperature. Endothermic peaks typically correspond to dehydration and melting events.

  • Typical Parameters:

    • Heating rate: 10 °C/min

    • Temperature range: 25 °C to 250 °C

    • Atmosphere: Nitrogen purge

    • Pan type: Sealed aluminum pans with a pinhole to allow for the escape of water vapor.

2.1.3. Powder X-ray Diffraction (PXRD)

  • Objective: To identify the crystalline form of azithromycin and to distinguish between its different hydrated states.

  • Methodology: A powdered sample is irradiated with X-rays, and the diffraction pattern is recorded. Each crystalline form has a unique diffraction pattern, which serves as a fingerprint for identification.

  • Typical Parameters:

    • Radiation source: Cu Kα

    • Scan range (2θ): 2° to 40°

    • Scan speed: e.g., 2°/min

Quantitative Data from Experimental Studies

The following tables summarize key quantitative data obtained from the experimental characterization of azithromycin hydrates.

Table 1: Thermogravimetric Analysis (TGA) Data for Azithromycin Hydrates

Hydrate FormTheoretical Water Content (%)Observed Weight Loss (%)Dehydration Temperature Range (°C)Reference(s)
Azithromycin Dihydrate4.58~4.38 - 4.625 - 120[1][3]
Azithromycin Monohydrate2.35~2.4Varies[2][3]

Table 2: Differential Scanning Calorimetry (DSC) Data for Azithromycin Dihydrate

Thermal EventTemperature Range (°C)Enthalpy Change (J/g)Pan TypeReference(s)
Dehydration/Melting~113 - 145~60 - 95Sealed with pinhole[3]

Molecular Modeling of this compound-Water Interactions

Computational methods provide detailed insights into the intermolecular interactions between azithromycin and water molecules within the crystal lattice.

Computational Methodologies

3.1.1. Density Functional Theory (DFT) Calculations

  • Objective: To investigate the electronic structure and energetics of azithromycin-water complexes and to predict spectroscopic properties.

  • Methodology: DFT calculations are performed on isolated azithromycin-water clusters to determine the preferred binding sites of water molecules and to calculate interaction energies. The choice of functional and basis set is critical for obtaining accurate results. The ωB97X-D functional with a 6-31G(d,p) basis set has been used for studying azithromycin conformations.[4]

  • Typical Software: Gaussian, ORCA, etc.

3.1.2. Molecular Dynamics (MD) Simulations

  • Objective: To study the dynamics of water molecules within the this compound crystal lattice and to understand the mechanism of dehydration.

  • Methodology: A simulation box containing the crystal structure of azithromycin dihydrate is constructed. The system is then subjected to a molecular dynamics simulation, where the trajectories of all atoms are calculated over time by integrating Newton's equations of motion. This allows for the analysis of hydrogen bonding networks, water diffusion, and the conformational flexibility of the azithromycin molecule within the crystal.

  • Force Fields: The choice of force field is paramount for accurate simulations. For azithromycin, both CHARMM-compatible force fields and the General Amber Force Field (GAFF2) have been developed and utilized.[4][5][6] The TIP3P model is commonly used for water molecules.[4][6]

  • Simulation Protocol (for solid-state simulation):

    • System Setup: Build the simulation cell from the crystallographic information file (CIF) of azithromycin dihydrate.

    • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature and equilibrate it under constant temperature and pressure (NPT ensemble) to achieve a stable density.

    • Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) in the NVT or NPT ensemble to collect data for analysis.

  • Typical Software: GROMACS, AMBER, NAMD, CHARMM.

Analysis of Simulation Data
  • Hydrogen Bond Analysis: Identification and characterization of hydrogen bonds between azithromycin and water molecules, as well as between water molecules themselves. This includes analyzing the number of hydrogen bonds, their lifetimes, and their geometry.

  • Radial Distribution Functions (RDFs): Calculation of RDFs between specific atoms of azithromycin and water oxygen atoms to determine the local structure and coordination of water molecules.

  • Mean Square Displacement (MSD): Calculation of the MSD of water molecules to determine their mobility and diffusion coefficients within the crystal lattice.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the workflows for the experimental characterization and computational modeling of this compound-water interactions.

Experimental Characterization Workflow

Experimental_Workflow cluster_synthesis Sample Preparation cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis and Interpretation start This compound Sample (e.g., Dihydrate) tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc pxrd Powder X-ray Diffraction (PXRD) start->pxrd water_content Determination of Water Content tga->water_content thermal_transitions Identification of Thermal Transitions (Dehydration, Melting) dsc->thermal_transitions crystal_form Crystalline Form Identification pxrd->crystal_form stability Assessment of Hydrate Stability water_content->stability thermal_transitions->stability crystal_form->stability

Experimental characterization workflow for azithromycin hydrates.
Computational Modeling Workflow

Computational_Workflow cluster_input Input Preparation cluster_simulation Molecular Dynamics Simulation cluster_analysis Trajectory Analysis start Crystal Structure of Azithromycin Dihydrate (CIF) setup System Setup (Create Simulation Box) start->setup ff Force Field Selection (e.g., CHARMM, GAFF2) ff->setup minimize Energy Minimization setup->minimize equilibrate System Equilibration (NVT, NPT) minimize->equilibrate production Production MD Run equilibrate->production hbond Hydrogen Bond Analysis production->hbond rdf Radial Distribution Functions production->rdf msd Mean Square Displacement production->msd interaction_energy Interaction Energy Calculations production->interaction_energy result Understanding of Water Interactions and Dynamics hbond->result rdf->result msd->result interaction_energy->result

Computational modeling workflow for this compound.

Conclusion

The combination of experimental characterization and molecular modeling provides a powerful and comprehensive approach to understanding the critical role of water molecules in azithromycin hydrates. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the development of stable and effective azithromycin formulations. A thorough understanding of hydrate-water interactions is essential for controlling the solid-state properties of this important antibiotic, ultimately ensuring its quality, safety, and efficacy.

References

The Genesis of Azalides: A Technical Guide to the Discovery and Development of Azithromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of azithromycin (B1666446), a pivotal azalide antibiotic. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways and developmental workflows.

From Macrolide Limitations to Azalide Innovation: The Discovery of Azithromycin

The journey of azithromycin begins with the therapeutic limitations of erythromycin (B1671065), a 14-membered macrolide antibiotic. While effective against many Gram-positive bacteria, erythromycin's instability in acidic environments and its relatively narrow spectrum of activity prompted a search for superior alternatives.[1] In 1980, a team of dedicated researchers at the pharmaceutical company Pliva in Zagreb, Croatia, led by Dr. Slobodan Đokić and including Gabrijela Kobrehel, Gorjana Radobolja-Lazarevski, and Zrinka Tamburašev, achieved a significant breakthrough.[2][3][4] They successfully synthesized the first 15-membered macrolide by incorporating a nitrogen atom into the lactone ring of erythromycin A.[1][3] This pioneering work gave rise to a new class of antibiotics known as "azalides," with azithromycin as the lead compound.[1][3]

This structural modification endowed azithromycin with enhanced acid stability, a broader spectrum of activity that included Gram-negative bacteria, and favorable pharmacokinetic properties.[1][5] Pliva patented their discovery in 1981 and subsequently entered into a licensing agreement with Pfizer in 1986, which brought azithromycin to a global market under brand names such as Sumamed and Zithromax.[2][6]

The Chemical Blueprint: Synthesis of Azithromycin from Erythromycin A

The synthesis of azithromycin is a multi-step process that transforms the 14-membered lactone ring of erythromycin A into a 15-membered azalactone ring.[1] The cornerstone of this synthesis is the Beckmann rearrangement.[1]

Experimental Protocols

The following protocols provide a general overview of the key synthetic steps. Specific conditions may vary based on patented procedures and process optimization.

Step 1: Oximation of Erythromycin A

This initial step involves the conversion of the C9 ketone of erythromycin A to an oxime.[7][8]

  • Materials: Erythromycin A, hydroxylamine (B1172632) hydrochloride, sodium bicarbonate, ethanol, water.

  • Procedure:

    • Dissolve Erythromycin A in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate.

    • Stir the reaction mixture at a controlled temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, isolate the erythromycin A oxime product by filtration and purify.[7]

Step 2: Beckmann Rearrangement of Erythromycin A Oxime

This crucial step expands the macrolide ring.

  • Materials: Erythromycin A oxime, p-toluenesulfonyl chloride (tosyl chloride), acetone (B3395972), water, sodium bicarbonate.

  • Procedure:

    • Dissolve Erythromycin A oxime in a mixture of acetone and water.

    • Cool the solution and add sodium bicarbonate.

    • Add p-toluenesulfonyl chloride portion-wise while maintaining a low temperature.

    • Stir the reaction for a specified period.

    • Extract the resulting imino ether intermediate for use in the next step.[7]

Step 3: Reduction of the Imino Ether

The imino ether is reduced to a cyclic amine.

  • Materials: Imino ether of erythromycin A, 5% Rhodium on Carbon (Rh/C) catalyst, acetic acid, water, hydrogen gas.

  • Procedure:

    • Dissolve the imino ether in a mixture of acetic acid and water.

    • Add the 5% Rh/C catalyst.

    • Hydrogenate the mixture under pressure (e.g., 70 bar) at room temperature for approximately 2 hours.[8] This produces 9-deoxo-9a-aza-9a-homoerythromycin.

Step 4: Reductive N-methylation

The final step yields azithromycin.

  • Materials: 9-deoxo-9a-aza-9a-homoerythromycin A solution from the previous step, formaldehyde (B43269) (37% aqueous solution), 5% Rhodium on Carbon (Rh/C) catalyst, hydrogen gas.

  • Procedure:

    • To the reaction mixture from the reduction step, add an aqueous solution of formaldehyde.

    • Continue hydrogenation at a specified pressure and temperature (e.g., 40 bar at 40-45°C) for an extended period (e.g., 20-24 hours).[2][8]

    • After the reaction is complete, filter off the catalyst.

    • Adjust the pH of the filtrate to approximately 9.4 with 4N NaOH to precipitate the crude azithromycin.[8]

Step 5: Purification and Crystallization

The crude product is purified to yield the dihydrate form.

  • Materials: Crude azithromycin, acetone, water.

  • Procedure:

    • Dissolve the crude azithromycin in acetone.

    • Gradually add water to induce crystallization. The temperature and rate of water addition are critical for obtaining the dihydrate form.[9][10]

    • Stir the suspension to allow for complete crystal formation.

    • Isolate the azithromycin dihydrate crystals by filtration.

    • Wash the crystals with water and dry under vacuum.[10][11][12]

Synthetic Workflow

G cluster_synthesis Azithromycin Synthesis Workflow Erythromycin_A Erythromycin A Oximation Step 1: Oximation (Hydroxylamine HCl, NaHCO3, Ethanol) Erythromycin_A->Oximation Erythromycin_A_Oxime Erythromycin A Oxime Oximation->Erythromycin_A_Oxime Beckmann_Rearrangement Step 2: Beckmann Rearrangement (p-Toluenesulfonyl chloride, Acetone/Water) Erythromycin_A_Oxime->Beckmann_Rearrangement Imino_Ether Imino Ether Intermediate Beckmann_Rearrangement->Imino_Ether Reduction Step 3: Reduction (H2, Rh/C, Acetic Acid) Imino_Ether->Reduction Cyclic_Amine 9-deoxo-9a-aza-9a-homoerythromycin A Reduction->Cyclic_Amine N_Methylation Step 4: Reductive N-methylation (Formaldehyde, H2, Rh/C) Cyclic_Amine->N_Methylation Crude_Azithromycin Crude Azithromycin N_Methylation->Crude_Azithromycin Purification Step 5: Purification (Crystallization from Acetone/Water) Crude_Azithromycin->Purification Azithromycin_Dihydrate Azithromycin Dihydrate Purification->Azithromycin_Dihydrate

Caption: A schematic overview of the synthetic pathway from Erythromycin A to Azithromycin Dihydrate.

Mechanism of Action and In Vitro Activity

Azithromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[6] It binds to the 50S ribosomal subunit, thereby interfering with the translocation of peptides and halting the elongation of the polypeptide chain.[5]

In Vitro Antibacterial Spectrum

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of azithromycin against a range of clinically relevant bacteria.

Table 1: In Vitro Activity of Azithromycin against Gram-Positive Bacteria

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae0.060.125
Streptococcus pyogenes0.060.125
Staphylococcus aureus (MSSA)1.0>2.0

Note: MIC values can vary depending on the strain and testing methodology.

Table 2: In Vitro Activity of Azithromycin against Gram-Negative Bacteria

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Haemophilus influenzae0.51.0
Moraxella catarrhalis≤0.060.12
Neisseria gonorrhoeae0.250.5
Salmonella Typhi (XDR)4.04.0

Note: MIC values can vary depending on the strain and testing methodology. XDR refers to extensively drug-resistant strains.[13]

Table 3: In Vitro Activity of Azithromycin against Atypical Bacteria

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Mycoplasma pneumoniae≤0.0080.015
Chlamydia pneumoniae0.1250.25
Legionella pneumophila0.51.0
Mycobacterium avium complex16>64

Note: MIC values can vary depending on the strain and testing methodology.[4]

Pharmacokinetic Profile

Azithromycin exhibits a unique pharmacokinetic profile characterized by rapid and extensive tissue distribution and a long terminal half-life.

Table 4: Key Pharmacokinetic Parameters of Azithromycin

ParameterValueReference
Bioavailability (oral)~37%[14]
Peak Serum Concentration (500 mg dose)~0.4 mg/L[14]
Volume of Distribution~23 L/kg[15][16]
Terminal Elimination Half-life~68 hours[16]
Protein Binding7-51% (concentration-dependent)
Tissue Distribution

A hallmark of azithromycin's pharmacokinetics is its extensive penetration into tissues, where concentrations can be significantly higher than in plasma.[15]

Table 5: Azithromycin Concentrations in Various Tissues

TissueConcentration (mg/kg or mg/L)Plasma Concentration (mg/L)Tissue-to-Plasma Ratio
Lung4.50.05~90
Tonsil4.50.03~150
Prostate>3.00.4>7.5
White Blood Cells>1000.4>250

Note: Concentrations are approximate and can vary based on dosing and timing of measurement.[14][15]

Immunomodulatory Effects and Signaling Pathways

Beyond its direct antibacterial activity, azithromycin possesses significant immunomodulatory and anti-inflammatory properties. These effects are mediated through the modulation of key cellular signaling pathways, primarily in immune cells like macrophages.

Inhibition of NF-κB Signaling

Azithromycin is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.

G cluster_nfkb Azithromycin's Inhibition of the NF-κB Signaling Pathway LPS LPS / Inflammatory Stimuli TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex (IKKα/β/γ) TLR4->IKK_complex activates IkB_p50_p65 IκBα - p50/p65 (Inactive NF-κB in cytoplasm) IKK_complex->IkB_p50_p65 phosphorylates IκBα p50_p65_nucleus p50/p65 (Active NF-κB in nucleus) IkB_p50_p65->p50_p65_nucleus IκBα degradation & p50/p65 translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) p50_p65_nucleus->Proinflammatory_Genes induces transcription Azithromycin Azithromycin Azithromycin->Inhibition Inhibition->IKK_complex

Caption: Azithromycin inhibits the NF-κB pathway by preventing the degradation of IκBα.

Modulation of STAT1 Signaling

Azithromycin has also been shown to modulate the STAT1 signaling pathway, which is involved in macrophage activation.

G cluster_stat1 Azithromycin's Modulation of the STAT1 Signaling Pathway IFN_gamma IFN-γ IFNGR IFN-γ Receptor IFN_gamma->IFNGR JAK1_JAK2 JAK1/JAK2 IFNGR->JAK1_JAK2 activates STAT1 STAT1 JAK1_JAK2->STAT1 phosphorylates pSTAT1 p-STAT1 (dimer) STAT1->pSTAT1 pSTAT1_nucleus p-STAT1 in nucleus pSTAT1->pSTAT1_nucleus translocates M1_Genes M1 Macrophage Gene Transcription (Pro-inflammatory) pSTAT1_nucleus->M1_Genes induces transcription Azithromycin Azithromycin Azithromycin->Inhibition Inhibition->STAT1 decreases phosphorylation

Caption: Azithromycin reduces the phosphorylation of STAT1, thereby dampening pro-inflammatory responses.

Drug Development and Clinical Application Workflow

The development of a new antibiotic like azithromycin follows a rigorous pathway from initial discovery to clinical use.

G cluster_workflow Antibiotic Drug Discovery and Development Workflow Discovery Discovery Phase (e.g., Synthesis of Azalides) Preclinical Preclinical Studies (In vitro & in vivo testing) Discovery->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I Clinical Trials (Safety & Pharmacokinetics) IND->Phase1 Phase2 Phase II Clinical Trials (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-scale efficacy & safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval NDA->Approval Post_Marketing Phase IV / Post-marketing Surveillance Approval->Post_Marketing

Caption: A generalized workflow for the discovery and development of a new antibiotic.

Conclusion

The discovery and development of azithromycin represent a landmark in medicinal chemistry and pharmaceutical sciences. Through rational drug design, the limitations of erythromycin were overcome, leading to a new class of antibiotics with a superior profile. The intricate synthesis, unique pharmacokinetics, and dual mechanism of action, combining potent antibacterial effects with significant immunomodulatory properties, have established azithromycin as a cornerstone of antimicrobial therapy. This guide provides a foundational understanding for researchers and professionals dedicated to the ongoing pursuit of novel and effective antimicrobial agents.

References

Methodological & Application

Azithromycin Dihydrate: In Vitro Cell Culture Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin (B1666446) dihydrate, a macrolide antibiotic, is increasingly recognized for its multifaceted biological activities beyond its antimicrobial properties. Extensive in vitro research has demonstrated its potent anti-inflammatory, antiviral, and anticancer effects. These properties are attributed to its ability to modulate key cellular signaling pathways, making it a compound of significant interest for drug repurposing and development in various therapeutic areas. This document provides detailed application notes and experimental protocols for investigating the in vitro effects of azithromycin dihydrate in cell culture systems.

Data Presentation: Quantitative Effects of Azithromycin Dihydrate

The following tables summarize the quantitative data on the in vitro efficacy of azithromycin dihydrate across various cell lines and experimental conditions.

Table 1: Anti-inflammatory Effects of Azithromycin Dihydrate

Cell LineAssayParameter MeasuredConcentration of AzithromycinResult
A549 (Human lung carcinoma)NF-κB Reporter AssayNF-κB Inhibition56 µMIC50[1][2][3]
Human MonocytesELISAIL-1α ProductionPhysiologically achievable concentrationsSignificant decrease[4]
Human MonocytesELISATNF-α ProductionPhysiologically achievable concentrationsSignificant decrease[4]
J774 (Murine macrophage)ELISAIL-6 Production30 µMSignificant reduction[5]
J774 (Murine macrophage)ELISAIL-12 Production30 µMSignificant reduction[6]
CF Alveolar Macrophages (Human)ELISAIL-1β, CCL-2, TNF-α Production1 mg/LSignificant reduction[7]

Table 2: Antiviral Effects of Azithromycin Dihydrate

VirusCell LineParameter MeasuredIncubation TimeResult (EC50/IC50)
Zika Virus (ZIKV)U87 (Human glioblastoma)Inhibition of Infection (MOI 3)48 hEC50: 5.1 µM[8]
Zika Virus (ZIKV)U87 (Human glioblastoma)Inhibition of Infection (MOI 0.1)48 hEC50: 2.9 µM[8]
Zika Virus (ZIKV)U87 (Human glioblastoma)Inhibition of Infection (MOI 0.01)48 hEC50: 2.1 µM[8]
Zika Virus (ZIKV)A549 (Human lung carcinoma)Inhibition of Infection48 hIC50: 4.44 µM[9]
Zika Virus (ZIKV)Huh7 (Human liver carcinoma)Inhibition of Infection48 hIC50: 1.23 µM - 4.97 µM[9]
Dengue Virus (DENV-2)Vero (Monkey kidney epithelial)Inhibition of Replication48 hIC50: 3.71 µM[9]
Rhinovirus (RV1B and RV16)Human Bronchial Epithelial CellsReduction in Viral ReplicationNot SpecifiedSignificant reduction[1][10]

Table 3: Anticancer Effects of Azithromycin Dihydrate

Cell LineAssay TypeIncubation Time (h)Result (IC50)
HeLa (Human cervical cancer)MTT Assay7215.66 µg/mL[11][12]
SGC-7901 (Human gastric cancer)MTT Assay7226.05 µg/mL[11][12]
BHK-21 (Baby hamster kidney)MTT Assay7291.00 µg/mL[11][12]
A549 (Human lung cancer)Proliferation AssayNot SpecifiedSignificant inhibition at 10 µM[13]
PC-9 (Human lung cancer)Proliferation AssayNot SpecifiedSignificant inhibition at 10 µM[13]
NCI-H69 (Human small cell lung cancer)Proliferation AssayNot SpecifiedSignificant inhibition at 10 µM[13]
A549 (Hypoxic conditions)Hoechst 33342 DNA quantification48~45% cell survival at 10 µM[4]

Experimental Protocols

Herein, we provide detailed protocols for key in vitro experiments to assess the multifaceted effects of azithromycin dihydrate.

General Experimental Workflow

The typical workflow for in vitro experiments with azithromycin dihydrate involves several key stages, from cell culture preparation to data analysis.

G cluster_exp Experiment cluster_analysis Analysis A Cell Culture Maintenance C Cell Seeding A->C B Azithromycin Stock Solution Preparation D Azithromycin Treatment B->D C->D Adherent Cells E Incubation D->E F Endpoint Assay E->F G Data Acquisition F->G H Data Analysis G->H G cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65_p50_IkBa p65/p50-IκBα (Inactive Complex) p65_p50 p65/p50 (NF-κB) p65_p50_nucleus p65/p50 (Active) p65_p50->p65_p50_nucleus Translocation p65_p50_IkBa->p65_p50 IκBα Degradation Nucleus Nucleus Gene Pro-inflammatory Gene Transcription (IL-6, IL-8, TNF-α) Nucleus->Gene Initiates Azithromycin Azithromycin Azithromycin->IKK Inhibits Azithromycin->p65_p50 Inhibits Translocation G cluster_pathway mTOR Signaling Pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Activates AKT Akt PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis eIF4E->ProteinSynthesis Inhibits when unphosphorylated Azithromycin Azithromycin Azithromycin->mTORC1 Inhibits

References

Application Note: Quantitative Analysis of Azithromycin Hydrate using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin (B1666446) is a macrolide antibiotic widely used to treat various bacterial infections. Accurate and reliable quantification of azithromycin in bulk drug substances and pharmaceutical formulations is crucial for ensuring its quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely adopted analytical technique for this purpose. This application note provides a detailed protocol for the quantitative analysis of azithromycin hydrate (B1144303) using a validated RP-HPLC-UV method. The method described is simple, accurate, precise, and suitable for routine quality control analysis.

Principle

The method employs reversed-phase chromatography to separate azithromycin from potential impurities and excipients. A C18 stationary phase is used with an isocratic mobile phase consisting of a mixture of an organic solvent (methanol or acetonitrile) and a buffer. The separation is achieved based on the differential partitioning of azithromycin between the stationary and mobile phases. The analyte is then detected by a UV detector at a specific wavelength, and the resulting peak area is proportional to the concentration of azithromycin in the sample.

Materials and Reagents

  • Azithromycin Hydrate Reference Standard: USP or equivalent grade.

  • Methanol (B129727): HPLC grade.

  • Acetonitrile: HPLC grade.

  • Potassium Dihydrogen Phosphate (B84403) (KH₂PO₄): Analytical reagent grade.

  • Sodium Hydroxide (B78521) (NaOH): Analytical reagent grade.

  • Water: HPLC grade or purified water.

  • Sample: this compound bulk powder or pharmaceutical dosage forms (e.g., tablets, capsules, or oral suspension).

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been reported to provide good separation and quantification of azithromycin.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 5 µm, 250 mm x 4.6 mm
Mobile Phase Methanol: 0.0335M Phosphate Buffer (pH 7.5) (80:20 v/v)[1]
Flow Rate 1.2 mL/min[1]
Injection Volume 20 µL[2]
Column Temperature 40°C[3]
Detection Wavelength 210 nm[1][4][5]
Run Time Approximately 10 minutes

Experimental Protocols

Preparation of Mobile Phase
  • Phosphate Buffer (0.0335M, pH 7.5): Dissolve 4.559 g of Potassium Dihydrogen Orthophosphate in 1.0 L of HPLC grade water.[1] Adjust the pH to 7.5 with a 10% sodium hydroxide solution.[2]

  • Mobile Phase: Mix the prepared phosphate buffer and methanol in the ratio of 20:80 (v/v).[1] Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath for 15 minutes before use.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 50 mg of Azithromycin Reference Standard and transfer it to a 50 mL volumetric flask.[1] Add about 30 mL of the mobile phase and sonicate to dissolve. Make up the volume to 50 mL with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to obtain concentrations in the expected range of the sample solutions (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

Preparation of Sample Solutions
  • Accurately weigh about 50 mg of this compound bulk powder and transfer it to a 50 mL volumetric flask.

  • Follow the same procedure as for the standard stock solution preparation.

  • Dilute the resulting solution with the mobile phase to obtain a final concentration within the calibration range.

  • Weigh and finely powder not fewer than 20 tablets or the contents of 20 capsules.

  • Accurately weigh a quantity of the powder equivalent to 50 mg of azithromycin and transfer it to a 50 mL volumetric flask.[1]

  • Add about 30 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Make up the volume to 50 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

  • Reconstitute the oral suspension according to the manufacturer's instructions.

  • Accurately transfer a volume of the reconstituted suspension equivalent to a known amount of azithromycin into a volumetric flask.

  • Dilute with the mobile phase and sonicate to ensure complete dispersion and dissolution.

  • Make up to the mark with the mobile phase and filter through a 0.45 µm syringe filter.

  • Further dilute the filtrate with the mobile phase to achieve a final concentration within the calibration curve range.

System Suitability

Before starting the analysis, the chromatographic system must meet certain performance criteria. Inject the working standard solution (e.g., 50 µg/mL) six times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Data Analysis and Calculations

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Perform a linear regression analysis on the calibration curve. The concentration of azithromycin in the sample solutions can be determined using the regression equation of the calibration curve.

The amount of azithromycin in the sample can be calculated using the following formula:

Amount (mg) = (C × V × DF) / 1000

Where:

  • C = Concentration of azithromycin in the sample solution (µg/mL) obtained from the calibration curve.

  • V = Volume of the volumetric flask used for sample preparation (mL).

  • DF = Dilution factor.

Method Validation Summary

The described HPLC-UV method has been validated according to ICH guidelines and has demonstrated good performance characteristics.[6][7]

Validation ParameterTypical Results
Linearity R² > 0.999 over a concentration range of 1-80 µg/mL.[4]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intraday and Interday RSD ≤ 2.0%
Limit of Detection (LOD) 0.0005 mg/mL[2]
Limit of Quantification (LOQ) 0.0008 mg/mL[2]
Robustness The method is robust to small, deliberate variations in mobile phase composition, pH, and flow rate.[1]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation system_suitability System Suitability Test prep_mobile_phase->system_suitability Equilibrate System prep_standard Standard Solution Preparation prep_standard->system_suitability prep_sample Sample Solution Preparation injection Inject Standard & Sample Solutions prep_sample->injection system_suitability->injection If Passed chromatography Chromatographic Separation injection->chromatography detection UV Detection at 210 nm chromatography->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve Standard Data quantification Quantification of Azithromycin peak_integration->quantification Sample Data calibration_curve->quantification Regression Equation

Caption: Workflow for the quantitative analysis of azithromycin by HPLC-UV.

Conclusion

The HPLC-UV method detailed in this application note is a reliable and efficient tool for the quantitative determination of this compound in both bulk drug and pharmaceutical dosage forms. The method's simplicity, accuracy, and precision make it highly suitable for routine quality control testing in the pharmaceutical industry.

References

Application Note: High-Throughput Quantification of Azithromycin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of azithromycin (B1666446) in human plasma. The described protocol is tailored for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The method utilizes solid-phase extraction for sample clean-up, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) mass spectrometry. This high-throughput method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for analyzing a large number of samples.

Introduction

Azithromycin is a widely prescribed macrolide antibiotic used to treat a variety of bacterial infections.[1][2][3] Accurate quantification of azithromycin in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and preventing potential toxicity. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, specificity, and speed.[4] This document provides a detailed protocol for a validated LC-MS/MS method for azithromycin quantification in human plasma, including sample preparation, instrument parameters, and data analysis.

Experimental

Materials and Reagents

  • Azithromycin reference standard

  • Azithromycin-d5 (Internal Standard, IS)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Human plasma (blank)

  • Solid-Phase Extraction (SPE) cartridges

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used. Specific components and parameters are detailed in the tables below.

Sample Preparation

A solid-phase extraction (SPE) procedure is employed for sample clean-up and concentration of the analyte.[1][2][3]

Protocol:

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (Azithromycin-d5).

  • Add 600 µL of 60 mM sodium bicarbonate (pH 11) and vortex for 30 seconds.[3]

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 15% methanol.

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen at 37°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.[3]

  • Vortex for 30 seconds and centrifuge.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic separation is achieved on a C18 column with a gradient elution. The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) to ensure selectivity and sensitivity.

Workflow Diagram

LC-MS/MS Workflow for Azithromycin Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard (Azithromycin-d5) plasma->is buffer 3. Add Buffer (pH 11) & Vortex is->buffer spe 4. Solid-Phase Extraction (SPE) buffer->spe elute 5. Elution spe->elute dry 6. Evaporation elute->dry reconstitute 7. Reconstitution dry->reconstitute injection 8. Injection into LC-MS/MS reconstitute->injection hplc 9. Chromatographic Separation injection->hplc ms 10. Mass Spectrometric Detection (MRM) hplc->ms quantification 11. Quantification ms->quantification

Caption: Workflow for Azithromycin Quantification in Plasma.

Quantitative Data Summary

The performance of the LC-MS/MS method was validated according to regulatory guidelines. A summary of the quantitative data is presented below.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC Conditions
ColumnACE C18 (2.1 x 100 mm, 1.7 µm)[1][2]
Mobile PhaseA: 0.1% Formic Acid in WaterB: Methanol:Acetonitrile (1:1, v/v) with 0.1% Formic Acid[1][2][3]
Flow Rate0.25 mL/min[1][2][3]
Injection Volume2 µL[3]
Column Temperature45°C[5]
Run Time4.5 minutes[1][2][3]
MS/MS Conditions
Ionization ModePositive Electrospray Ionization (ESI+)[1][2][3]
MRM Transition (Azithromycin)m/z 749.50 → 591.45[1][2][3]
MRM Transition (Azithromycin-d5, IS)m/z 754.50 → 596.45[1][2][3]

Table 2: Method Validation Parameters

ParameterResult
Linearity Range0.5 - 2000 ng/mL[1][2][3]
Correlation Coefficient (r²)> 0.99[6]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[1]
Precision (%CV)
Intra-day< 15%
Inter-day< 15%
Accuracy (% Bias)
Intra-dayWithin ±15%
Inter-dayWithin ±15%
Extraction RecoveryApproximately 90%[1][2][3]
Matrix EffectMinimal interference observed[6]

Table 3: Stability Data

Stability ConditionDurationResult
Bench-top (Room Temperature)4 hours[1][3]Stable
Freeze-Thaw Cycles3 cycles[1][3]Stable
Long-term (-80°C)30 days[1][3]Stable
Autosampler (4°C)36 hours[1][3]Stable

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the quantification of azithromycin in human plasma. The method is sensitive, specific, and has been validated to meet regulatory standards for bioanalytical method validation. This protocol is well-suited for pharmacokinetic and other clinical studies requiring accurate measurement of azithromycin concentrations.

References

Application Notes and Protocols: Preparation and Use of Azithromycin Hydrate Stock Solutions for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azithromycin (B1666446), an azalide subclass of macrolide antibiotics, is renowned for its clinical efficacy against a broad spectrum of bacterial pathogens by inhibiting protein synthesis.[1][2] It functions by binding to the 50S ribosomal subunit of susceptible bacteria, thereby interfering with mRNA translation.[3] Beyond its antibacterial properties, azithromycin is gaining significant attention for its immunomodulatory and anti-inflammatory effects in eukaryotic cells.[1] Research has shown that azithromycin can modulate key cellular signaling pathways, such as NF-κB, mTOR, and MAPK, leading to a reduction in pro-inflammatory cytokine production.[4][5][6][7]

Accurate and reproducible results in cell-based assays hinge on the correct preparation, handling, and storage of drug stock solutions. This document provides detailed protocols for preparing azithromycin hydrate (B1144303) stock solutions and their application in common in vitro assays, ensuring researchers can confidently assess its biological effects.

Physicochemical Properties and Solubility

Azithromycin hydrate is typically supplied as a white crystalline powder.[8] Proper solubilization is critical for its use in cell culture.

Table 1: Physicochemical Properties of Azithromycin Dihydrate

Property Value Reference
Molecular Formula C₃₈H₇₂N₂O₁₂ • 2H₂O [8]
Molecular Weight 785.0 g/mol (Dihydrate) [9]
Appearance White crystalline powder [8]

| Form | Solid |[10] |

Table 2: Solubility Data for this compound

Solvent Solubility Notes Reference
DMSO ~100 mg/mL (127.38 mM) Use fresh, anhydrous DMSO as moisture can reduce solubility. [9][11]
Ethanol (B145695) ~100 mg/mL - [9]

| Water / Aqueous Buffers | Sparingly soluble / Insoluble | For aqueous applications, first dissolve in an organic solvent like ethanol and then dilute with the aqueous buffer. |[8][9][12] |

Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for most cell-based assays.[4]

Materials:

  • Azithromycin Dihydrate (MW: 785.0 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of azithromycin dihydrate.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL of a 10 mM stock: Mass = (0.010 mol/L) x (0.001 L) x (785.0 g/mol ) x 1000 = 7.85 mg.

  • Weighing: Carefully weigh out 7.85 mg of azithromycin dihydrate powder and transfer it to a sterile conical tube.

  • Dissolving: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.

  • Sterilization (Optional): If needed, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots as recommended in Table 3.

Table 3: Stock Solution Storage Recommendations

Storage Temperature Duration Notes Reference
-80°C Up to 6 months Recommended for long-term storage. [13]
-20°C Up to 1 month Suitable for short-term storage. Protect from light. [13]

| 2-8°C (Refrigerated) | Not Recommended | Aqueous solutions should not be stored for more than one day. |[12] |

Protocol 2: Application in a Cell Viability (MTT) Assay

This protocol outlines how to use the azithromycin stock solution to assess its effect on cell viability.[4]

Materials:

  • Target cell line (e.g., A549, HeLa, J774 macrophages)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • 10 mM Azithromycin stock solution in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[4]

  • Preparation of Working Solutions:

    • Prepare serial dilutions of the 10 mM azithromycin stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[4]

    • Important: Prepare a vehicle control containing the same final concentration of DMSO as the highest azithromycin concentration to account for any solvent effects.[4]

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various azithromycin concentrations or the vehicle control.[4]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[4]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[4]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Table 4: Example Working Concentrations for In Vitro Assays

Assay Type Cell Type Concentration Range Reference
Cell Viability (MTT) HeLa, A549, J774 0.1 - 100 µM [4]
Cytokine Production (ELISA) Macrophages, Epithelial Cells 1 - 50 µM [4]
Antiviral Activity Bronchial Epithelial Cells 2 - 10 µM [12][13]

| NF-κB Pathway Analysis | Various | 1 - 50 µM |[4] |

Visualized Workflows and Pathways

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis weigh 1. Weigh Azithromycin Dihydrate Powder dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve vortex 3. Vortex until Fully Dissolved dissolve->vortex aliquot 4. Aliquot into Single-Use Tubes vortex->aliquot store 5. Store at -80°C aliquot->store prep_work 6. Prepare Working Solutions in Medium store->prep_work treat_cells 8. Treat Cells with Azithromycin/Vehicle prep_work->treat_cells seed_cells 7. Seed Cells in 96-Well Plate seed_cells->treat_cells incubate 9. Incubate for 24-72 Hours treat_cells->incubate assay_readout 10. Perform Assay (e.g., MTT Addition) incubate->assay_readout measure 11. Measure Readout (e.g., Absorbance) assay_readout->measure analyze 12. Analyze Data & Calculate Viability measure->analyze

Caption: General workflow for preparing and using azithromycin in cell assays.

signaling_pathway cluster_membrane Cell Exterior cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Inhibits NFkB_nuc NF-κB (p65/p50) NFkB_p65->NFkB_nuc Translocation AZM Azithromycin AZM->IKK Inhibits AZM->NFkB_p65 Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds to Promoter Cytokines Pro-inflammatory Genes (IL-6, IL-8, TNF-α) DNA->Cytokines Transcription

Caption: Azithromycin inhibits the NF-κB inflammatory signaling pathway.[4][5]

References

Application Notes and Protocols for Azithromycin Encapsulation in PLGA Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the encapsulation of azithromycin (B1666446) within poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The information compiled herein is intended to serve as a comprehensive guide for researchers, scientists, and professionals in the field of drug development.

Introduction

Azithromycin is a macrolide antibiotic with a broad spectrum of activity. However, its therapeutic efficacy can be limited by factors such as poor solubility and the emergence of bacterial resistance.[1][2][3][4] Encapsulating azithromycin in PLGA nanoparticles offers a promising strategy to overcome these challenges. PLGA is a biodegradable and biocompatible polymer approved by the FDA for drug delivery applications.[1] Azithromycin-loaded PLGA nanoparticles can potentially enhance the antibiotic's bioavailability, provide sustained release, and improve its efficacy against various bacterial strains, including those exhibiting resistance.[1][5][6][7][8]

Physicochemical Characterization of Azithromycin-PLGA Nanoparticles

The successful formulation of azithromycin-loaded PLGA nanoparticles is critically dependent on their physicochemical properties. These parameters influence the stability, drug release profile, and in vivo performance of the nanoparticles. The following tables summarize key quantitative data from various studies.

Table 1: Particle Size and Polydispersity Index (PDI) of Azithromycin-PLGA Nanoparticles

Formulation MethodDrug:Polymer RatioParticle Size (nm)PDIReference
Nanoprecipitation1:1, 1:2, 1:3212 - 252Not Specified[5][9]
Double Emulsion1:10 (Azithromycin:PLGA)>200 (ranging 0.4-0.6 PDI)>0.2[10]
NanoprecipitationNot Specified~150< 0.2[2][3][4]
NanoprecipitationVarious100 - 225≤ 0.3[6]
Double Emulsion with Chitosan (B1678972) Coating1:2 (Azithromycin:PLGA)< 200< 0.3[1]

Table 2: Zeta Potential, Encapsulation Efficiency (EE%), and Drug Loading (DL%)

Formulation MethodDrug:Polymer RatioZeta Potential (mV)EE%DL%Reference
Nanoprecipitation1:3Fairly Negative78.5 ± 4.2Not Specified[5][9]
Double Emulsion1:10Not SpecifiedHigher than chitosan-related formulationNot Specified[10]
NanoprecipitationVariousNot SpecifiedNot SpecifiedMaximized around 100 nm particle size[4][6][7][11]
Double Emulsion with Chitosan Coating1:2~+30Relatively LowNot Specified[1]

Experimental Protocols

Detailed methodologies for the key experiments in the formulation and characterization of azithromycin-PLGA nanoparticles are provided below.

Nanoparticle Formulation

Several methods can be employed to prepare azithromycin-loaded PLGA nanoparticles. The choice of method often depends on the desired particle characteristics and the properties of the drug.

This method is suitable for encapsulating water-soluble drugs.

Materials:

  • Azithromycin dihydrate

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Chitosan oligosaccharide lactate (B86563) (optional, for surface modification)

  • Deionized water

Protocol:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of azithromycin dihydrate in 10 ml of DCM.

  • Primary Emulsion Formation: Add 1 ml of 2% PVA solution to the organic phase. Homogenize the mixture at 24,000 rpm for two minutes to form a primary water-in-oil (W/O) emulsion.

  • Secondary Emulsion Formation: Add the primary emulsion to 25 ml of a 0.5% PVA solution (or a mixture of 12.5 ml of 0.5% PVA and 12.5 ml of 0.1% chitosan solution for coated nanoparticles). Emulsify for five minutes using a homogenizer.

  • Solvent Evaporation: Add the secondary emulsion to a diluted (0.1%) PVA solution and continue homogenization for another five minutes. Leave the final emulsion stirring at 40-45°C for up to four hours to allow for the evaporation of DCM.

  • Nanoparticle Collection: The resulting nanoparticles can be collected by centrifugation.

This technique is generally used for hydrophobic drugs.

Materials:

Protocol:

  • Organic Phase Preparation: Co-dissolve azithromycin and PLGA in acetone at room temperature. The total amount of drug and polymer is typically around 100 mg in 2.5 ml of acetone.[5]

  • Nanoparticle Formation: Inject the organic solution at a constant rate (e.g., 0.5 ml/min) into an aqueous phase (40 ml) containing a stabilizing agent like 2% w/v PVA.[5] The pH of the aqueous phase can be adjusted to 8 to increase drug loading.[5]

  • Solvent Evaporation: The acetone is removed under reduced pressure or by stirring at room temperature.

  • Nanoparticle Collection: The nanoparticles are then collected by centrifugation, washed with deionized water to remove excess surfactant, and can be lyophilized for long-term storage.

Nanoparticle Characterization

a) Particle Size and Zeta Potential: Particle size, polydispersity index (PDI), and zeta potential are typically measured using Dynamic Light Scattering (DLS).[10] Samples are appropriately diluted in deionized water before analysis.

b) Encapsulation Efficiency (EE%) and Drug Loading (DL%): EE% and DL% are crucial parameters to determine the amount of drug successfully encapsulated.

  • A known amount of lyophilized nanoparticles is dissolved in a suitable organic solvent (e.g., acetone or dichloromethane) to break the nanoparticles and release the encapsulated drug.[5]

  • The amount of azithromycin is then quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[10]

  • The EE% and DL% are calculated using the following formulas:

    • EE% = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

    • DL% = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

c) Morphology: The shape and surface morphology of the nanoparticles are visualized using techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).[5][10]

d) Solid-State Characterization: Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can be used to determine the physical state of the encapsulated drug (crystalline or amorphous).[5][9] Fourier-Transform Infrared Spectroscopy (FTIR) is employed to investigate potential interactions between the drug and the polymer.[9]

e) In Vitro Drug Release: The release profile of azithromycin from the PLGA nanoparticles is studied using a dialysis method.[6]

  • A known amount of the nanoparticle formulation is dispersed in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4) and placed in a dialysis bag with a specific molecular weight cutoff.[6]

  • The dialysis bag is then immersed in a larger volume of the release medium, which is continuously stirred at a constant temperature (e.g., 37°C).

  • At predetermined time intervals, aliquots of the release medium are withdrawn and analyzed for azithromycin content using HPLC or another suitable method. The withdrawn volume is replaced with fresh medium to maintain sink conditions.

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation prep_materials Material Preparation (Azithromycin, PLGA, Solvents, Surfactants) dissolution Dissolution of Drug & Polymer (Organic Phase) prep_materials->dissolution emulsification Emulsification / Nanoprecipitation dissolution->emulsification solvent_evap Solvent Evaporation emulsification->solvent_evap collection Nanoparticle Collection (Centrifugation / Lyophilization) solvent_evap->collection size_zeta Particle Size & Zeta Potential (DLS) collection->size_zeta ee_dl Encapsulation Efficiency & Drug Loading (HPLC/UV-Vis) collection->ee_dl morphology Morphology (SEM/TEM) collection->morphology solid_state Solid-State Analysis (DSC/XRPD/FTIR) collection->solid_state release In Vitro Drug Release (Dialysis) collection->release

Caption: Experimental workflow for azithromycin-PLGA nanoparticle formulation and characterization.

logical_relationship drug_polymer_ratio Drug:Polymer Ratio particle_size Particle Size drug_polymer_ratio->particle_size ee Encapsulation Efficiency drug_polymer_ratio->ee surfactant_conc Surfactant Concentration surfactant_conc->particle_size pdi PDI surfactant_conc->pdi zeta_potential Zeta Potential surfactant_conc->zeta_potential solvent_type Solvent Type solvent_type->particle_size solvent_type->pdi ph_aqueous Aqueous Phase pH ph_aqueous->zeta_potential ph_aqueous->ee homogenization_speed Homogenization Speed/Time homogenization_speed->particle_size homogenization_speed->pdi drug_release Drug Release Profile

Caption: Key formulation parameters influencing nanoparticle attributes.

References

Application Notes and Protocols for the Analysis of Azithromycin Residues by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin (B1666446) is a widely used macrolide antibiotic in human and veterinary medicine. Its extensive use raises concerns about the potential for residues in food products and the environment, necessitating sensitive and reliable analytical methods for its detection and quantification. While liquid chromatography-mass spectrometry (LC-MS) is a common technique for azithromycin analysis, gas chromatography-mass spectrometry (GC-MS) offers a viable alternative, particularly for specific applications. This document provides detailed application notes and protocols for the analysis of azithromycin residues using GC-MS.

Azithromycin's low volatility and thermal instability require a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC analysis. The most common approach involves acetylation of the hydroxyl groups. This protocol is based on established methodologies for the analysis of azithromycin in biological fluids and can be adapted for other matrices with appropriate validation.

Experimental Protocols

Sample Preparation

The following protocol outlines the extraction of azithromycin from biological fluids, which can be adapted for food matrices such as milk, honey, or tissue with appropriate homogenization and extraction solvent modifications.

Materials:

Procedure:

  • Extraction: To 1 mL of the sample (e.g., plasma, homogenized tissue) in a 15 mL centrifuge tube, add 5 mL of chloroform.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of azithromycin into the organic phase.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the lower chloroform layer to a clean centrifuge tube.

  • Clean-up (Washing): Add 5 mL of n-hexane to the chloroform extract, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes. Discard the upper n-hexane layer. This step helps in removing nonpolar interferences.

  • Liquid-Liquid Partitioning: Add 5 mL of phosphate buffer solution (pH 7.4) to the chloroform extract. Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the lower chloroform layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at 40°C or using a rotary evaporator.

Derivatization

Materials:

Procedure:

  • To the dried extract from the sample preparation step, add 100 µL of a freshly prepared mixture of acetic anhydride and pyridine (1:2 v/v).

  • Vortex the mixture for 30 seconds to ensure the residue is fully dissolved.

  • Incubate the reaction mixture at room temperature for 30 minutes to allow for complete acetylation of azithromycin.[1]

  • The reaction mixture is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical instrument parameters. These may need to be optimized based on the specific instrument and column used.

Table 1: GC-MS Instrument Parameters

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS)
Oven Program- Initial Temperature: 150°C, hold for 1 min- Ramp 1: 20°C/min to 250°C, hold for 2 min- Ramp 2: 10°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Acquisition ModeSingle Ion Monitoring (SIM)
Monitored Ion (m/z)200[1]
Dwell Time100 ms

Quantitative Data

A comprehensive validation of the GC-MS method for azithromycin residue analysis should be performed to ensure its accuracy and reliability. The following table summarizes typical validation parameters and their acceptable ranges.

Table 2: Method Validation Parameters for Azithromycin Analysis by GC-MS

ParameterTypical Value/Range
Linearity (R²)> 0.99
Limit of Detection (LOD)2 µg/mL in biological fluids[1]
Limit of Quantification (LOQ)Typically 3-5 times the LOD
Recovery85 - 110%
Precision (RSD%)< 15% (Intra-day and Inter-day)
SpecificityNo interfering peaks at the retention time of the analyte

Visualizations

The following diagrams illustrate the experimental workflow for the GC-MS analysis of azithromycin.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample (e.g., Biological Fluid, Food Homogenate) Extraction Liquid-Liquid Extraction (Chloroform) Sample->Extraction Cleanup Clean-up (n-Hexane Wash) Extraction->Cleanup Partition Partitioning (Phosphate Buffer) Cleanup->Partition Dry Evaporation to Dryness Partition->Dry Derivatize Acetylation (Acetic Anhydride/Pyridine) Dry->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Data Data Acquisition & Processing GCMS->Data

GC-MS Analysis Workflow for Azithromycin Residue.

logical_relationship Azithromycin Azithromycin (Non-volatile, Thermally Labile) Derivatization Derivatization (Acetylation) Azithromycin->Derivatization Acetylated_AZM Acetylated Azithromycin (Volatile, Thermally Stable) Derivatization->Acetylated_AZM GC_Separation Gas Chromatographic Separation Acetylated_AZM->GC_Separation MS_Detection Mass Spectrometric Detection (SIM at m/z 200) GC_Separation->MS_Detection

Logical Steps for Azithromycin Analysis by GC-MS.

References

Application Notes and Protocols: Azithromycin Dihydrate Dissolution Testing for Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide on the methodologies and best practices for conducting dissolution testing of azithromycin (B1666446) dihydrate formulations. This document outlines experimental protocols, data presentation, and the critical role of dissolution testing in ensuring product quality and bioequivalence.

Introduction

Azithromycin dihydrate, a macrolide antibiotic, is widely used to treat various bacterial infections. Its oral solid dosage forms, such as tablets and capsules, must dissolve at a predictable rate in the gastrointestinal tract to ensure proper absorption and therapeutic efficacy. Dissolution testing is a critical in-vitro test used in pharmaceutical development to measure the rate and extent of drug release from a dosage form. It serves as a crucial tool for:

  • Formulation Development: Guiding the optimization of formulation variables to achieve a desired drug release profile.

  • Quality Control: Ensuring batch-to-batch consistency and adherence to specifications.

  • Bioequivalence Studies: Often used as a surrogate for in-vivo bioequivalence studies, reducing the need for extensive clinical trials.

The biopharmaceutical classification system (BCS) classifies azithromycin as a Class II drug, characterized by low solubility and high permeability. This makes the dissolution process a potential rate-limiting step for absorption, highlighting the importance of a well-designed and robust dissolution method.

Physicochemical Properties of Azithromycin Dihydrate

A thorough understanding of the physicochemical properties of azithromycin dihydrate is essential for developing a meaningful dissolution test.

PropertyValueSignificance in Dissolution Testing
BCS Class IILow solubility can be the rate-limiting step for dissolution and subsequent absorption.
Aqueous Solubility Sparingly soluble in water.The choice of dissolution medium is critical to ensure sink conditions.
pKa 8.7Solubility is pH-dependent; it is more soluble in acidic conditions.
Stability Stable under normal conditions.The dissolution method should not cause degradation of the active pharmaceutical ingredient (API).

Experimental Protocols

The following protocols are based on established pharmacopeial methods and scientific literature for the dissolution testing of azithromycin dihydrate immediate-release tablets.

Recommended Dissolution Test Parameters (USP Method)

The United States Pharmacopeia (USP) provides a standardized method for azithromycin tablets.

ParameterSpecificationRationale
Apparatus USP Apparatus 2 (Paddle)Simulates gentle agitation in the stomach.
Dissolution Medium 900 mL of 0.1 N HClProvides an acidic environment to enhance the solubility of azithromycin.
Rotation Speed 75 RPMStandard speed to minimize coning and ensure uniform mixing.
Temperature 37 ± 0.5 °CMimics human body temperature.
Sampling Times 5, 10, 15, 20, 30, and 45 minutesAllows for the construction of a complete dissolution profile.
Acceptance Criteria Not less than 80% (Q) of the labeled amount of azithromycin is dissolved in 30 minutes.Ensures rapid drug release for immediate-release formulations.
Protocol for Dissolution Testing
  • Preparation of Dissolution Medium: Prepare a sufficient volume of 0.1 N Hydrochloric Acid. Degas the medium before use to prevent the formation of air bubbles on the tablet surface, which can interfere with dissolution.

  • Apparatus Setup:

    • Set up the USP Apparatus 2 (Paddle) and equilibrate the dissolution medium to 37 ± 0.5 °C in each vessel.

    • Adjust the paddle height to 25 ± 2 mm from the bottom of the vessel.

  • Sample Introduction: Carefully drop one tablet into each vessel, ensuring it settles at the bottom before starting the apparatus.

  • Operation: Start the paddle rotation at 75 RPM.

  • Sampling: At the specified time points (5, 10, 15, 20, 30, and 45 minutes), withdraw an aliquot of the dissolution medium from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.

  • Sample Preparation and Analysis:

    • Filter the withdrawn samples immediately through a suitable filter (e.g., 0.45 µm PVDF).

    • Dilute the filtered samples with the dissolution medium if necessary to fall within the calibration curve's linear range.

    • Analyze the samples using a validated High-Performance Liquid Chromatography (HPLC) method to determine the concentration of azithromycin.

Data Presentation and Interpretation

The results of the dissolution study should be presented clearly to allow for easy comparison and interpretation.

Comparative Dissolution Profiles

The following table presents hypothetical dissolution data for three different formulations of azithromycin dihydrate tablets (500 mg) to illustrate the impact of formulation variables.

Time (minutes)Formulation A (% Dissolved)Formulation B (% Dissolved)Formulation C (% Dissolved)
5453060
10705585
15857595
20928898
309895100
4510099100
  • Formulation A: A well-optimized formulation showing rapid and complete dissolution.

  • Formulation B: A formulation with a slower dissolution rate, potentially due to higher binder concentration or inadequate disintegrant.

  • Formulation C: A highly optimized formulation with a very fast release profile, possibly utilizing a superdisintegrant.

Visualizing Workflows and Relationships

Diagrams created using Graphviz can effectively illustrate the experimental workflow and the logical relationships in dissolution testing for formulation development.

Dissolution_Testing_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Prepare Dissolution Medium (0.1 N HCl) B Degas Medium A->B C Set up USP Apparatus 2 (Paddles) B->C D Equilibrate Medium to 37°C C->D E Introduce Tablet into Vessel D->E F Start Rotation (75 RPM) E->F G Withdraw Samples at Pre-defined Time Points F->G H Filter Samples G->H I Dilute Samples (if necessary) H->I J Analyze by HPLC I->J K Calculate % Drug Dissolved J->K

Caption: Experimental workflow for azithromycin dihydrate dissolution testing.

Formulation_Development_Logic FD Formulation Development PV Identify Formulation Variables (e.g., Binders, Disintegrants) FD->PV DT Conduct Dissolution Testing PV->DT DP Analyze Dissolution Profile DT->DP DM Decision Making DP->DM Opt Optimized Formulation DM->Opt Meets Target Profile Ref Refine Formulation DM->Ref Does Not Meet Target Profile Ref->PV

Caption: Role of dissolution testing in the formulation development cycle.

Common Challenges and Troubleshooting

ChallengePotential CauseRecommended Solution
High Variability in Results - Inconsistent tablet manufacturing. - Improper degassing of the medium. - Coning (mound formation) at the bottom of the vessel.- Ensure uniform tablet hardness and weight. - Thoroughly degas the dissolution medium. - Consider using a different apparatus (e.g., USP Apparatus 1 - Basket) if coning persists.
Incomplete Dissolution - Poor formulation (e.g., high binder concentration, inadequate disintegrant). - Cross-linking of excipients.- Re-evaluate the formulation composition. - Investigate the potential for cross-linking and consider alternative excipients.
pH Shift During Dissolution - Use of buffers with insufficient capacity.- Ensure the dissolution medium has adequate buffer capacity to maintain a constant pH throughout the test.

Conclusion

Dissolution testing is an indispensable tool in the development of azithromycin dihydrate formulations. A well-designed and properly executed dissolution study provides critical insights into the drug release characteristics, ensuring the development of a robust product that meets quality standards and delivers the intended therapeutic effect. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists working on the formulation development of azithromycin dihydrate.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Long-Term Azithromycin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with long-term azithromycin (B1666446) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during your research.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing inconsistent results in my long-term azithromycin experiments?

Inconsistent results in long-term azithromycin studies are a known challenge and can stem from several factors. The effectiveness of azithromycin can be influenced by the diversity of the lung microbiome.[1] Furthermore, the anti-inflammatory effects of macrolides like azithromycin have been shown to be highly variable.[2] For in vitro studies, the stability of azithromycin is pH-dependent and can degrade in acidic culture media, leading to a loss of biological activity.[3][4]

Q2: What is the impact of long-term azithromycin exposure on bacterial resistance?

Long-term use of azithromycin is associated with an increased risk of developing bacterial resistance to macrolide antibiotics.[1][5] Studies have shown that this can also promote resistance to other antibiotic classes, such as tetracyclines and lincosamides.[5][6] The development of resistance is a significant factor to consider when interpreting the outcomes of long-term experiments.[7]

Q3: How does long-term azithromycin treatment affect the microbiome?

Azithromycin significantly alters the composition of the gut and lung microbiome.[1][8][9] These changes can be substantial and long-lasting, impacting the abundance of key bacterial genera.[8][10] Such alterations to the microbiome can, in turn, influence the host's physiological responses and the overall results of your experiment.[11]

Q4: What are the key pharmacokinetic properties of azithromycin to consider in long-term studies?

Azithromycin has a long terminal elimination half-life of approximately 68 hours.[12][13] It is readily absorbed and widely distributed in tissues, where it can accumulate at concentrations significantly higher than in plasma.[12][14][15] This accumulation in phagocytes allows for active transport to sites of infection.[1]

Q5: What are the primary anti-inflammatory mechanisms of azithromycin?

Azithromycin possesses anti-inflammatory and immunomodulatory properties that are independent of its antibacterial effects.[1][16][17] It can suppress the production of pro-inflammatory cytokines by inhibiting the activation of transcription factors like NF-κB.[4][16][18]

Troubleshooting Guides

Issue 1: Inconsistent Anti-inflammatory Effects
Possible Cause Troubleshooting Steps
Variability in Host Microbiome Characterize the baseline microbiome of your experimental subjects (in vivo) or ensure the use of standardized, well-characterized cell lines (in vitro).[1]
Inconsistent Azithromycin Concentration Due to its pH sensitivity, prepare fresh azithromycin solutions for each experiment and monitor the pH of your culture medium, maintaining it between 7.2 and 7.4.[4]
Differential Cellular Responses Perform dose-response experiments to determine the optimal concentration for observing anti-inflammatory effects in your specific cell type or model.
Issue 2: Emergence of Antibiotic Resistance
Possible Cause Troubleshooting Steps
Selective Pressure from Continuous Exposure Monitor the minimum inhibitory concentration (MIC) of azithromycin for the target bacteria at different time points throughout the experiment.
Cross-Resistance Test for resistance to other classes of antibiotics, such as tetracyclines and lincosamides, to assess the broader impact on the resistome.[5][6]
Sub-inhibitory Concentrations Ensure that the administered dose of azithromycin is sufficient to achieve therapeutic concentrations at the site of interest to minimize the selection of resistant strains.[19]
Issue 3: Variability in In Vitro Assay Results
Possible Cause Troubleshooting Steps
Azithromycin Instability in Media Prepare azithromycin stock solutions in a suitable solvent like DMSO and add to the culture medium immediately before use. For long-term experiments, consider replenishing the medium with fresh azithromycin at regular intervals.[4][20]
Cytotoxic Effects of Azithromycin Include an "azithromycin-only" control group to determine the baseline effect of the antibiotic on cell proliferation and viability.[21]
Interference with Assay Reagents Be aware that azithromycin's accumulation in lysosomes can interfere with assays that measure lysosomal integrity, and its potential effects on mitochondrial function can impact ATP-based assays.[21]

Quantitative Data Summary

Table 1: Impact of Long-Term Azithromycin on Bacterial Resistance

Organism Treatment Duration Resistance Increase (vs. Placebo) Reference
Respiratory Bacteria (in CLD patients)48 weeks2.7-fold increased risk of resistance[5]
S. aureus (in NP swabs)48 weeks91% resistance in AZM group vs. 3% in placebo[5]
S. aureus (in NP swabs)48 weeks35% tetracycline (B611298) resistance in AZM group vs. 13% in placebo[5]
S. aureus (in NP swabs)48 weeks79% clindamycin (B1669177) resistance in AZM group vs. 3% in placebo[5]

Table 2: Pharmacokinetic Parameters of Azithromycin

Parameter Value Tissue/Fluid Reference
Terminal Elimination Half-life~68 hoursPlasma[12][13]
Time to Peak Concentration (Tmax)2.1 to 3.2 hoursPlasma (oral)[1]
Elimination Half-life102 ± 20 hoursPlasma[14][15]
Elimination Half-life180 ± 68 hoursBlood[14][15]
Elimination Half-life289 ± 166 hoursPolymorphonuclear Neutrophils[14][15]
Max Concentration (Cmax)0.67 ± 0.31 mg/LPlasma[14][15]
Max Concentration (Cmax)2.01 ± 0.74 mg/LBlood[14][15]
Concentration Range12 to 53 mg/LSputum[14][15]

Experimental Protocols

Protocol 1: Cell Viability/Proliferation (MTT Assay)

This protocol is used to assess the effect of azithromycin on cell viability and proliferation.[16]

Materials:

  • Target cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Azithromycin (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Azithromycin Preparation: Prepare serial dilutions of azithromycin in culture medium to achieve the desired final concentrations. Include a vehicle control with the same concentration of DMSO.

  • Treatment: Replace the medium with the prepared azithromycin solutions or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Cytokine Quantification (ELISA)

This protocol is to measure the effect of azithromycin on the production of inflammatory cytokines.[16]

Materials:

  • Target cell line

  • Complete culture medium

  • Azithromycin

  • Inflammatory stimulus (e.g., LPS)

  • ELISA kit for the specific cytokine of interest

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with various concentrations of azithromycin as described in the MTT assay protocol.

  • Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells (except for the negative control) and incubate for the desired period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.

  • ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

  • Measurement and Analysis: Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cells treatment Cell Treatment prep_cells->treatment prep_azm Prepare Azithromycin Solutions prep_azm->treatment incubation Incubation treatment->incubation assay Perform Assay (e.g., MTT, ELISA) incubation->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis data_acq->data_analysis

Caption: General workflow for in vitro azithromycin cell culture experiments.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Azithromycin Azithromycin Azithromycin->IKK Inhibits Azithromycin->NFkB Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokine Genes DNA->Cytokines Transcription

Caption: Azithromycin inhibits NF-κB signaling, reducing pro-inflammatory gene expression.

References

optimizing azithromycin crystallization to control hydrate form

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the crystallization of azithromycin (B1666446) to control its hydrate (B1144303) form.

Frequently Asked Questions (FAQs)

Q1: What are the common hydrate forms of azithromycin and why is it important to control them?

Azithromycin commonly exists as a dihydrate and a monohydrate.[1][2] The dihydrate form is generally desired due to its greater stability compared to the hygroscopic monohydrate.[3] Controlling the hydrate form is crucial as it can impact the drug's stability, dissolution rate, and bioavailability.[3] In some commercial solid dosage forms, azithromycin is present as a monohydrate or dihydrate, but processing-induced phase transformations can sometimes lead to the formation of other forms like the sesquihydrate.[4]

Q2: What are the key factors influencing the formation of different azithromycin hydrates?

The primary factors that determine which hydrate form is crystallized include the solvent system, the rate of anti-solvent (water) addition, temperature, and stirring time.[5][6] Crystallization from a water-acetone mixture typically yields the dihydrate form, while a water-alcohol mixture can produce the monohydrate.[3][7][8]

Q3: How can I differentiate between the azithromycin dihydrate and monohydrate forms?

Several analytical techniques can be used to distinguish between the hydrate forms. These include:

  • Powder X-ray Diffraction (PXRD): Provides a unique diffraction pattern for each crystalline form.[4][9]

  • Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can identify the water content and thermal behavior of each hydrate.[1][2] TGA can show that commercial samples are typically dihydrates, while samples prepared from a water/ethanol (1:1) mixture are monohydrates.[1][2]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Can reveal differences in the molecular vibrations due to the different water molecule arrangements.[1][2]

Q4: Is the anhydrous form of azithromycin stable?

The anhydrous form of azithromycin is hygroscopic and tends to convert to the more stable dihydrate form in the presence of moisture at room temperature.[1][2][3] Heating the dihydrate to around 80°C can lead to the formation of an anhydrous form.[3][8]

Troubleshooting Guides

Issue 1: Unwanted formation of azithromycin monohydrate when targeting the dihydrate.

  • Cause: This often occurs when the addition of water (anti-solvent) to an acetone (B3395972) solution of azithromycin is too rapid. A fast addition rate can lead to the precipitation of the monohydrate.[5][10]

  • Solution: Employ a controlled and gradual addition of water. A two-stage water addition process is often effective. In the first stage, a smaller volume of water is added to induce the initial crystallization and formation of a suspension. This is followed by a second, slower addition of the remaining water to complete the crystallization of the dihydrate.[5][11]

  • Preventative Measures:

    • Maintain a slow and consistent water addition rate, for instance, up to 0.2 volumes of water per volume of acetone per hour during the second addition phase.[5]

    • Ensure adequate stirring time after the initial water addition to allow for the transformation of any initially formed monohydrate to the dihydrate.[5]

    • Maintain the final acetone to water ratio at not less than 1:1 to support high yields of the dihydrate form.[5]

Issue 2: The crystallization process results in a mixture of hydrates or an amorphous product.

  • Cause: Inconsistent temperature control, improper solvent ratios, or harsh drying conditions can lead to a mixture of hydrates or the formation of an amorphous solid. Dehydration of the monohydrate at temperatures of 60°C or higher can result in an amorphous product.[4]

  • Solution:

    • Strictly control the crystallization temperature. For crystallization from an acetone-water mixture to obtain the dihydrate, maintaining a temperature range of 20°C to 25°C is recommended.[5] Some processes suggest that crystallization at a higher temperature, such as 33-37°C, can lead to a purer crystal form.[10]

    • Carefully control the drying process. Avoid excessively high temperatures that can lead to dehydration and potential amorphization.

  • Preventative Measures:

    • Utilize a well-calibrated and stable temperature control system for the crystallizer.

    • Adhere to validated solvent ratios and addition rates.

    • Employ process analytical technology (PAT) such as on-line imaging and ATR-FTIR to monitor the crystallization process in real-time and ensure consistency.[6]

Issue 3: Poor yield of azithromycin dihydrate crystals.

  • Cause: Suboptimal solvent ratios or incomplete crystallization can lead to low yields.

  • Solution: Ensure the final ratio of acetone to water is at least 1:1, as this has been shown to provide high yields of the dihydrate crystals.[5]

  • Preventative Measures:

    • Allow for sufficient stirring time after the final water addition to ensure the crystallization process is complete.

    • Optimize the cooling profile if a cooling crystallization method is being used in conjunction with anti-solvent addition.

Experimental Protocols

Protocol 1: Controlled Crystallization of Azithromycin Dihydrate from Acetone-Water

This protocol is designed to favor the formation of the stable dihydrate form.

  • Dissolution: Dissolve crude azithromycin in acetone at a concentration of approximately 10g per 50 mL of acetone.[5] Maintain the temperature of the solution between 20°C and 25°C.[5]

  • Initial Water Addition: Add an initial volume of water (approximately 0.4 to 0.5 volumes of water per volume of acetone) to the stirred solution.[5] This addition should be gradual to induce the formation of a suspension.

  • Suspension Stirring: Stir the resulting suspension for a period of at least 2 to 4 hours.[5] During this time, the initial turbidity should transform into well-defined crystals.

  • Second Water Addition: Add a second volume of water at a controlled rate of up to 0.2 volumes of water per volume of acetone per hour.[5]

  • Isolation: Isolate the azithromycin dihydrate crystals by filtration.

  • Drying: Dry the isolated crystals under appropriate conditions to remove residual solvents without causing dehydration.

ParameterValue/RangeReference
SolventAcetone[5]
Anti-solventWater[5]
Temperature20°C - 25°C[5]
Initial Water Addition0.4 - 0.5 volumes per volume of acetone[5]
Stirring Time (post-initial addition)2 - 4 hours[5]
Second Water Addition Rate≤ 0.2 volumes per volume of acetone per hour[5]
Final Acetone:Water Ratio≥ 1:1[5]

Protocol 2: Preparation of Azithromycin Monohydrate from Ethanol-Water

This protocol is for the targeted crystallization of the monohydrate form.

  • Dissolution: Prepare a solution of azithromycin dihydrate in a 1:1 mixture of water and ethanol.[1][2]

  • Heating: Gently warm the solution to facilitate dissolution.

  • Cooling: Allow the solution to cool to room temperature.

  • Crystallization: The monohydrate form will crystallize from the solution.

  • Isolation and Drying: Isolate the crystals by filtration and dry them under controlled conditions.

ParameterValue/RangeReference
Solvent SystemWater/Ethanol (1:1)[1][2]
Crystallization MethodCooling[2]

Visualizations

Azithromycin_Crystallization_Workflow start Start: Crude Azithromycin dissolution Dissolve in Acetone (20-25°C) start->dissolution water_addition_1 Slowly Add Water (0.4-0.5 vol) dissolution->water_addition_1 stirring Stir Suspension (2-4 hours) water_addition_1->stirring troubleshoot_monohydrate Issue: Monohydrate Formation water_addition_1->troubleshoot_monohydrate water_addition_2 Controlled Water Addition (≤ 0.2 vol/hr) stirring->water_addition_2 filtration Filter Crystals water_addition_2->filtration drying Dry Crystals filtration->drying end_product Azithromycin Dihydrate drying->end_product solution_slow_addition Solution: Decrease water addition rate troubleshoot_monohydrate->solution_slow_addition Rapid Addition? solution_slow_addition->water_addition_1

Caption: Workflow for the controlled crystallization of azithromycin dihydrate.

Hydrate_Formation_Parameters cluster_acetone Acetone/Water cluster_ethanol Ethanol/Water parameters Key Parameters solvent Solvent System parameters->solvent water_rate Water Addition Rate parameters->water_rate temperature Temperature parameters->temperature slow_rate Slow solvent->slow_rate Acetone fast_rate Fast solvent->fast_rate Acetone ethanol_solvent Ethanol solvent->ethanol_solvent water_rate->slow_rate water_rate->fast_rate controlled_temp 20-25°C temperature->controlled_temp uncontrolled_temp Uncontrolled Temp temperature->uncontrolled_temp outcome Resulting Hydrate Form dihydrate Dihydrate (Stable) monohydrate Monohydrate (Metastable) mixture Mixture / Amorphous slow_rate->dihydrate fast_rate->monohydrate controlled_temp->dihydrate ethanol_solvent->monohydrate uncontrolled_temp->mixture

Caption: Relationship between key parameters and the resulting azithromycin hydrate form.

References

preventing azithromycin precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of azithromycin (B1666446) in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of azithromycin and what factors influence it?

Azithromycin is sparingly soluble in aqueous solutions.[1][2] Its solubility is significantly influenced by several factors, most notably pH. As a weak base, azithromycin's solubility is pH-dependent, with higher solubility in acidic conditions and significantly lower solubility in neutral to alkaline environments.[3][4] For instance, at pH 2.9, its solubility can be as high as 440 mg/mL, which drops to 5 mg/mL at pH 7.4 and further to 0.005 mg/mL at pH 10.3.[3]

Other factors that affect azithromycin solubility include temperature, the presence of co-solvents, and the formation of complexes with other molecules.[5][6]

Q2: Why is my azithromycin solution precipitating?

Precipitation of azithromycin from an aqueous solution is a common issue and can be attributed to several factors:

  • pH Shifts: A common cause of precipitation is a shift in the pH of the solution to a more neutral or alkaline range. Since azithromycin is a weak base, an increase in pH decreases its ionization and, consequently, its solubility, leading to precipitation.[3][6]

  • Supersaturation: If the concentration of azithromycin in the solution exceeds its equilibrium solubility under the given conditions (e.g., temperature, pH), the solution becomes supersaturated and is prone to precipitation.[7]

  • Solvent Effects: When a stock solution of azithromycin prepared in an organic solvent (like DMSO or ethanol) is diluted into an aqueous buffer, the change in solvent composition can drastically reduce the solubility of azithromycin, causing it to precipitate.[2][8]

  • Temperature Changes: While the effect of temperature is complex, a decrease in temperature can sometimes lead to a decrease in solubility for certain compounds, potentially causing precipitation.

Q3: How can I prepare a stable aqueous stock solution of azithromycin?

Due to its limited aqueous solubility, preparing high-concentration stock solutions of azithromycin in water alone is challenging. A common practice is to first dissolve azithromycin in an organic co-solvent and then dilute it with the desired aqueous buffer.

For maximum solubility in aqueous buffers, it is recommended to first dissolve azithromycin in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).[2] For example, a stock solution can be made by dissolving azithromycin in ethanol, and then this stock solution can be diluted with the aqueous buffer of choice.[2] It is important to note that aqueous solutions prepared this way may not be stable for long periods, and it is often recommended not to store the aqueous solution for more than one day.[2]

For intravenous (IV) preparations, a specific reconstitution and dilution process is followed. The lyophilized powder is first reconstituted with Sterile Water for Injection to a concentration of 100 mg/mL.[9][10][11] This reconstituted solution is stable for 24 hours at or below 30°C (86°F).[9][10][11] It is then further diluted with a compatible infusion solution to a final concentration of 1.0 mg/mL to 2.0 mg/mL to ensure stability for administration.[9][10][12]

Q4: What are some common strategies to prevent azithromycin precipitation in my experiments?

Several formulation strategies can be employed to enhance the solubility of azithromycin and prevent its precipitation in aqueous solutions:

  • pH Control: Maintaining an acidic pH is crucial for keeping azithromycin dissolved. Buffering your aqueous solution to an acidic pH (ideally below 6.0) can significantly improve its solubility.[13][14]

  • Use of Co-solvents: Incorporating water-miscible organic solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can increase the solubility of azithromycin.[5]

  • Solid Dispersions: Creating a solid dispersion of azithromycin with a hydrophilic carrier like polyethylene glycols (PEGs) or urea (B33335) can enhance its dissolution rate and solubility.[15][16]

  • Complexation: The formation of inclusion complexes with cyclodextrins can encapsulate the hydrophobic azithromycin molecule, thereby increasing its aqueous solubility.[5]

  • Nanosuspensions: Reducing the particle size of azithromycin to the nanometer range can increase its surface area, leading to enhanced dissolution rates and apparent solubility.[17][18][19]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation upon dilution of organic stock solution in aqueous buffer Rapid change in solvent polarity, leading to supersaturation and precipitation.1. Decrease the concentration of the final solution. 2. Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. 3. Consider using a co-solvent system in the final aqueous solution. 4. Ensure the pH of the final aqueous solution is in the acidic range.
Cloudiness or precipitation in a prepared aqueous solution over time pH instability, temperature fluctuations, or slow crystallization from a supersaturated state.1. Verify and buffer the pH of your solution. 2. Store the solution at a constant, recommended temperature.[9] 3. Prepare fresh solutions as needed and avoid long-term storage of aqueous solutions.[2]
Incomplete dissolution of azithromycin powder in aqueous buffer Low intrinsic solubility of azithromycin in the chosen buffer system.1. Adjust the pH of the buffer to be more acidic. 2. Gently warm the solution while stirring (be cautious of potential degradation at high temperatures). 3. Use sonication to aid dissolution. 4. Consider preparing a solid dispersion or using a co-solvent system.

Quantitative Data Summary

Table 1: Solubility of Azithromycin under Various Conditions

Solvent/Condition Solubility Reference
WaterSparingly soluble[1]
DMSOSoluble[1]
EthanolSoluble[1]
Propylene GlycolHigh solubility[20]
Phosphate Buffer (pH 6.0)~253 µg/mL (with PEG 6000 solid dispersion)[16]
0.1 M Phosphate Buffer (pH 8.0)8 mg/mL[13]
Aqueous Buffer (pH 2.9)440 mg/mL[3]
Aqueous Buffer (pH 7.4)5 mg/mL[3]
Aqueous Buffer (pH 10.3)0.005 mg/mL[3]

Experimental Protocols

Protocol 1: Shake-Flask Method for Determining Equilibrium Solubility

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of azithromycin in a specific solvent system.

Methodology:

  • Preparation: Add an excess amount of azithromycin dihydrate powder to several vials containing the desired solvent system (e.g., buffers at different pH values). The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample from the supernatant.

  • Filtration: Immediately filter the collected sample through a 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved particles.

  • Analysis: Dilute the filtered sample with a suitable solvent and quantify the concentration of azithromycin using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Protocol 2: Preparation of Azithromycin Solid Dispersion by Solvent Evaporation Method

This protocol describes a general procedure for preparing a solid dispersion of azithromycin with a hydrophilic carrier to enhance its solubility.

Methodology:

  • Dissolution: Dissolve a specific ratio of azithromycin dihydrate and a hydrophilic carrier (e.g., urea or PEG 6000) in a suitable organic solvent (e.g., ethanol) with the aid of stirring or sonication until a clear solution is obtained.

  • Solvent Evaporation: Evaporate the solvent from the solution using a rotary evaporator or by allowing it to evaporate slowly at room temperature in a fume hood.

  • Drying: Dry the resulting solid mass under vacuum to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion into a fine powder using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.

  • Characterization: The prepared solid dispersion can be characterized for its dissolution properties and compared to the pure drug.

Visualizations

Azithromycin_Solubility_Factors cluster_factors Factors Influencing Azithromycin Solubility cluster_outcomes Outcomes pH pH Solubility Azithromycin Solubility pH->Solubility High solubility at low pH Low solubility at high pH Temperature Temperature Temperature->Solubility Cosolvents Co-solvents Cosolvents->Solubility Increases solubility Complexing_Agents Complexing Agents Complexing_Agents->Solubility Increases solubility Precipitation Precipitation Solubility->Precipitation Exceeding solubility limit leads to precipitation

Caption: Factors influencing azithromycin solubility and precipitation.

IV_Preparation_Workflow start Start: Lyophilized Azithromycin Powder (500 mg vial) reconstitute Reconstitute with 4.8 mL Sterile Water for Injection start->reconstitute reconstituted_solution Reconstituted Solution (100 mg/mL) reconstitute->reconstituted_solution stability1 Stable for 24 hours at <= 30°C reconstituted_solution->stability1 dilute Further dilute with compatible infusion solution reconstituted_solution->dilute final_solution Final Infusion Solution (1-2 mg/mL) dilute->final_solution stability2 Stable for 24 hours at room temp or 7 days refrigerated final_solution->stability2 administer Administer via infusion final_solution->administer

Caption: Workflow for preparing a stable azithromycin intravenous solution.

References

Technical Support Center: Enhancing Azithromycin Dihydrate Solubility and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the solubility and bioavailability of azithromycin (B1666446) dihydrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges with azithromycin dihydrate formulation?

Azithromycin dihydrate is a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1] The primary challenge is its poor solubility in biological fluids, which can lead to low and variable oral bioavailability.[2][3] This poor dissolution rate is often the rate-limiting step in its absorption.[3][4]

Q2: What are the most common strategies to improve the solubility of azithromycin dihydrate?

Several techniques have been successfully employed to enhance the solubility and dissolution rate of azithromycin dihydrate. These include:

  • Solid Dispersion: This involves dispersing the drug in an inert, hydrophilic carrier matrix.[1][5][6] Common methods to prepare solid dispersions include solvent evaporation, spray drying, melting, and co-grinding.[2][4][7][8]

  • Co-crystallization: This technique involves forming a crystalline structure composed of azithromycin dihydrate and a co-former molecule in a specific stoichiometric ratio.[9][10][11] This can alter the physicochemical properties of the drug, leading to improved solubility.

  • Nanoformulation: Reducing the particle size of the drug to the nanometer range significantly increases the surface area available for dissolution.[6][12] Techniques include preparing nanoparticles, nanosuspensions, and nanoemulsions.[6]

Q3: How do solid dispersions improve the solubility of azithromycin dihydrate?

Solid dispersions enhance solubility through several mechanisms:

  • Particle Size Reduction: The drug is dispersed at a molecular or amorphous level within the carrier, leading to a significant reduction in particle size and an increase in surface area.[1][2]

  • Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[2]

  • Conversion to Amorphous Form: The crystalline structure of the drug is often converted to a higher-energy amorphous state, which is more soluble.[6][13]

  • Increased Dispersibility: The carrier helps to prevent the aggregation of drug particles.[5]

Q4: What are suitable carriers for preparing azithromycin dihydrate solid dispersions?

A variety of hydrophilic carriers have been shown to be effective, including:

  • Urea[2]

  • Polyvinylpyrrolidone (PVP K-30)[5][7]

  • β-Cyclodextrin[4][7]

  • Polyethylene Glycols (PEGs) of various molecular weights (e.g., PEG 4000, PEG 6000)[1]

  • Mannitol[4]

Q5: How does co-crystallization enhance the bioavailability of azithromycin dihydrate?

Co-crystallization can improve bioavailability by modifying the drug's physicochemical properties, such as its solubility and dissolution rate, without altering its pharmacological activity.[9][11] By forming a new crystalline lattice with a suitable co-former, the resulting co-crystal can exhibit different and often improved dissolution characteristics compared to the pure drug.[9][10]

Troubleshooting Guides

Issue 1: Low Dissolution Rate Despite Solid Dispersion Formulation
Potential Cause Troubleshooting Step
Incomplete Conversion to Amorphous State Characterize the solid dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the absence of crystalline drug peaks.[1][7] If crystallinity remains, consider increasing the carrier ratio or optimizing the preparation method (e.g., faster solvent evaporation).
Poor Wettability or Particle Agglomeration The pure drug is known to have poor wettability and may agglomerate.[2][9] Ensure the carrier is sufficiently hydrophilic and the drug is uniformly dispersed. Consider incorporating a surfactant or using a higher carrier-to-drug ratio.[1]
Inappropriate Carrier Selection The choice of carrier is crucial. Experiment with different hydrophilic carriers (e.g., PEGs, PVP, cyclodextrins) to find the most effective one for your specific formulation.[1][4][7]
Incorrect Drug-to-Carrier Ratio The dissolution rate can be highly dependent on the drug-to-carrier ratio.[1][2] Systematically vary the ratio to identify the optimal concentration for maximum dissolution enhancement.
Issue 2: Inconsistent Results in Co-crystal Formation
Potential Cause Troubleshooting Step
Incorrect Stoichiometry Ensure the precise molar ratio of azithromycin dihydrate to the co-former is used during preparation.[9] Verify the formation of the co-crystal and its stoichiometry using techniques like HPLC and PXRD.[9]
Polymorphism The co-crystal may exist in different polymorphic forms with varying solubilities. Use characterization techniques like DSC and PXRD to identify and control the desired polymorphic form.[9]
Solvent Selection for Evaporation Method The solvent used in the slow solvent evaporation method can influence co-crystal formation and quality.[9] Experiment with different solvents or solvent mixtures to optimize the crystallization process.
Grinding Inefficiency (for Grinding Method) In the dry grinding method, insufficient grinding time or energy may lead to an incomplete reaction.[14] Optimize the grinding parameters and confirm co-crystal formation with PXRD.
Issue 3: Particle Aggregation in Nanoformulations
Potential Cause Troubleshooting Step
Insufficient Stabilization Nanoparticles have a high surface energy and tend to agglomerate. Use appropriate stabilizers, such as surfactants (e.g., polyvinyl alcohol) or polymers, during the formulation process.[15]
Inadequate Surface Modification Surface modification of nanoparticles can improve their stability and dispersibility.[6] Consider functionalizing the nanoparticle surface to enhance electrostatic or steric repulsion.
Lyophilization Issues The freezing and drying process during lyophilization can cause particle aggregation. Incorporate a cryoprotectant in the formulation before freeze-drying.

Data Presentation

Table 1: Enhancement of Azithromycin Dihydrate Solubility with Solid Dispersions

Carrier Drug:Carrier Ratio (w/w) Method Solubility Enhancement Reference
Urea (B33335)1:5Solvent EvaporationSignificant increase in dissolution rate[2]
PVP K-301:3Spray DryingSignificant improvement in dissolution profile[7]
β-Cyclodextrin1:1.5Kneading MethodMaximum reported solubility of 9.52 µg/mL[4]
Mannitol1:4Melting MethodMaximum reported solubility of 7.8 µg/mL[4]
PEG 60001:7Solvent EvaporationDissolution increased up to 100% compared to pure drug[1]

Table 2: Improvement in Dissolution of Azithromycin Dihydrate Co-crystals

Co-former Molar Ratio (Drug:Co-former) Method Observation Reference
Paracetamol1:1Slow Solvent EvaporationExhibited better dissolution rate and solubility than pure drug[9]
Nicotinamide1:1Dry Grinding6.85-fold increase in solubility compared to pure drug[14]
Naringenin1:1Solvent Evaporation3.06-fold increase in solubility compared to pure drug[14]

Experimental Protocols

Protocol 1: Preparation of Azithromycin Dihydrate Solid Dispersion by Solvent Evaporation

This protocol is based on the methodology described by Prajapati et al. (2010).[2]

Materials:

  • Azithromycin Dihydrate

  • Urea (or other hydrophilic carrier like PEG 6000)[1]

  • Methanol (B129727) (or 96% ethanol)[1]

  • Beaker

  • Hot plate with magnetic stirrer

  • Desiccator

  • Sieve (Mesh number 80)

Procedure:

  • Weigh 100 mg of Azithromycin Dihydrate and dissolve it in 20 mL of methanol in a beaker.

  • Weigh the desired amount of urea to achieve the target drug-to-carrier ratio (e.g., 1:1, 1:2, 1:3, 1:4, 1:5).

  • Add the urea to the beaker containing the dissolved drug.

  • Gently heat the mixture to 40°C on a hot plate while stirring to obtain a clear solution.

  • Allow the solvent to evaporate at 40°C with continuous stirring until a constant weight is obtained, indicating complete solvent removal.

  • Crush the resulting solid mass, pulverize it, and pass it through a mesh number 80 sieve.

  • Store the prepared solid dispersion in a desiccator until further analysis.

Protocol 2: Preparation of Azithromycin-Paracetamol Co-crystals by Slow Solvent Evaporation

This protocol is adapted from the work of Khan et al. (2021).[9]

Materials:

  • Azithromycin Dihydrate

  • Paracetamol

  • Suitable solvent (e.g., ethanol, methanol)

  • Crystallization dish

  • Magnetic stirrer

Procedure:

  • Calculate the equimolar amounts of azithromycin dihydrate and paracetamol.

  • Dissolve both components in a minimal amount of the chosen solvent in a crystallization dish.

  • Stir the solution for a short period to ensure complete dissolution and mixing.

  • Cover the dish with a perforated lid to allow for slow evaporation of the solvent at room temperature.

  • Allow the solvent to evaporate undisturbed over several days until crystals are formed.

  • Collect the resulting crystals and dry them appropriately.

  • Characterize the crystals using FTIR, PXRD, and DSC to confirm co-crystal formation.

Protocol 3: In Vitro Dissolution Study

This is a general protocol for evaluating the dissolution rate of prepared formulations.[1][2][7][9]

Apparatus and Media:

  • USP Dissolution Apparatus 2 (Paddle type)

  • Dissolution Medium: 900 mL of phosphate (B84403) buffer (pH 6.0 or 6.8) or distilled water[2][7][9]

  • Temperature: 37.0 ± 0.5°C

  • Paddle Speed: 75 or 100 rpm[2][9]

Procedure:

  • Place an amount of the formulation (pure drug, solid dispersion, or co-crystal) equivalent to 100 mg of azithromycin dihydrate into the dissolution vessel.

  • Start the dissolution apparatus.

  • Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, 60 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.

  • Filter the samples immediately.

  • Analyze the concentration of azithromycin dihydrate in the samples using a suitable analytical method, such as UV spectrophotometry (at ~215 nm) or HPLC.[2][9]

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

experimental_workflow cluster_formulation Formulation Strategies solid_dispersion Solid Dispersion (e.g., Solvent Evaporation) ftir FTIR solid_dispersion->ftir dsc DSC solid_dispersion->dsc pxrd PXRD solid_dispersion->pxrd sem SEM solid_dispersion->sem co_crystallization Co-crystallization (e.g., Slow Evaporation) co_crystallization->ftir co_crystallization->dsc co_crystallization->pxrd nanoformulation Nanoformulation (e.g., Emulsification) nanoformulation->sem solubility Solubility Studies pxrd->solubility dissolution In Vitro Dissolution sem->dissolution bioavailability In Vivo Bioavailability solubility->bioavailability dissolution->bioavailability

Caption: Experimental workflow for enhancing azithromycin dihydrate solubility.

troubleshooting_logic start Low Dissolution Observed q1 Is the formulation a solid dispersion? start->q1 q2 Is the formulation a co-crystal? q1->q2 No sd_check1 Check for crystallinity (PXRD/DSC) q1->sd_check1 Yes cc_check1 Verify stoichiometry (HPLC/PXRD) q2->cc_check1 Yes other Consider other factors: - Particle size - Agglomeration q2->other No sd_check2 Evaluate drug:carrier ratio sd_check1->sd_check2 sd_check3 Assess wettability sd_check2->sd_check3 cc_check2 Investigate for polymorphism (DSC) cc_check1->cc_check2 cc_check3 Optimize solvent/grinding cc_check2->cc_check3

Caption: Troubleshooting logic for low dissolution of azithromycin formulations.

References

addressing matrix effects in LC-MS/MS analysis of azithromycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of azithromycin (B1666446).

Troubleshooting Guide

Q: How do I systematically identify and resolve matrix effects in my azithromycin assay?

A: Matrix effects, which cause ion suppression or enhancement, are a primary source of variability and inaccuracy in LC-MS/MS bioanalysis. A systematic approach is crucial for identifying and mitigating these interferences. The following workflow outlines the key steps from problem identification to resolution.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Mitigation Strategy cluster_3 Phase 4: Verification A Observe Poor Assay Performance (e.g., poor reproducibility, inaccuracy, high %CV in QCs) B Perform Post-Extraction Spike Experiment to Quantify Matrix Effect (ME) A->B Suspect matrix interference C Calculate ME: ME (%) = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution) * 100 B->C D Is ME between 85-115%? C->D E Assay is Acceptable. Continue with Validation. D->E Yes F Significant Ion Suppression (<85%) or Enhancement (>115%) Detected D->F No G Option 1: Improve Sample Preparation. (e.g., Switch from PPT to SPE or LLE) F->G H Option 2: Optimize Chromatography. (e.g., modify gradient to separate azithromycin from phospholipids) F->H I Option 3: Implement a Better Internal Standard. (Use a stable isotope-labeled IS like Azithromycin-d5) F->I J Re-evaluate Matrix Effect with New Method G->J H->J I->J J->D Verify resolution

Caption: Troubleshooting workflow for matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of matrix effects in the LC-MS/MS analysis of azithromycin from biological samples?

A: The primary causes of matrix effects in bioanalysis are endogenous components from the biological matrix (e.g., plasma, blood, tissue) that co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's source.[1][2] For azithromycin, the most common interfering substances are:

  • Phospholipids: These are abundant in plasma and cell membranes and are a well-documented source of ion suppression in electrospray ionization (ESI).[1]

  • Proteins: While most are removed during initial sample preparation, residual proteins or peptides can still cause interference.

  • Salts and other small molecules: Components from buffers or anticoagulants can also affect ionization efficiency.

These co-eluting compounds can compete with azithromycin for ionization, leading to a suppressed or, less commonly, enhanced signal, which compromises the accuracy and reproducibility of the quantification.[2][3]

Q2: Which sample preparation method is most effective for minimizing matrix effects for azithromycin?

A: The choice of sample preparation method is critical for removing interfering components. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). While PPT is the simplest, SPE is generally the most effective at reducing matrix effects for azithromycin analysis by providing a cleaner extract.[4][5] LLE also offers good cleanup but may be more labor-intensive.[6][7]

The selection depends on the required sensitivity, throughput, and complexity of the matrix. For complex matrices like plasma, more rigorous cleanup methods like SPE are often necessary to achieve reliable results.[4]

Comparison of Sample Preparation Methods for Azithromycin
MethodPrincipleRecovery (%)Matrix Effect (%)AdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile).94.1 - 97.0[8]92.5 - 107.9[8]Simple, fast, and inexpensive.[7]Ineffective at removing phospholipids, leading to significant matrix effects.[1]
Liquid-Liquid Extraction (LLE) Azithromycin is partitioned between two immiscible liquid phases.>95[9]98 - 100[9]Provides a cleaner sample than PPT; can be selective.Can be labor-intensive and may use hazardous organic solvents.[9]
Solid-Phase Extraction (SPE) Azithromycin is retained on a solid sorbent while interferences are washed away.80 - 102[5][10]~100 (IS Normalized)[9][11]Provides the cleanest extracts, significantly reducing matrix effects; high recovery.[4][5]More complex and costly than PPT; requires method development.[4]
Q3: What type of internal standard (IS) is recommended to compensate for matrix effects in azithromycin analysis?

A: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard.[2] For azithromycin, Azithromycin-d5 or Azithromycin-¹³C-d3 are highly recommended.[4][5][9]

A SIL-IS is the ideal choice because it has nearly identical chemical properties and chromatographic retention time to the unlabeled analyte (azithromycin). Therefore, it experiences the same degree of ion suppression or enhancement during the ESI process.[12] By calculating the peak area ratio of the analyte to the SIL-IS, any signal variation caused by matrix effects is effectively normalized, leading to accurate and precise quantification.[11][12] While structural analogs like roxithromycin (B50055) or clarithromycin (B1669154) have been used, they may not co-elute perfectly or experience the exact same ionization effects, making them less reliable than a SIL-IS.[13]

Q4: Is a simple protein precipitation sufficient for preparing plasma samples for azithromycin analysis?

A: While protein precipitation (PPT) with a solvent like acetonitrile (B52724) is a fast and simple technique, it is often insufficient for robust LC-MS/MS analysis of azithromycin, especially when high sensitivity is required.[6][7] The primary drawback of PPT is its failure to remove endogenous plasma phospholipids, which are a major cause of matrix-induced ion suppression.[1] Although some methods using PPT report acceptable results, they may be less rugged across different plasma lots.[8] For regulatory or clinical studies requiring high precision and accuracy, more exhaustive cleanup techniques like SPE or LLE are strongly recommended to ensure a cleaner sample and minimize matrix interference.[4][5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Azithromycin from Human Plasma

This protocol is a representative example based on common methodologies.[4][14]

  • Sample Pre-treatment:

    • To 100 µL of human plasma in a polypropylene (B1209903) tube, add 10 µL of the internal standard working solution (e.g., Azithromycin-d5).[4]

    • Add 600 µL of 60 mM sodium bicarbonate (pH 11) and vortex for 30 seconds.[4]

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol (B129727), followed by 1 mL of water.[4] Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water.

    • Wash the cartridge with 1 mL of 15% methanol in water.[4]

  • Elution:

    • Elute the analyte and internal standard from the cartridge with 2 mL of methanol into a clean collection tube.[4]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to mix.

    • Transfer to an autosampler vial for LC-MS/MS injection.

Protocol 2: Liquid-Liquid Extraction (LLE) for Azithromycin from Human Plasma

This protocol is a representative example based on common methodologies.[7][15]

  • Sample Pre-treatment:

    • To 200 µL of plasma in a tube, add the internal standard.

    • Add 80 µL of 1.0 M sodium hydroxide (B78521) solution to basify the sample.[15]

  • Extraction:

    • Add 3 mL of an extraction solvent (e.g., methyl tert-butyl ether or a mixture of methylene (B1212753) chloride and ethyl acetate).[9][15]

    • Vortex vigorously for 3 minutes to ensure thorough mixing and extraction.

  • Phase Separation:

    • Centrifuge the sample at approximately 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the mobile phase.

    • Transfer to an autosampler vial for analysis.

Protocol 3: Protein Precipitation (PPT) for Azithromycin from Human Plasma

This protocol is a representative example based on common methodologies.[7][12]

  • Sample Preparation:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add the internal standard.

  • Precipitation:

    • Add 300-400 µL of ice-cold acetonitrile (a 3:1 or 4:1 ratio of solvent to plasma is common).[12]

    • Vortex the mixture for 1-2 minutes to precipitate the plasma proteins.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., >10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube or an autosampler vial.

    • Depending on the method, the supernatant may be injected directly or evaporated and reconstituted in the mobile phase to improve peak shape.

References

Technical Support Center: Overcoming Poor Azithromycin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of azithromycin (B1666446) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is azithromycin poorly soluble in aqueous solutions?

A1: Azithromycin is a large, hydrophobic molecule, making it sparingly soluble in water and aqueous buffers at neutral pH. Its solubility is also pH-dependent; it is more soluble in acidic conditions.[1]

Q2: What are the common solvents for dissolving azithromycin?

A2: Azithromycin is soluble in several organic solvents, including dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol.[2] It is common practice to first dissolve azithromycin in one of these organic solvents to create a stock solution before diluting it into an aqueous buffer or cell culture medium.

Q3: What is the recommended solvent for preparing a stock solution for cell culture experiments?

A3: DMSO is a widely used solvent for preparing stock solutions of azithromycin for cell culture assays due to its high solvating power and compatibility with most cell lines at low concentrations.[3] However, it is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically below 0.5%).

Q4: Can I store azithromycin solutions?

A4: Stock solutions of azithromycin in DMSO or ethanol can be stored at -20°C for extended periods. However, aqueous working solutions are not recommended for storage for more than one day due to the potential for precipitation and degradation.[2]

Troubleshooting Guide: Azithromycin Precipitation in In Vitro Assays

Encountering precipitation when working with azithromycin is a common issue. This guide provides potential causes and solutions to help you troubleshoot and optimize your experiments.

Problem Possible Cause Recommended Solution
Precipitate forms immediately upon adding the azithromycin stock solution to the aqueous medium. The concentration of azithromycin in the final solution exceeds its solubility limit in the aqueous medium. The rapid change in solvent polarity when adding a concentrated organic stock to an aqueous solution can cause the drug to "crash out."- Lower the final concentration of azithromycin in your assay. - Perform a serial dilution of your stock solution in the aqueous medium. Add the stock solution dropwise while gently vortexing or stirring the medium to ensure gradual mixing.[4] - Warm the aqueous medium to 37°C before adding the azithromycin stock solution to slightly increase solubility.
The solution is initially clear but a precipitate forms over time (e.g., during incubation). The aqueous solution is supersaturated, and precipitation occurs as it equilibrates. Changes in temperature or pH during the experiment can reduce solubility. Azithromycin may be degrading, leading to the formation of less soluble products.- Reduce the final concentration of azithromycin. - Ensure the pH of your medium remains stable throughout the experiment by using appropriate buffering agents.[5] - Prepare fresh working solutions immediately before each experiment.
Variability in results between experiments. Inconsistent preparation of azithromycin solutions. Degradation of the stock solution.- Standardize your protocol for preparing stock and working solutions. - Aliquot your stock solution upon preparation to avoid repeated freeze-thaw cycles. - Visually inspect your solutions for any signs of precipitation before use.

Data Presentation: Azithromycin Solubility

The following tables summarize the solubility of azithromycin in various solvents and at different pH values to aid in the preparation of your experimental solutions.

Table 1: Solubility of Azithromycin in Common Solvents

SolventSolubility (mg/mL)Reference
Dimethyl sulfoxide (DMSO)~5[2]
Ethanol~16[2]
MethanolNot specified
WaterSparingly soluble[6]
Propylene GlycolHigh (exact value not specified)[7]
1:1 Ethanol:PBS (pH 7.2)~0.50[2]

Table 2: pH-Dependent Solubility of Azithromycin

pHSolubility (mg/mL)Reference
2.9440[1]
6.00.253 (in phosphate (B84403) buffer with PEG 6000)[8]
7.45[1]
10.30.005[1]
11Low (exact value not specified)[9]

Experimental Protocols

Here are detailed methodologies for preparing azithromycin solutions for in vitro assays.

Protocol 1: Preparation of Azithromycin Stock Solution in DMSO

Materials:

  • Azithromycin powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate the required mass: Determine the mass of azithromycin powder needed to achieve the desired stock solution concentration (e.g., 10 mM). The molecular weight of azithromycin is 748.98 g/mol .

  • Weigh the azithromycin: Accurately weigh the calculated amount of azithromycin powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve the powder: Vortex the tube until the azithromycin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional): If sterility is a major concern, the DMSO stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO. However, as DMSO is generally considered to be a harsh environment for microbial growth, this step is often omitted.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Azithromycin Working Solution in Cell Culture Medium

Materials:

  • Azithromycin stock solution (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium

  • Sterile tubes

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the azithromycin stock solution at room temperature.

  • Calculate the dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.

  • Perform serial dilutions (recommended): To avoid precipitation, it is best to perform one or more intermediate dilutions. For example, dilute the stock solution 1:10 in pre-warmed medium, and then use this intermediate dilution to make the final working solution.

  • Prepare the final working solution: Add the calculated volume of the (intermediate) stock solution to the pre-warmed cell culture medium. Mix gently by inverting the tube or pipetting up and down.

  • Visual inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Signaling Pathways and Visualizations

Azithromycin is known to exert immunomodulatory effects by modulating key signaling pathways. The diagrams below, generated using the DOT language, illustrate the inhibitory effects of azithromycin on the NF-κB and mTOR signaling pathways.

NF_kB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Complex LPS->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB NF-κB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκB Azithromycin Azithromycin Azithromycin->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-8) NFkB_n->Genes Transcription

Caption: Azithromycin inhibits the NF-κB signaling pathway.

mTOR_Pathway cluster_input Upstream Signals cluster_cytoplasm Cytoplasm cluster_output Cellular Processes GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis fourEBP1->ProteinSynthesis Azithromycin Azithromycin Azithromycin->mTORC1 Inhibits CellGrowth Cell Growth ProteinSynthesis->CellGrowth

Caption: Azithromycin inhibits the mTOR signaling pathway.

References

Technical Support Center: Optimizing Mobile Phase for Azithromycin Analysis by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the RP-HPLC analysis of azithromycin (B1666446). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during method development and routine analysis, with a specific focus on mobile phase optimization.

Troubleshooting Guides

This section addresses specific issues you may encounter during the RP-HPLC analysis of azithromycin, offering step-by-step guidance to resolve them.

Issue 1: Poor Peak Shape (Tailing or Fronting) for Azithromycin

Q: My azithromycin peak is exhibiting significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue in the analysis of basic compounds like azithromycin. It is often caused by strong interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[1] Here’s a systematic approach to troubleshoot this problem:

Troubleshooting Workflow:

G start Start: Poor Azithromycin Peak Shape check_ph 1. Check Mobile Phase pH start->check_ph adjust_ph Adjust pH to be ≥ 2 units away from Azithromycin's pKa (~8.74) check_ph->adjust_ph Is pH close to pKa? check_buffer 2. Evaluate Buffer System adjust_ph->check_buffer use_phosphate Use Phosphate or Ammonium Acetate Buffer check_buffer->use_phosphate check_organic 3. Optimize Organic Modifier use_phosphate->check_organic try_acetonitrile Acetonitrile is often preferred over Methanol for better peak shape check_organic->try_acetonitrile check_column 4. Assess Column Condition try_acetonitrile->check_column use_endcapped Use a modern, well-endcapped C18 or C8 column check_column->use_endcapped end End: Improved Peak Shape use_endcapped->end G start Inconsistent Retention Times mobile_phase Mobile Phase Inconsistency start->mobile_phase equilibration Inadequate Equilibration start->equilibration temperature Temperature Fluctuations start->temperature precipitation Buffer Precipitation start->precipitation system_diff HPLC System Differences start->system_diff solution1 Precise Preparation mobile_phase->solution1 solution2 Sufficient Equilibration Time equilibration->solution2 solution3 Use Column Oven temperature->solution3 solution4 Use Soluble Buffer (e.g., Ammonium Acetate) precipitation->solution4 solution5 Method Transfer Considerations system_diff->solution5

References

controlling agglomeration of azithromycin dihydrate during crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of azithromycin (B1666446) dihydrate. The information is designed to help control agglomeration and achieve desired crystal attributes.

Troubleshooting Guide

Agglomeration during the crystallization of azithromycin dihydrate is a common challenge that can significantly impact downstream processes and final product quality. This guide provides a structured approach to troubleshoot and resolve common issues.

Problem: Excessive Agglomeration and Poor Crystal Morphology

Potential Cause 1: Hydrate (B1144303) Transformation

The transformation from the initially formed monohydrate to the desired dihydrate is a primary cause of agglomeration, especially in acetone-water solvent systems.[1] This process involves the surface nucleation and growth of the dihydrate on existing monohydrate crystals, leading to the formation of strong crystalline bridges and, consequently, significant agglomeration.[1]

Recommended Solutions:

  • Solvent System Selection: Consider using a solvent system where the hydrate transformation does not occur. Crystallization in ethyl acetate (B1210297), for instance, has been shown to produce single, non-agglomerated crystals of azithromycin dihydrate.[1]

  • Controlled Water Addition: When using an acetone-water system, the rate and temperature of water addition are critical. A slow, controlled addition of water at a maintained temperature of 20-25°C can help manage the transformation and reduce agglomeration.

Potential Cause 2: Suboptimal Agitation

The stirring rate plays a crucial role in balancing nucleation, crystal growth, and particle suspension. Inadequate or excessive agitation can both contribute to agglomeration.

Recommended Solutions:

  • Optimize Agitation Rate: The mean crystal size generally decreases with an increase in stirring speed due to higher shear forces.[2] However, excessively high agitation can lead to crystal breakage and secondary nucleation, which may also promote agglomeration. A systematic study to find the optimal agitation rate for your specific vessel geometry and scale is recommended.

Potential Cause 3: High Supersaturation

Rapidly generating a high level of supersaturation can lead to uncontrolled nucleation and the formation of many small crystals, which have a higher tendency to agglomerate.

Recommended Solutions:

  • Control Cooling Rate: A slower cooling rate can help maintain a lower, more controlled level of supersaturation, reducing the likelihood of excessive nucleation and subsequent agglomeration.

  • Anti-Solvent Addition Rate: When using an anti-solvent (like water in an acetone (B3395972) solution), a slower addition rate will generate supersaturation more gradually, allowing for better control over crystal growth and reducing agglomeration.

  • Seeding: Introducing seed crystals at a specific level of supersaturation can provide a surface for crystal growth, consuming the supersaturation in a controlled manner and minimizing spontaneous nucleation and agglomeration.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the agglomeration of azithromycin dihydrate during crystallization?

A1: The primary mechanism, particularly in commonly used acetone-water solvent systems, is the solution-mediated phase transformation from azithromycin monohydrate to azithromycin dihydrate.[1] This transformation involves the nucleation of the dihydrate form on the surface of the monohydrate crystals, which then grow together, forming strong agglomerates.[1]

Q2: How does the choice of solvent affect agglomeration?

A2: The solvent system has a profound impact on agglomeration. In systems like acetone-water, the transformation from monohydrate to dihydrate is a key driver of agglomeration.[1] In contrast, using a solvent like ethyl acetate can prevent this transformation, resulting in the direct crystallization of single dihydrate crystals with minimal agglomeration.[1]

Q3: What is the role of seeding in controlling agglomeration?

A3: Seeding is a critical technique for controlling the crystallization process and minimizing agglomeration.[3] By providing a controlled number of surfaces for crystal growth, seeding helps to manage the level of supersaturation and prevent the excessive primary nucleation that often leads to the formation of many small, agglomeration-prone crystals.[4] The timing of seed addition is also crucial; adding seeds within the metastable zone is beneficial for reducing agglomeration.[3]

Q4: How can I characterize the degree of agglomeration in my product?

A4: Several analytical techniques can be used to characterize agglomeration:

  • Microscopy (Optical and Scanning Electron): Provides direct visual evidence of agglomeration and allows for the assessment of crystal morphology.

  • Particle Size Analysis (e.g., Laser Diffraction): Can reveal a broad or multimodal particle size distribution, which is often indicative of agglomeration.

  • Image Analysis Software: Can be used to quantify the degree of agglomeration from microscope images by analyzing particle shape and size descriptors.

Q5: Can agglomeration be beneficial?

A5: In some specific applications, such as spherical crystallization, controlled agglomeration is desired to produce larger, spherical particles with improved flowability and compressibility for direct tableting.[2] However, in most conventional crystallization processes, uncontrolled agglomeration is detrimental to product quality and downstream processing.

Data Presentation

The following tables summarize the impact of key process parameters on the properties of azithromycin dihydrate crystals.

Table 1: Effect of Stirring Speed on Mean Crystal Size in Spherical Agglomeration

Experiment IDStirring Speed (rpm)Mean Crystal Size (mm)
SA-15003.73
SA-27002.15
SA-39001.28
SA-411000.51

Data adapted from a study on the spherical agglomeration of azithromycin.[2] The results indicate that an increase in stirring speed leads to a decrease in the mean size of the spherical agglomerates due to increased shear forces.[2]

Table 2: Effect of Initial Azithromycin Concentration on Mean Crystal Size in Spherical Agglomeration

Experiment IDAzithromycin Concentration (g/mL)Mean Crystal Size (mm)
SA-50.21.32
SA-20.42.15
SA-60.63.24

Data adapted from a study on the spherical agglomeration of azithromycin.[2] Higher initial concentrations lead to the formation of larger spherical agglomerates.[2]

Experimental Protocols

Protocol 1: Controlled Anti-Solvent Crystallization to Minimize Agglomeration

This protocol is based on a method designed to produce azithromycin dihydrate with controlled crystal size and minimal agglomeration from an acetone-water system.

Materials:

  • Crude Azithromycin

  • Acetone

  • Purified Water

Equipment:

  • Jacketed crystallizer with temperature control

  • Overhead stirrer

  • Water addition pump

Procedure:

  • Dissolve 50 g of crude azithromycin in 250 mL of acetone in the crystallizer.

  • Maintain the temperature of the solution at 20°C.

  • With stirring, begin the first addition of water. Add 100 mL of water over a period of 3 hours.

  • Stop the water addition and continue to stir the resulting suspension for 4 hours. During this time, the initial turbidity should transform into a well-defined suspension of crystals.

  • Begin the second addition of water. Add 150 mL of water over a period of 3 hours while maintaining the temperature at 20°C.

  • After the second water addition is complete, continue to stir the slurry for an additional hour.

  • Filter the crystals and wash them with purified water.

  • Dry the crystals under vacuum at a temperature not exceeding 50°C until a constant weight is achieved.

Protocol 2: Characterization of Agglomeration using Microscopy and Image Analysis

Procedure:

  • Sample Preparation: Disperse a small, representative sample of the crystallized azithromycin dihydrate in a non-solvent (e.g., silicone oil) on a microscope slide.

  • Microscopy: Examine the sample under an optical microscope at various magnifications. Capture high-resolution images of multiple fields of view to ensure the sample is representative.

  • Image Analysis:

    • Import the captured images into an image analysis software (e.g., ImageJ, MATLAB with Image Processing Toolbox).

    • Convert the images to grayscale and then to a binary format to distinguish the particles from the background.

    • Use the software's particle analysis tools to measure parameters such as area, perimeter, Feret's diameter, and circularity for each particle.

    • Analyze the particle size distribution. A wide or multimodal distribution can indicate the presence of agglomerates.

    • Use shape descriptors, such as circularity or aspect ratio, to differentiate between single crystals and agglomerates. Agglomerates will typically have lower circularity and higher aspect ratio values.

Visualizations

Agglomeration_Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Excessive Agglomeration of Azithromycin Dihydrate Crystals Cause1 Hydrate Transformation (Monohydrate to Dihydrate) Problem->Cause1 Is the solvent system prone to hydrate transformation? Cause2 Suboptimal Agitation Problem->Cause2 Is the agitation rate optimized? Cause3 High Supersaturation Problem->Cause3 Is supersaturation generated too rapidly? Solution1a Change Solvent System (e.g., to Ethyl Acetate) Cause1->Solution1a Solution1b Control Water Addition Rate and Temperature Cause1->Solution1b Solution2 Optimize Stirring Speed Cause2->Solution2 Solution3a Control Cooling Rate Cause3->Solution3a Solution3b Control Anti-Solvent Addition Rate Cause3->Solution3b Solution3c Implement Seeding Strategy Cause3->Solution3c

Caption: Troubleshooting workflow for azithromycin dihydrate agglomeration.

Crystallization_Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_downstream Downstream Processing Start Start: Crude Azithromycin Dissolution Dissolve in Acetone Start->Dissolution TempControl Maintain Temperature (20-25°C) Dissolution->TempControl WaterAddition1 Slow Water Addition (1st Stage) TempControl->WaterAddition1 Stirring1 Stir to Form Suspension WaterAddition1->Stirring1 WaterAddition2 Slow Water Addition (2nd Stage) Stirring1->WaterAddition2 Filtration Filter Crystals WaterAddition2->Filtration Washing Wash with Water Filtration->Washing Drying Dry Under Vacuum Washing->Drying End End: Azithromycin Dihydrate Drying->End

References

Technical Support Center: Azithromycin Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with azithromycin (B1666446) in different cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of azithromycin a concern in cell culture experiments?

Azithromycin is susceptible to degradation, particularly in acidic environments. Cell culture media, while buffered, can experience localized pH drops due to cellular metabolism, which can accelerate the degradation of azithromycin. This degradation can lead to a loss of its biological activity, resulting in inconsistent or misleading experimental outcomes.

Q2: What are the main factors that influence the stability of azithromycin in cell culture?

The primary factors affecting azithromycin stability in cell culture settings are:

  • pH: Azithromycin is most stable in a neutral to slightly acidic pH range. Its degradation is significantly accelerated in acidic conditions.

  • Temperature: Like most chemical reactions, the degradation of azithromycin is temperature-dependent. Incubation at 37°C, the standard for most cell cultures, will contribute to its degradation over time.

  • Media Composition: While specific data is limited, the various components of cell culture media could potentially interact with azithromycin and affect its stability.

Q3: What is the primary degradation product of azithromycin and is it biologically active?

The major degradation product of azithromycin, especially under acidic conditions, is desosaminylazithromycin (B193682) . This is formed by the hydrolysis of the cladinose (B132029) sugar from the parent molecule.[1] Currently, there is limited publicly available information on the specific biological activity or cytotoxicity of desosaminylazithromycin in mammalian cell cultures. Therefore, its potential to interfere with experimental results is largely unknown and should be considered a potential variable.

Q4: How should I prepare and store azithromycin for cell culture experiments to maximize stability?

To ensure the highest possible stability of azithromycin for your experiments, follow these guidelines:

  • Stock Solution: Prepare a high-concentration stock solution in a suitable solvent such as DMSO or ethanol (B145695). Azithromycin is sparingly soluble in aqueous buffers. For maximum solubility in aqueous solutions, it is recommended to first dissolve azithromycin in an organic solvent like ethanol and then dilute it with the aqueous buffer.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in your cell culture medium immediately before adding it to your cells. Avoid storing azithromycin in cell culture medium for extended periods before use.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent or weaker than expected biological effect of azithromycin. Degradation of azithromycin in the cell culture medium.1. Prepare Fresh Solutions: Always prepare fresh working solutions of azithromycin from a frozen stock immediately before each experiment. 2. Monitor Media pH: Regularly monitor the pH of your cell culture medium, especially in dense or highly metabolic cultures. If the pH is dropping significantly below neutral, consider using a medium with a stronger buffering capacity or changing the medium more frequently. 3. Minimize Incubation Time: If your experimental design allows, use the shortest effective incubation time with azithromycin.
High variability between replicate experiments. Inconsistent concentration of active azithromycin due to degradation.1. Standardize Preparation: Ensure a consistent and standardized protocol for preparing your azithromycin solutions for every experiment. 2. Control Incubation Conditions: Maintain consistent temperature and CO2 levels in your incubator to ensure a stable pH environment for your cell cultures.
Unexpected cytotoxicity or off-target effects. Potential effects of azithromycin degradation products or direct mitochondrial toxicity of azithromycin.1. Perform Dose-Response and Time-Course Experiments: Determine the optimal concentration and incubation time for your specific cell line to minimize toxicity. 2. Include Proper Controls: Always include a vehicle control (medium with the same concentration of the solvent used for the azithromycin stock) in your experiments. 3. Consider the Impact of Degradation Products: Be aware that the observed effects could be a combination of the parent compound and its degradants, although specific data on the latter is scarce. Some studies have shown that azithromycin itself can induce mitochondrial toxicity in mammalian cells.[2][3]

Data Presentation

Table 1: Stability of Azithromycin in Aqueous Solutions at 37°C

pHTime for 10% Degradation (t₁₀)Reference
2.020.1 minutes[4]

Note: This data is for aqueous solutions and may not directly reflect the stability in complex cell culture media. However, it highlights the significant impact of acidic pH on azithromycin degradation.

Table 2: Solubility of Azithromycin in Different Solvents

SolventSolubilityReference
Phosphate Buffered Saline (PBS) pH 7.4~0.5 mg/mL (when pre-dissolved in ethanol)
Ethanol~16 mg/mL
DMSO~5 mg/mL

Experimental Protocols

Protocol 1: Preparation of Azithromycin Stock Solution
  • Weighing: Accurately weigh the desired amount of azithromycin powder in a sterile microfuge tube.

  • Dissolving: Add the appropriate volume of sterile DMSO or 100% ethanol to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Vortexing: Vortex the solution until the azithromycin is completely dissolved.

  • Aliquoting: Dispense the stock solution into small, single-use, sterile cryovials.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Workflow for Cell-Based Assays with Azithromycin

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Azithromycin Stock Solution (Protocol 1) prep_working Thaw Stock and Dilute in Cell Culture Medium prep_stock->prep_working add_azm Add Azithromycin Working Solution to Cells prep_working->add_azm seed_cells Seed Cells in Culture Plates seed_cells->add_azm incubate Incubate for Desired Time add_azm->incubate assay Perform Cell-Based Assay (e.g., Viability, Gene Expression) incubate->assay data_analysis Analyze and Interpret Data assay->data_analysis

Caption: A general experimental workflow for using azithromycin in cell culture.

Mandatory Visualizations

Azithromycin Degradation Pathway

G Azithromycin Azithromycin DegradationProduct Desosaminylazithromycin Azithromycin->DegradationProduct  Acid-catalyzed hydrolysis Cladinose Cladinose Sugar Azithromycin->Cladinose Cladinose->DegradationProduct Loss of

Caption: The primary degradation pathway of azithromycin in acidic conditions.

Troubleshooting Logic for Azithromycin Experiments

G start Inconsistent/Weak Azithromycin Effect check_prep Was the azithromycin solution prepared fresh? start->check_prep prep_fresh Prepare fresh working solution immediately before use. check_prep->prep_fresh No check_ph Is the cell culture medium pH stable? check_prep->check_ph Yes monitor_ph Monitor media pH. Consider changing media more frequently or using a different medium. check_ph->monitor_ph No consider_degradation Acknowledge potential degradation and consider shorter incubation times. check_ph->consider_degradation Yes

Caption: A logical workflow for troubleshooting inconsistent results with azithromycin.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of widely-used analytical methods for the quantification of azithromycin (B1666446) and the detection of its related compounds. The performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are compared, with supporting data from published studies.

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the key performance parameters for HPLC, UPLC, and LC-MS/MS methods for the analysis of azithromycin, providing a clear comparison for method selection based on specific analytical needs.

Table 1: HPLC Method Performance for Azithromycin Analysis

ParameterReported ValueSource
Linearity Range0.3–2.0 mg/mL[1][2][3]
Accuracy (% Recovery)100.5%[1][2][3]
Precision (% RSD)0.2%[1][2][3]
Limit of Detection (LOD)0.0005 mg/mL[1][2][3]
Limit of Quantification (LOQ)0.0015 mg/mL (calculated as 3x LOD)[1][2][3]
Analysis Time~15 minutes[4]

Table 2: UPLC/UFLC Method Performance for Azithromycin Analysis

ParameterReported ValueSource
Linearity Range20-140 µg/mL[5]
Accuracy (% Recovery)100.34-100.92%[5]
Precision (% RSD)< 1.61% (Repeatability)[5]
Limit of Detection (LOD)< 0.1 µg/mL[6]
Limit of Quantification (LOQ)< 0.35 µg/mL[6]
Analysis Time~5.0 minutes[5]

Table 3: LC-MS/MS Method Performance for Azithromycin Analysis

ParameterReported ValueSource
Linearity Range0.5 - 2,000 ng/mL[4]
Accuracy (% Recovery)96.5 - 103.4%[4]
Precision (% RSD)< 15%[4]
Limit of Detection (LOD)0.3 ng/mL[4]
Limit of Quantification (LOQ)1 ng/mL[4]
Analysis Time~3.5 - 4.5 minutes[4]

Key Takeaways from the Data:

  • Sensitivity: LC-MS/MS offers significantly higher sensitivity with much lower limits of detection and quantification compared to HPLC-UV.[4] This makes it the preferred method for applications requiring trace-level analysis, such as in pharmacokinetic studies.

  • Speed: UPLC/UFLC methods provide a considerable reduction in analysis time compared to conventional HPLC methods.[5]

  • Solvent Consumption: UFLC has been shown to decrease solvent consumption by up to 5 times compared to HPLC.[5]

  • Resolution: UPLC, with its use of sub-2µm particles, generally provides better resolution and peak efficiency compared to HPLC.[7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of azithromycin in bulk drug and pharmaceutical dosage forms.[1][2][3]

  • Chromatographic System:

    • Column: Reversed-phase C18, 5 µm particle size, 250 mm x 4.6 mm.

    • Mobile Phase: A mixture of phosphate (B84403) buffer and methanol (B129727) (20:80, v/v). The phosphate buffer is prepared by dissolving 4.55 g of potassium dihydrogen phosphate in 1000 mL of water, adjusted to pH 7.5 with 10% sodium hydroxide (B78521) solution.[1]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.[1][2][3]

    • Injection Volume: 20 µL.

    • Column Temperature: 50°C.

  • Standard Solution Preparation:

    • Prepare a stock solution of azithromycin standard in the mobile phase.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.3 - 2.0 mg/mL).[1][2][3]

  • Sample Preparation (for Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Transfer a portion of the powder, equivalent to a specific amount of azithromycin, to a volumetric flask.

    • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm filter before injection.

Ultra-Performance Liquid Chromatography (UPLC) with UV Detection

This method offers a faster analysis time for the determination of azithromycin and its related compounds.[6]

  • Chromatographic System:

    • Column: Shim-pack XR ODS, 2.2 µm particle size, 75 mm x 3.0 mm.[6]

    • Mobile Phase A: 0.01 M dibasic sodium phosphate buffer.[6]

    • Mobile Phase B: Acetonitrile (B52724) and methanol (750:250, v/v).[6]

    • Gradient Elution: A gradient program should be developed to ensure the separation of azithromycin from its impurities.

    • Flow Rate: 1.2 mL/min.[6]

    • Detection Wavelength: 210 nm.[6]

  • Standard and Sample Preparation:

    • Follow similar procedures as described for the HPLC method, using the appropriate diluent for UPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This highly sensitive method is ideal for the quantification of azithromycin in biological matrices.[4]

  • Chromatographic System:

    • Column: A suitable C18 column for LC-MS.

    • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: Appropriate for the column dimensions and mass spectrometer interface.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for azithromycin and an internal standard should be optimized.

  • Sample Preparation (for Plasma):

    • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample containing an internal standard.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_preparation 2. Preparation cluster_documentation 4. Documentation and Reporting define_scope Define Scope and Purpose select_method Select Analytical Method define_scope->select_method prepare_materials Prepare Reagents and Standards select_method->prepare_materials instrument_setup Instrument Setup and Qualification prepare_materials->instrument_setup specificity Specificity / Selectivity instrument_setup->specificity linearity Linearity and Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis and Evaluation robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report

Caption: Workflow for Analytical Method Validation.

References

A Comparative Guide to Azithromycin Quantification: Cross-Validation of HPLC and Microbiological Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of the macrolide antibiotic azithromycin (B1666446), both High-Performance Liquid Chromatography (HPLC) and microbiological assays serve as fundamental methodologies. The choice between these techniques is often dictated by the specific requirements of the analysis, such as the need for high specificity and precision versus the assessment of biological activity. This guide provides a comprehensive comparison of these two methods, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most suitable assay for their applications.

Quantitative Performance Comparison

The performance of HPLC and microbiological assays for azithromycin quantification can be evaluated based on several key validation parameters. The following tables summarize the typical performance characteristics of each method, compiled from various studies.

Table 1: Performance Characteristics of HPLC Methods for Azithromycin Quantification

Validation ParameterHPLC Method 1HPLC Method 2HPLC Method 3
Linearity Range (µg/mL) 1.0 - 50.0[1]5 - 200[2]Not Specified
Correlation Coefficient (R²) 0.995[1]> 0.9999[2]0.997[3]
Limit of Detection (LOD) 14.40 ng/mL[1]0.476 µg/mL[2]Not Specified
Limit of Quantification (LOQ) 43.66 ng/mL[1]1.443 µg/mL[2]Not Specified
Accuracy (% Recovery) RSD < 1.34%[1]Not SpecifiedNot Specified
Precision (RSD %) < 1.42% (Repeatability)[1]Not SpecifiedNot Specified

Table 2: Performance Characteristics of Microbiological Assays for Azithromycin Quantification

Validation ParameterMicrobiological Assay 1Microbiological Assay 2
Linearity Range (µg/mL) 0.1 - 0.4[4][5]50.0 - 200.0[6]
Correlation Coefficient (r) 0.998[4][5]0.9999[6]
Precision (RSD %) 1.19 - 1.73[4][5]0.70[6]
Accuracy Measured added quantities[4][5]Measured added quantities[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a representative example for the quantification of azithromycin in pharmaceutical formulations.

1. Chromatographic Conditions:

  • Column: Hypersil BDS-C18 (250 mm × 4.6 mm, 5 µm)[1][7]

  • Mobile Phase: A mixture of methanol, acetonitrile, and phosphate (B84403) buffer (pH 8.0) in a ratio of 60:30:10 (v/v/v)[1][7].

  • Flow Rate: 1.0 mL/min[1][7]

  • Detection: UV detector set at 212 nm[1][7].

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

2. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of azithromycin reference standard in the mobile phase to obtain a stock solution.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1.0 to 50.0 μg/mL)[1].

3. Sample Preparation (for Oral Suspension):

  • Take a volume of the oral suspension equivalent to a known amount of azithromycin and dilute it with the mobile phase.

  • Sonicate the solution to ensure complete dissolution and then filter it through a 0.45 µm membrane filter before injection.

4. Analysis:

  • Inject the standard and sample solutions into the chromatograph.

  • The peak area of azithromycin is used for quantification based on the calibration curve generated from the standard solutions.

Microbiological Assay (Cylinder-Plate Method)

This protocol describes a typical agar (B569324) diffusion bioassay for determining the potency of azithromycin.

1. Microorganism and Media:

  • Test Organism: Micrococcus luteus ATCC 9341[4][5] or Bacillus subtilis ATCC 9372[6].

  • Culture Medium: Prepare a suitable nutrient agar medium and sterilize.

2. Inoculum Preparation:

  • Grow the test organism in a suitable broth to obtain a standardized suspension.

  • Inoculate the sterilized agar medium with the microbial suspension.

3. Standard Solution Preparation:

  • Prepare a stock solution of azithromycin reference standard in a suitable solvent.

  • Create a series of working standard solutions with concentrations in the desired range (e.g., 0.1 to 0.4 µg/mL) by diluting the stock solution with a sterile buffer[4][5].

4. Sample Preparation:

  • Dilute the azithromycin sample (e.g., from capsules or suspension) with a sterile buffer to an estimated concentration within the standard curve range.

5. Assay Procedure:

  • Pour the inoculated agar into petri dishes and allow it to solidify.

  • Place sterile stainless-steel cylinders on the surface of the agar.

  • Fill the cylinders with the standard and sample solutions.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

6. Data Analysis:

  • Measure the diameter of the inhibition zones around each cylinder.

  • Plot a standard curve of the logarithm of the concentration versus the diameter of the inhibition zone.

  • Determine the concentration of azithromycin in the sample by interpolating its inhibition zone diameter on the standard curve.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of HPLC and microbiological assays for azithromycin.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_bioassay Microbiological Assay cluster_comparison Data Comparison and Validation Start Azithromycin Sample (e.g., Oral Suspension) Prep Dilution and Extraction Start->Prep HPLC_Inject Inject into HPLC System Prep->HPLC_Inject Bio_Plate Apply to Inoculated Agar Plate Prep->Bio_Plate HPLC_Run Chromatographic Separation HPLC_Inject->HPLC_Run HPLC_Detect UV Detection (212 nm) HPLC_Run->HPLC_Detect HPLC_Quantify Quantification via Peak Area HPLC_Detect->HPLC_Quantify Compare Compare Quantitative Results HPLC_Quantify->Compare Bio_Incubate Incubation Bio_Plate->Bio_Incubate Bio_Measure Measure Inhibition Zone Diameter Bio_Incubate->Bio_Measure Bio_Quantify Quantification via Standard Curve Bio_Measure->Bio_Quantify Bio_Quantify->Compare Validate Statistical Analysis (e.g., t-test, correlation) Compare->Validate Conclusion Method Validation Conclusion Validate->Conclusion

References

A Comparative Guide to the In Vivo Performance of Azithromycin Monohydrate and Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of azithromycin (B1666446) monohydrate and azithromycin dihydrate, focusing on their in vivo performance. Direct comparative efficacy studies between the two hydrate (B1144303) forms are not publicly available, as drug development typically focuses on a single, most stable crystalline form for clinical trials and commercialization. Therefore, this comparison is based on the foundational principles of bioequivalence, which serve as the regulatory standard for establishing therapeutic equivalence.

The central finding from available data is that the dihydrate form of azithromycin is commercially preferred due to its superior stability.[1] While physicochemical differences exist, studies on their solubility show that the monohydrate form tends to convert to the more stable dihydrate form in aqueous environments.[2] This conversion suggests that, upon oral administration, the two forms are likely to exhibit similar dissolution and absorption profiles, leading to bioequivalence. Formulations containing either hydrate must meet the same pharmacokinetic standards to be considered interchangeable.[3][4]

Data Presentation: Pharmacokinetic Parameters for Bioequivalence

For any formulation of azithromycin to be considered therapeutically equivalent to a reference product, it must demonstrate comparable pharmacokinetic (PK) parameters in vivo. The following table summarizes typical PK values from a bioequivalence study in healthy, fasting subjects receiving a single 500 mg dose. These parameters are the primary endpoints in in vivo studies to compare different formulations.

Pharmacokinetic ParameterDescriptionTypical Mean Value (Test Formulation)Typical Mean Value (Reference Formulation)
Cmax Maximum plasma concentration412.14 ng/mL419.89 ng/mL
AUCt Area under the plasma concentration-time curve to the last measurement4967.49 ng·h/mL4276.75 ng·h/mL
AUCinf Area under the plasma concentration-time curve extrapolated to infinity5871.74 ng·h/mL5578.12 ng·h/mL
Tmax Time to reach maximum plasma concentration3.0 hours2.0 hours
Elimination half-life51.32 hours51.23 hours
Data derived from a representative bioequivalence study.[4] The key regulatory requirement is that the 90% confidence intervals for the ratio of Cmax, AUCt, and AUCinf between the test and reference products fall within the range of 80-125%.[5][3]

Experimental Protocols: In Vivo Bioequivalence Study

The standard method for comparing the in vivo performance of two different oral solid dosage forms of a drug is a randomized, crossover bioequivalence study. Below is a detailed methodology for a typical study.

Objective: To compare the rate and extent of absorption of a test formulation of azithromycin (e.g., containing monohydrate or a new dihydrate formulation) against a reference formulation (the innovator's dihydrate product) in healthy adult subjects under fasting conditions.

Study Design:

  • Design: Randomized, single-dose, two-period, two-sequence, crossover study.[4][6]

  • Subjects: A cohort of healthy adult male and female subjects (typically 18-30 individuals).[4][7] Subjects undergo a comprehensive health screening, including physical examinations, ECGs, and clinical laboratory tests.[7]

  • Washout Period: A sufficient time between the two dosing periods to ensure complete elimination of the drug from the first period. For azithromycin, with its long half-life of approximately 68 hours, a washout period of at least two to three weeks is typical.[4][7][8]

Procedure:

  • Dosing: After an overnight fast of at least 10 hours, subjects receive a single oral dose of either the test or reference azithromycin (e.g., 500 mg tablet) with a standardized volume of water.[4][7] Food is withheld for several hours post-dose.

  • Blood Sampling: Venous blood samples are collected in heparinized tubes at specific time points. A typical schedule includes a pre-dose sample (0 hours) and multiple post-dose samples at 0.5, 1, 2, 3, 4, 5, 6, 8, 10, 12, 24, 48, 72, and up to 120 hours.[4][6]

  • Plasma Processing: Blood samples are centrifuged to separate the plasma, which is then stored frozen (e.g., at -20°C or below) until analysis.

  • Bioanalytical Method: The concentration of azithromycin in the plasma samples is determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[4] This method must demonstrate adequate sensitivity, specificity, accuracy, and precision.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject is used to calculate the key pharmacokinetic parameters: Cmax, Tmax, AUCt, and AUCinf.

  • Statistical Analysis: The parameters Cmax and AUC are log-transformed, and an analysis of variance (ANOVA) is performed. The 90% confidence intervals for the geometric mean ratios (Test/Reference) are calculated. The two products are deemed bioequivalent if these confidence intervals fall within the acceptance range of 80.00% to 125.00%.[5][3][4]

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows pertinent to the in vivo performance of different solid-state forms of a drug.

G cluster_formulation Pharmaceutical Formulation cluster_pk Pharmacokinetics (In Vivo) cluster_pd Pharmacodynamics & Efficacy A API Solid Form (Monohydrate vs. Dihydrate) B Dissolution in GI Tract A->B Physicochemical Properties (Solubility, Stability) C Drug Absorption B->C Bioavailability D Systemic Circulation (Plasma Concentration) C->D E PK Parameters (Cmax, AUC) D->E F Distribution to Tissues E->F Drug Exposure G Clinical Efficacy (Bacterial Eradication) F->G

Caption: Logical flow from API solid form to clinical efficacy.

G start Start: Subject Screening & Enrollment period1 Period 1: Randomized Dosing (Test or Reference Drug) start->period1 sampling1 Serial Blood Sampling (0-120 hours) period1->sampling1 washout Washout Period (e.g., 2-3 Weeks) sampling1->washout analysis LC-MS/MS Bioanalysis of Plasma Samples sampling1->analysis period2 Period 2: Crossover Dosing (Alternate Drug) washout->period2 sampling2 Serial Blood Sampling (0-120 hours) period2->sampling2 sampling2->analysis pk_stats Pharmacokinetic & Statistical Analysis analysis->pk_stats end Conclusion: Determine Bioequivalence pk_stats->end

Caption: Experimental workflow for a crossover bioequivalence study.

References

The Interplay of Laboratory and Clinical Efficacy: An In Vitro and In Vivo Correlation of Azithromycin Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Azithromycin (B1666446), a macrolide antibiotic, has been a cornerstone in the treatment of respiratory tract infections for decades. Its unique pharmacokinetic profile, characterized by extensive tissue penetration and a long half-life, results in complex pharmacodynamics. Understanding the correlation between its activity in laboratory settings (in vitro) and its therapeutic effect in living organisms (in vivo) is crucial for optimizing dosing regimens, predicting clinical outcomes, and guiding the development of new antimicrobial agents. This guide provides an objective comparison of azithromycin's pharmacodynamic performance with alternative antibiotics, supported by experimental data and detailed methodologies.

Correlating In Vitro Susceptibility with In Vivo Efficacy

The pharmacodynamic parameter that best predicts the efficacy of azithromycin is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[1][2] This index integrates the drug's exposure over time with the pathogen's susceptibility. A target AUC/MIC ratio is often established to predict successful bacterial eradication. For azithromycin, this value has been a key focus of numerous preclinical and clinical studies.

In contrast, other classes of antibiotics are better described by different pharmacodynamic indices. For instance, the efficacy of beta-lactams is often linked to the percentage of the dosing interval that the drug concentration remains above the MIC (%T>MIC), while aminoglycosides and fluoroquinolones are typically concentration-dependent, with the peak concentration to MIC ratio (Cmax/MIC) being a significant predictor of their success.[1]

Comparative In Vitro Activity

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's in vitro potency. The following table summarizes the MIC values for azithromycin and comparator antibiotics against common respiratory pathogens.

AntibioticPathogenMIC50 (µg/mL)MIC90 (µg/mL)
Azithromycin Streptococcus pneumoniae0.1250.25
Haemophilus influenzae14
Clarithromycin (B1669154) Streptococcus pneumoniae0.0310.063
Haemophilus influenzae4-88-16
Erythromycin (B1671065) Streptococcus pneumoniae0.0630.125
Haemophilus influenzae--
Cefaclor Streptococcus pneumoniae--
Haemophilus influenzae--
Ciprofloxacin (B1669076) Haemophilus influenzae0.0080.015

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data compiled from multiple sources.[3][4][5]

Clarithromycin generally exhibits lower MICs against Streptococcus pneumoniae compared to azithromycin, suggesting higher in vitro potency.[3][6] Conversely, azithromycin is more active against Haemophilus influenzae.[1][4] Fluoroquinolones like ciprofloxacin show very potent in vitro activity against H. influenzae.[5]

In Vivo Models: Bridging the Gap to Clinical Outcomes

Animal models of infection are indispensable for studying the in vivo activity of antibiotics and establishing the in vitro-in vivo correlation. Murine models of pneumonia and sepsis are commonly employed to evaluate the efficacy of azithromycin and other antimicrobials.

Comparative In Vivo Efficacy

The following table presents a summary of pharmacodynamic parameters and efficacy data from various in vivo studies.

AntibioticAnimal ModelPathogenKey PK/PD ParameterEfficacy Outcome
Azithromycin Mouse PeritonitisS. pneumoniaeCmaxSingle high dose more effective than fractionated doses.[7]
Azithromycin Rat Lung InfectionH. influenzaeTissue ConcentrationEffective on day 7, but not day 3 of therapy.[8]
Clarithromycin Rat Lung InfectionH. influenzaeTissue ConcentrationEffective on both day 3 and day 7 of therapy.[8]
Erythromycin Mouse PeritonitisS. pneumoniae-Bacteriostatic effect observed.[7]

Studies have shown that high initial concentrations of azithromycin are crucial for a favorable outcome, with a single high dose being more effective than multiple smaller doses in a mouse peritonitis model.[7] In a rat lung infection model, both azithromycin and clarithromycin were effective against H. influenzae, although clarithromycin showed efficacy earlier in the treatment course.[8] This highlights the importance of considering not just the MIC, but also the unique pharmacokinetic properties of each drug, such as tissue penetration and half-life, when predicting in vivo success.

Experimental Protocols

Standardized and detailed experimental protocols are fundamental for the reproducibility and comparability of pharmacodynamic studies.

In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Model

This model simulates the changing concentrations of an antibiotic in the body over time, allowing for the study of its bactericidal or bacteriostatic effects under dynamic conditions.

in_vitro_pk_pd_model cluster_0 One-Compartment In Vitro Model drug_reservoir Drug Reservoir (Antibiotic Stock) central_compartment Central Compartment (Infection Model with Bacteria) drug_reservoir->central_compartment Infusion Pump (Simulates Absorption) waste Waste central_compartment->waste Outflow sampling_port Sampling Port central_compartment->sampling_port dilution_medium Dilution Medium (Fresh Broth) dilution_medium->central_compartment Dilution Pump (Simulates Elimination)

In Vitro PK/PD Model Workflow

Methodology:

  • Setup: A central infection compartment containing a bacterial culture is connected to a drug reservoir and a reservoir of fresh culture medium. Peristaltic pumps control the inflow and outflow of liquids to simulate drug absorption and elimination.[9]

  • Inoculation: The central compartment is inoculated with a standardized concentration of the test organism.

  • Drug Simulation: The antibiotic is infused into the central compartment to mimic the desired pharmacokinetic profile (e.g., a single dose or multiple doses). The dilution pump simultaneously removes the drug and bacterial culture to simulate drug clearance.

  • Sampling: Samples are collected from the central compartment at various time points to determine the concentration of the antibiotic and the number of viable bacteria (colony-forming units, CFU).

  • Data Analysis: Time-kill curves are generated by plotting the log10 CFU/mL against time. These curves are then used to determine the bactericidal or bacteriostatic activity of the antibiotic under the simulated conditions.

Murine Pneumonia Model

This in vivo model is used to assess the efficacy of antibiotics in a setting that more closely resembles a clinical infection.

murine_pneumonia_model cluster_1 Murine Pneumonia Model Protocol acclimatization Animal Acclimatization infection Intranasal or Intratracheal Infection with Pathogen acclimatization->infection treatment Antibiotic Administration (e.g., Oral Gavage, Subcutaneous) infection->treatment monitoring Monitoring of Clinical Signs and Survival treatment->monitoring endpoint Endpoint Analysis: Lung Homogenization & CFU Counting monitoring->endpoint

Murine Pneumonia Model Workflow

Methodology:

  • Animal Preparation: Mice are acclimatized to the laboratory conditions. For some studies, mice may be rendered neutropenic to create a more severe infection.[10]

  • Infection: A defined inoculum of the pathogen (e.g., Streptococcus pneumoniae or Haemophilus influenzae) is administered to the mice, typically via the intranasal or intratracheal route, to induce a lung infection.[11]

  • Treatment: At a specified time post-infection, mice are treated with the antibiotic(s) being tested. The route of administration (e.g., oral gavage, subcutaneous injection) and dosing regimen are chosen to mimic clinical usage.

  • Monitoring: The animals are monitored for signs of illness and survival over a defined period.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and their lungs are harvested. The lungs are then homogenized, and the number of viable bacteria is determined by plating serial dilutions and counting the resulting colonies. The efficacy of the antibiotic is assessed by comparing the bacterial load in the lungs of treated mice to that of untreated control mice.[11]

The In Vitro-In Vivo Correlation Pathway

The ultimate goal of these pharmacodynamic studies is to establish a clear and predictive relationship between laboratory data and clinical efficacy.

ivivc_pathway cluster_2 In Vitro - In Vivo Correlation Pathway in_vitro In Vitro Studies (MIC, Time-Kill) pk_pd_modeling In Vitro PK/PD Modeling in_vitro->pk_pd_modeling Provides Susceptibility Data animal_models In Vivo Animal Models pk_pd_modeling->animal_models Informs Dosing for In Vivo Studies clinical_trials Human Clinical Trials animal_models->clinical_trials Predicts Efficacy and Guides Dose Selection dosing_optimization Optimized Dosing Regimens clinical_trials->dosing_optimization Confirms Efficacy and Safety in Humans

Pathway of In Vitro-In Vivo Correlation

This logical progression, from basic in vitro susceptibility testing to sophisticated in vivo models and ultimately to human clinical trials, is essential for the rational development and use of antibiotics like azithromycin.

Conclusion

The pharmacodynamics of azithromycin are complex, with the AUC/MIC ratio serving as a key predictor of its in vivo efficacy. While in vitro data provides a foundational understanding of its antimicrobial activity, in vivo models are critical for integrating its unique pharmacokinetic properties and predicting clinical success. This comparative guide highlights the importance of a multi-faceted approach to understanding antibiotic pharmacodynamics, which is essential for combating antimicrobial resistance and ensuring the continued efficacy of these vital medicines. By carefully considering both in vitro and in vivo data, researchers and clinicians can make more informed decisions regarding the use of azithromycin and other antimicrobial agents.

References

A Comparative Guide to the Prokinetic Effects of Azithromycin and Erythromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the prokinetic effects of two macrolide antibiotics, azithromycin (B1666446) and erythromycin (B1671065). Both agents are known to stimulate gastrointestinal motility, primarily by acting as agonists at the motilin receptor. This document summarizes key experimental data, details the methodologies used in pivotal studies, and presents signaling pathways and experimental workflows through standardized diagrams.

Executive Summary

Erythromycin has long been recognized for its potent prokinetic properties, effectively stimulating gastric emptying by mimicking the effects of the gastrointestinal hormone motilin.[1][2][3] Azithromycin, a structurally related macrolide, has emerged as a viable alternative with a similar mechanism of action and comparable efficacy in accelerating gastric emptying.[4][5] Key advantages of azithromycin may include a more favorable side-effect profile and fewer significant drug-drug interactions, as it does not inhibit the cytochrome P450 3A4 (CYP3A4) enzyme to the same extent as erythromycin.[4][5][6] This guide presents the experimental evidence underpinning these observations to aid in the evaluation of these compounds for research and clinical development.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from comparative studies on the prokinetic effects of azithromycin and erythromycin.

Table 1: Comparative Efficacy on Gastric Emptying Half-Time (t½)

DrugDoseMean Gastric Emptying t½ (minutes)p-value vs. ErythromycinStudy PopulationReference
Azithromycin250 mg IV10.4 ± 7.20.30Adult patients with gastroparesis[5]
Erythromycin250 mg IV11.9 ± 8.4-Adult patients with gastroparesis[5]

Table 2: Comparative Effects on Antroduodenal Motility in Patients with Gastroparesis

| Drug | Dose | Mean Amplitude of Antral Contractions (mmHg) | Motility Index (log) | Duration of Effect (minutes) | Study Population | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Azithromycin | 250 mg IV | Similar to Erythromycin | Similar to Erythromycin | Similar to Erythromycin | Patients with chronic functional gastrointestinal pain and refractory gastroparesis |[4][6] | | Erythromycin | 250 mg IV | - | - | - | Patients with chronic functional gastrointestinal pain and refractory gastroparesis |[4][6] | | Azithromycin | 500 mg IV | Significantly increased | Significantly increased | Longer duration | Patients with chronic functional gastrointestinal pain and refractory gastroparesis |[4][6] |

Table 3: Comparative Effects on Antroduodenal Motility in Children

| Drug | Dose | Mean Stimulated Area Under the Curve (AUC) (mmHg x sec) | Mean Motility Index | Study Population | Reference | | :--- | :--- | :--- | :--- | :--- | | Azithromycin | 3 mg/kg IV | 8254 | 11.79 | Pediatric patients undergoing antroduodenal manometry |[7][8] | | Erythromycin | 2 mg/kg IV | 8742 | 11.98 | Pediatric patients undergoing antroduodenal manometry |[7][8] | No significant difference was observed between the two treatments for either parameter.

Table 4: Motilin Receptor Agonist Activity

CompoundEC50 (µM) for Intracellular Ca2+ IncreaseMaximal ActivityReference
Azithromycin2.9Similar to Erythromycin and Motilin[9][10]
Erythromycin0.92Similar to Azithromycin and Motilin[9][10]
Motilin0.036Similar to Azithromycin and Erythromycin[9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Gastric Emptying Scintigraphy

This procedure is the gold standard for measuring the rate of solid-phase gastric emptying.

  • Patient Preparation: Patients are required to fast overnight. Any medications that could affect gastric motility are discontinued (B1498344) prior to the study.[5]

  • Radiolabeled Meal: A standardized meal, typically a scrambled egg labeled with 18.5-37 MBq of technetium-99m sulfur colloid, is ingested by the patient.[5]

  • Imaging: Continuous imaging of the stomach is performed using a gamma camera for a period of 120 minutes, with images acquired at one-minute intervals.[5]

  • Data Analysis: A region of interest is drawn around the stomach to quantify the amount of radioactivity remaining at each time point. The rate of gastric emptying is calculated, and the gastric emptying half-time (t½), the time it takes for half of the radioactive meal to leave the stomach, is determined.[5]

  • Provocative Testing: In some protocols, if the stomach has not significantly emptied after a set period (e.g., 75-80 minutes), a prokinetic agent (azithromycin or erythromycin) is administered intravenously, and a new post-treatment gastric emptying t½ is calculated to assess the drug's efficacy.[5]

Antroduodenal Manometry

This technique is used to evaluate the contractile activity of the stomach (antrum) and the upper small intestine (duodenum).

  • Catheter Placement: A manometry catheter with multiple pressure sensors is passed through the nose, down the esophagus, and into the stomach and duodenum.

  • Fasting Study: Recordings are taken during a fasting state to observe the migrating motor complex (MMC), a cyclical pattern of motility.

  • Drug Infusion: The prokinetic agent (azithromycin or erythromycin) is administered intravenously.[4][6]

  • Data Acquisition and Analysis: The pressure changes at each sensor are continuously recorded. The following parameters are measured and analyzed:

    • Total duration of effect: The length of time the drug-induced motor activity persists.[4][6]

    • Mean amplitude of antral contractions: The average force of the stomach contractions.[4][6]

    • Duration of the highest antral contraction phase: The length of the period with the most intense contractions.[4][6]

    • Number of cycles per minute: The frequency of contractions.[4][6]

    • Motility index: A composite score that reflects the overall motor activity, often calculated as the logarithm of the sum of the amplitudes of all contractions multiplied by the number of contractions.[4][6]

In Vitro Motilin Receptor Binding and Functional Assays

These experiments are conducted to determine the affinity and agonist activity of the compounds at the motilin receptor.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells are genetically engineered to express the human motilin receptor.[9][11]

  • Radioligand Binding Assay:

    • Cell membranes expressing the motilin receptor are incubated with a radiolabeled motilin analog (e.g., [¹²⁵I]-motilin) and varying concentrations of the test compounds (azithromycin or erythromycin).[9][11]

    • The amount of radioligand displaced by the test compound is measured, allowing for the determination of the compound's binding affinity (Ki).[11]

  • Calcium Flux Assay:

    • CHO cells expressing the motilin receptor are loaded with a calcium-sensitive fluorescent dye.[9][11]

    • The cells are then exposed to different concentrations of the test compounds.[9][11]

    • Activation of the motilin receptor by an agonist leads to an increase in intracellular calcium concentration, which is detected as a change in fluorescence.[9][11]

    • The concentration of the compound that produces 50% of the maximal response (EC50) is calculated to determine its potency.[9][10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

G cluster_0 Macrolide Prokinetic Action Macrolide Azithromycin / Erythromycin MotilinR Motilin Receptor (on smooth muscle cells and myenteric neurons) Macrolide->MotilinR Agonist Binding Gq Gq Protein Activation MotilinR->Gq Cholinergic Facilitation of Acetylcholine Release MotilinR->Cholinergic Neuronal Pathway PLC Phospholipase C (PLC) Activation Gq->PLC IP3 IP3 Production PLC->IP3 Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Cholinergic->Contraction G cluster_workflow Comparative Gastric Emptying Study Workflow Patient Patient Recruitment (Gastroparesis Diagnosis) Baseline Baseline Gastric Emptying Scintigraphy Patient->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Intravenous Azithromycin Randomization->GroupA Arm 1 GroupB Group B: Intravenous Erythromycin Randomization->GroupB Arm 2 PostTreatment Post-Treatment Gastric Emptying Scintigraphy GroupA->PostTreatment GroupB->PostTreatment DataAnalysis Data Analysis: Compare Gastric Emptying t½ PostTreatment->DataAnalysis Conclusion Conclusion on Comparative Efficacy DataAnalysis->Conclusion

References

Head-to-Head Clinical Trial of Azithromycin versus Moxifloxacin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the clinical efficacy, safety, and mechanisms of action of azithromycin (B1666446) and moxifloxacin (B1663623), two commonly prescribed antibiotics. The information is compiled from various head-to-head clinical trials to assist researchers, scientists, and drug development professionals in their understanding of these antimicrobial agents.

Executive Summary

Azithromycin, a macrolide antibiotic, and moxifloxacin, a fluoroquinolone, are both effective in treating a range of bacterial infections, particularly those affecting the respiratory tract. Head-to-head clinical trials, primarily in patients with acute exacerbations of chronic bronchitis (AECB) and community-acquired pneumonia (CAP), demonstrate that both drugs generally exhibit comparable clinical success rates. However, some studies suggest potential differences in bacteriological eradication rates and adverse event profiles, which may influence clinical decision-making in specific patient populations.

Data Presentation

The following tables summarize the quantitative data from key head-to-head clinical trials comparing azithromycin and moxifloxacin.

Table 1: Clinical Efficacy in Acute Exacerbations of Chronic Bronchitis (AECB)

Clinical TrialPatient PopulationDosing RegimenClinical Success Rate (Moxifloxacin)Clinical Success Rate (Azithromycin)Key Findings
Wilson et al.567 patients with AECBMoxifloxacin: 400 mg once daily for 5 daysAzithromycin: 500 mg on day 1, then 250 mg daily for 4 days88% in the efficacy-valid group[1]88% in the efficacy-valid group[1]Moxifloxacin was found to be clinically and bacteriologically equivalent to azithromycin.[1]
Zervos et al.342 outpatients with AECBMoxifloxacin: 400 mg once daily for 5 daysAzithromycin: 500 mg once daily for 3 days90% at Days 10-12[2]90% at Days 10-12[2]Three-day azithromycin and 5-day moxifloxacin demonstrate comparable efficacy and safety.[2]

Table 2: Bacteriological Efficacy in Acute Exacerbations of Chronic Bronchitis (AECB)

Clinical TrialBacteriological Eradication Rate at Test-of-Cure (Moxifloxacin)Bacteriological Eradication Rate at Test-of-Cure (Azithromycin)Key Pathogen Eradication
Wilson et al.89%[1]86%[1]Moxifloxacin showed higher eradication rates for H. influenzae (97% vs. 83%) and H. parainfluenzae (88% vs. 62%).[1]
Zervos et al.Not explicitly stated at test-of-cure, but clinical efficacy among culture-positive patients was 84% at Days 10-12.Not explicitly stated at test-of-cure, but clinical efficacy among culture-positive patients was 93% at Days 10-12.Data presented as clinical efficacy in patients with baseline pathogens (S. pneumoniae, H. influenzae, M. catarrhalis, H. parainfluenzae).[2]

Table 3: Clinical and Bacteriological Efficacy in Community-Acquired Pneumonia (CAP)

Clinical TrialPatient PopulationDosing RegimenClinical Efficacy Rate (Moxifloxacin)Clinical Efficacy Rate (Azithromycin Combination)Bacteriological Eradication Rate (Moxifloxacin)Bacteriological Eradication Rate (Azithromycin Combination)
Xu et al.40 adult patients with CAP requiring initial parenteral therapyMoxifloxacin: 400 mg IV once dailyControl: Cefoperazone (B1668861) 2.0 g IV twice daily + Azithromycin 0.5 g IV once daily90%[3]95% (with Cefoperazone)[3]90%[3]80% (with Cefoperazone)[3]
Cheong and Lee39 patients with CAPMoxifloxacin: IV monotherapyControl: Cefuroxime or Ceftriaxone IV + Azithromycin IVNot significantly different from controlNot significantly different from moxifloxacinSame in both groups at dischargeSame in both groups at discharge

Table 4: Adverse Events

Clinical TrialMost Common Drug-Related Adverse Events (Moxifloxacin)Incidence of Drug-Related Adverse Events (Moxifloxacin)Most Common Drug-Related Adverse Events (Azithromycin)Incidence of Drug-Related Adverse Events (Azithromycin)
Wilson et al.Diarrhea and nausea[1]22%[1]Diarrhea and nausea[1]17%[1]
Zervos et al.Diarrhea, nausea, abdominal pain, vaginitis[2]19.1%[2]Diarrhea, nausea, abdominal pain, vaginitis[2]18.3%[2]

Experimental Protocols

Wilson et al. - AECB Study

  • Study Design: Randomized, double-blind, multicenter trial.

  • Patient Population: 567 patients with a clinical diagnosis of AECB of suspected bacterial origin.

  • Inclusion Criteria: Patients with an acute exacerbation of chronic bronchitis.

  • Exclusion Criteria: Not detailed in the provided search results.

  • Treatment Arms:

    • Moxifloxacin: 400 mg orally once daily for 5 days.

    • Azithromycin: 500 mg orally on day 1, followed by 250 mg orally once daily for 4 days.

  • Primary Outcome Measure: Clinical response at the test-of-cure visit (14-21 days post-therapy).[1]

  • Secondary Outcome Measures: Bacteriological response and time-course of bacteriological eradication.[1]

  • Efficacy Analysis Populations: Intent-to-treat, clinically-valid, and microbiologically-valid.[1]

Zervos et al. - AECB Study

  • Study Design: Randomized, investigator-blinded, multicenter trial.

  • Patient Population: 342 outpatients with AECB.

  • Inclusion Criteria: Patients with AECB and a forced expiratory volume in 1 second (FEV1) >35%.[2]

  • Exclusion Criteria: Not detailed in the provided search results.

  • Treatment Arms:

    • Moxifloxacin: 400 mg orally once daily for 5 days.

    • Azithromycin: 500 mg orally once daily for 3 days.

  • Primary Outcome Measure: Clinical success rates at Days 10-12 and Days 22-26 post-therapy.[2]

  • Efficacy Analysis Population: Intent-to-treat.

Xu et al. - CAP Study

  • Study Design: Randomized controlled trial.

  • Patient Population: 40 adult patients with CAP requiring initial parenteral therapy.[3]

  • Treatment Arms:

    • Moxifloxacin group (n=20): 400 mg of moxifloxacin intravenously once a day for 7 to 14 days.[3]

    • Control group (n=20): 2.0 g of cefoperazone intravenously twice a day and azithromycin 0.5 g intravenously once a day for 7 to 14 days.[3]

  • Outcome Measures: Clinical efficacy rate and bacteriologic eradication rate at the end of therapy. Clinical, bacteriological, and laboratory examinations were performed before and after treatment.[3]

Mechanisms of Action and Signaling Pathways

The distinct mechanisms of action of azithromycin and moxifloxacin are visualized below.

G cluster_azithromycin Azithromycin Mechanism of Action cluster_moxifloxacin Moxifloxacin Mechanism of Action azithromycin Azithromycin ribosome Bacterial 50S Ribosomal Subunit azithromycin->ribosome Binds to protein_synthesis Inhibition of Protein Synthesis ribosome->protein_synthesis Leads to bacterial_growth Inhibition of Bacterial Growth protein_synthesis->bacterial_growth moxifloxacin Moxifloxacin dna_gyrase DNA Gyrase (Topoisomerase II) moxifloxacin->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV moxifloxacin->topoisomerase_iv Inhibits dna_replication Inhibition of DNA Replication & Repair dna_gyrase->dna_replication topoisomerase_iv->dna_replication bacterial_death Bacterial Cell Death dna_replication->bacterial_death

Caption: Mechanisms of action for azithromycin and moxifloxacin.

Azithromycin, a macrolide antibiotic, functions by binding to the 50S subunit of the bacterial ribosome, which in turn inhibits the synthesis of proteins necessary for bacterial growth.[1] Beyond its antibacterial properties, azithromycin is also recognized for its immunomodulatory effects, which include the suppression of pro-inflammatory cytokines through signaling pathways such as ERK1/2 and JNK.

Moxifloxacin, a fluoroquinolone antibiotic, exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[4] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, moxifloxacin leads to breaks in the bacterial DNA, ultimately resulting in cell death.

G cluster_workflow Generalized Clinical Trial Workflow patient_recruitment Patient Recruitment (e.g., AECB, CAP) randomization Randomization patient_recruitment->randomization treatment_moxi Treatment Group: Moxifloxacin randomization->treatment_moxi treatment_azithro Treatment Group: Azithromycin randomization->treatment_azithro treatment_period Treatment Period (e.g., 3-14 days) treatment_moxi->treatment_period treatment_azithro->treatment_period toc_visit Test-of-Cure Visit (e.g., 10-26 days post-therapy) treatment_period->toc_visit clinical_assessment Clinical Assessment (Cure/Failure) toc_visit->clinical_assessment bacteriological_assessment Bacteriological Assessment (Eradication/Persistence) toc_visit->bacteriological_assessment safety_assessment Safety Assessment (Adverse Events) toc_visit->safety_assessment

Caption: Generalized workflow of a head-to-head clinical trial.

Conclusion

Head-to-head clinical trials demonstrate that both azithromycin and moxifloxacin are effective and generally well-tolerated options for the treatment of common respiratory tract infections. While overall clinical efficacy appears comparable, moxifloxacin may offer an advantage in the eradication of specific pathogens like H. influenzae. The choice between these two agents may be guided by local resistance patterns, patient-specific factors, and the potential for adverse events. The distinct mechanisms of action of these drugs also contribute to their differing spectrums of activity and should be a consideration in clinical practice. Further research is warranted to delineate the optimal use of these antibiotics in various clinical scenarios.

References

A Comparative Guide to the Bioequivalence of Generic Azithromycin Dihydrate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of generic azithromycin (B1666446) dihydrate formulations, focusing on their bioequivalence to the innovator product. The information is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental methodologies to support further research and development.

Azithromycin, an azalide subclass of macrolide antibiotics, is a widely used drug for treating various bacterial infections.[1] The oral bioavailability of azithromycin is approximately 37%, and it exhibits a long terminal elimination half-life of 2 to 4 days.[2][3] For a generic drug to be considered bioequivalent to a reference product, key pharmacokinetic parameters must fall within a specific range.

Pharmacokinetic Bioequivalence Studies

Bioequivalence studies are crucial for ensuring that generic drug formulations perform comparably to the reference-listed drug in terms of rate and extent of absorption. These studies are typically conducted in healthy volunteers under controlled conditions.

Table 1: Comparison of Pharmacokinetic Parameters from Various Bioequivalence Studies of Azithromycin Dihydrate Formulations

Study ReferenceFormulationDoseAUC₀₋t (ng·h/mL)AUC₀₋inf (ng·h/mL)Cₘₐₓ (ng/mL)Tₘₐₓ (h)t₁/₂ (h)
Santoso et al.[4]Test (Generic)500 mg4967.495871.74412.143.051.32
Santoso et al.[4]Reference500 mg4276.755578.12419.892.051.23
Chinese Study (Fasting)[5]Test (Generic)250 mg---2.5-
Chinese Study (Fasting)[5]Reference250 mg---2.5-
Chinese Study (Fed)[5]Test (Generic)250 mg-----
Chinese Study (Fed)[5]Reference250 mg-----
Healthy Volunteers Study[6]Test (Generic)250 mgWithin 80-125% of Ref-Within 80-125% of Ref--
Healthy Volunteers Study[6]Reference250 mg-----
Taiwanese Population Study[7]Reference500 mg4042±13444401±1468498±1962.584.2±25.8

AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity. Cₘₐₓ: Maximum plasma concentration. Tₘₐₓ: Time to reach maximum plasma concentration. t₁/₂: Elimination half-life.

For a generic formulation to be deemed bioequivalent, the 90% confidence intervals (CI) for the ratio of the geometric means (test/reference) of Cmax and AUC must fall within the acceptance range of 80% to 125%.[1][6] In one study, the 90% CIs for the geometric mean ratios of a test to a reference azithromycin 500 mg tablet were 101.56% (86.61–119.08%) for AUCt and 97.78% (84.50–113.16%) for Cmax, confirming bioequivalence.[1][4]

Experimental Protocols

A typical bioequivalence study for azithromycin dihydrate follows a randomized, crossover design.

  • Subject Selection: Healthy adult male and non-pregnant, non-lactating female subjects are recruited for the study.[8]

  • Study Design: A single-dose, two-treatment, two-period, two-sequence crossover design is commonly employed.[6][9] Due to the long half-life of azithromycin, a washout period of at least 14 to 21 days is necessary between the two periods.[8][10] Studies may be conducted under fasting or fed conditions as per regulatory requirements.[5][11]

  • Dosing and Administration: Subjects receive a single oral dose of either the test or reference azithromycin formulation.

  • Blood Sampling: Blood samples are collected at predetermined time points, typically up to 72 or 120 hours post-dose, to adequately characterize the plasma concentration profile of azithromycin.[4][6][8]

  • Bioanalytical Method: The concentration of azithromycin in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][9] The method should be sensitive enough to detect low concentrations of the drug.[8]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2).

  • Statistical Analysis: Statistical analysis is performed to compare the pharmacokinetic parameters of the test and reference products and to calculate the 90% confidence intervals for the geometric mean ratios of AUC and Cmax.

In vitro dissolution studies are a cheaper alternative to in vivo bioequivalence studies and can correlate well with in vivo performance.[12]

  • Apparatus: USP Dissolution Apparatus 2 (Paddle type) is commonly used.[12]

  • Dissolution Medium: The choice of dissolution medium is critical. Commonly used media include 0.1 N HCl and phosphate (B84403) buffer at pH 6.0.[12][13] For azithromycin tablets, the FDA recommends using 900 mL of pH 6.0 phosphate buffer.[14]

  • Test Conditions: The paddle speed is typically set at 50 or 75 rpm.[12][14]

  • Sampling: Aliquots of the dissolution medium are withdrawn at specific time points (e.g., 5, 10, 20, 30, 45, 60 minutes) and analyzed for azithromycin content.

  • Analytical Method: The concentration of dissolved azithromycin is determined by High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

  • Data Analysis: The dissolution profiles of the test and reference products are compared using a similarity factor (f2). An f2 value between 50 and 100 suggests that the two dissolution profiles are similar.

Table 2: Dissolution Profile Comparison of Generic Azithromycin Formulations

Study ReferenceFormulationDissolution Medium% Dissolved at 45 min
Nigerian Study[13]Generic (AZI-E)Phosphate Buffer (pH 6.0)>75%
Nigerian Study[13]Innovator (AZI-Z)Phosphate Buffer (pH 6.0)>75%
Ethiopian Study[15]Generic A0.1 N HCl87%
Ethiopian Study[15]Generic B0.1 N HCl92%
Ethiopian Study[15]Reference D0.1 N HCl97.4%

The United States Pharmacopeia (USP) specifies that for azithromycin tablets, at least 75% of the drug should dissolve within 45 minutes in the specified medium.[13]

Visualizing Bioequivalence Study Processes

To better understand the workflow and decision-making process in bioequivalence studies, the following diagrams are provided.

Bioequivalence_Study_Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Data Analysis cluster_reporting Reporting Protocol Protocol Development Ethics Ethics Committee Approval Protocol->Ethics Screening Volunteer Screening & Recruitment Ethics->Screening Randomization Randomization Screening->Randomization Dosing_P1 Period 1: Dosing (Test/Ref) Randomization->Dosing_P1 Sampling_P1 Blood Sampling Dosing_P1->Sampling_P1 Washout Washout Period Sampling_P1->Washout Bioanalysis Bioanalytical Method Validation & Sample Analysis Sampling_P1->Bioanalysis Dosing_P2 Period 2: Dosing (Ref/Test) Washout->Dosing_P2 Sampling_P2 Blood Sampling Dosing_P2->Sampling_P2 Sampling_P2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Report Final Report Generation Stat_Analysis->Report

Workflow of a typical bioequivalence study.

Bioequivalence_Acceptance_Criteria Start Pharmacokinetic Data (Test vs. Reference) Calc_Ratio Calculate Geometric Mean Ratio (Test/Reference) for AUC and Cmax Start->Calc_Ratio Calc_CI Calculate 90% Confidence Interval (CI) for the Geometric Mean Ratio Calc_Ratio->Calc_CI Decision Are 90% CIs for both AUC and Cmax within 80% - 125%? Calc_CI->Decision Bioequivalent Bioequivalent Decision->Bioequivalent Yes Not_Bioequivalent Not Bioequivalent Decision->Not_Bioequivalent No

Logical flow of bioequivalence acceptance criteria.

References

Safety Operating Guide

Safeguarding Health and Environment: A Guide to the Proper Disposal of Azithromycin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of azithromycin (B1666446) hydrate (B1144303) is a critical aspect of laboratory management. Improper disposal of this widely used antibiotic can contribute to environmental contamination and the development of antimicrobial resistance.[1] This guide provides essential, step-by-step procedures for the proper disposal of azithromycin hydrate, aligning with best practices for laboratory safety and chemical handling.

The primary directive for the disposal of any chemical, including this compound, is to adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.[1] These protocols are designed to comply with all federal, state, and local regulations. While azithromycin is not typically classified as a hazardous waste by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), institutional or state regulations may be more stringent.[1][2]

Segregation and Waste Classification: The First Step

Proper segregation is the foundational step in managing this compound waste. Different forms of waste require distinct disposal pathways.

  • Concentrated Stock Solutions: These are considered chemical waste and must never be poured down the drain.[1] They should be collected in designated, clearly labeled hazardous waste containers.[1]

  • Used Culture Media: Media containing azithromycin should be treated as chemical waste and collected in the same manner as stock solutions.[1]

  • Contaminated Labware: Items such as pipette tips, gloves, and flasks that are grossly contaminated with pure azithromycin or concentrated solutions should be disposed of as chemical waste.[1]

  • Unused or Expired this compound (Solid): This should be disposed of in accordance with local, state, and federal regulations, typically through a licensed hazardous waste disposal service.[3]

Step-by-Step Disposal Procedures for this compound Waste

  • Collection:

    • Pour concentrated stock solutions and used media containing azithromycin into a designated hazardous waste container.[1]

    • Place grossly contaminated labware and any solid this compound waste into a separate, clearly labeled, and sealed container for chemical waste.[3]

  • Labeling:

    • Ensure all waste containers are accurately labeled with the contents, including the name "this compound," and any other required hazard information as per your institution's EHS policy.

  • Storage:

    • Store waste containers in a designated, secure area away from general lab traffic until they are collected by a licensed hazardous waste disposal service.

  • Disposal:

    • Arrange for the collection of the hazardous waste by a certified disposal service.[3]

Quantitative Data on this compound Disposal

While specific quantitative disposal limits for this compound are not broadly established in federal regulations, occupational exposure limits (OELs) provide context for safe handling. Adherence to these limits minimizes the risk of exposure during handling and disposal procedures.

Issuing OrganizationExposure Limit (8-hour Time-Weighted Average)
Pfizer0.3 mg/m³
ACGIH10 mg/m³
Australia10 mg/m³
Belgium10 mg/m³
Bulgaria10.0 mg/m³
Estonia10 mg/m³
Latvia10 mg/m³

Data sourced from multiple safety data sheets.[3]

Experimental Protocol: this compound Spill Cleanup

In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.

  • Immediate Response:

    • Alert personnel in the immediate area of the spill.

    • Evacuate non-essential personnel from the spill area.

    • If the spill involves dust or aerosols, avoid inhalation and wear appropriate personal protective equipment (PPE), including a respirator.[3][4]

  • Containment:

    • Contain the source of the spill if it is safe to do so.[2]

  • Cleanup of Dry Spills:

    • Collect spilled solid material using a method that controls dust generation, such as a damp cloth or a vacuum with a HEPA filter.[2]

    • Place the collected material into a labeled, sealed container for hazardous waste disposal.[2]

  • Cleanup of Liquid Spills:

    • Absorb the liquid with an inert material, such as diatomite or universal binders.[4]

    • Place the absorbent material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination:

    • Clean the spill area thoroughly.[2] Decontaminate surfaces and equipment by scrubbing with alcohol.[4]

  • Disposal:

    • Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with institutional and regulatory guidelines.[4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

AzithromycinDisposalWorkflow cluster_start cluster_waste_type Identify Waste Type cluster_disposal_path Disposal Pathway start Start: This compound Waste Generated Solid Solid Azithromycin (Expired/Unused) start->Solid Liquid Liquid Waste (Stock Solutions, Media) start->Liquid Contaminated Contaminated Materials (Gloves, Pipettes, etc.) start->Contaminated HazardousWasteContainer Collect in Labeled Hazardous Waste Container Solid->HazardousWasteContainer Liquid->HazardousWasteContainer Contaminated->HazardousWasteContainer LicensedDisposal Dispose via Licensed Hazardous Waste Vendor HazardousWasteContainer->LicensedDisposal Follow Institutional EHS Procedures

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Azithromycin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling active pharmaceutical ingredients such as Azithromycin hydrate (B1144303). Adherence to rigorous safety protocols, including the use of appropriate personal protective equipment (PPE), and the implementation of meticulous operational and disposal plans are critical to minimizing exposure and ensuring operational integrity. This guide provides essential, step-by-step safety and logistical information for the handling of Azithromycin hydrate.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powder form where the risk of inhalation and skin contact is heightened, a comprehensive suite of PPE is mandatory. The following equipment should be utilized to prevent occupational exposure.[1]

  • Respiratory Protection: In environments where dust or aerosols may be generated, a suitable respirator is essential.[1][2] If ventilation is inadequate, respiratory protection is required.[1][3]

  • Eye Protection: To prevent contact with the eyes, safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards are necessary.[2][4][5]

  • Hand Protection: Impervious gloves, such as nitrile gloves, are recommended to avoid skin contact.[1][6] Gloves must be inspected before use, and proper removal techniques should be followed to prevent cross-contamination.[4]

  • Skin and Body Protection: Impervious clothing or a lab coat should be worn to protect the skin.[2] For bulk processing operations or where significant skin contact is possible, more extensive protective clothing may be necessary.[6] Contaminated work clothing should not be taken out of the laboratory and must be decontaminated or disposed of properly.[2][7][8]

Occupational Exposure Limits

Occupational Exposure Limits (OELs) are established to protect laboratory personnel from the potential adverse health effects of exposure to chemical substances. The following table summarizes the available OELs for Azithromycin dihydrate from various sources.

Issuing OrganizationExposure Limit (8-hour Time-Weighted Average)
ACGIH10 mg/m³[1][6]
Australia10 mg/m³[1][6]
Belgium10 mg/m³[1][6]
Bulgaria10.0 mg/m³[1][6]
Estonia10 mg/m³[1][6]
Latvia10 mg/m³[9]

Standard Operating Procedure for Handling this compound

A systematic approach to handling this compound is crucial for safety and to maintain the integrity of the substance. The following workflow outlines the key steps from preparation to disposal.

cluster_ppe Safety Measures prep Preparation handling Handling & Weighing prep->handling Ensure proper ventilation procedure Experimental Procedure handling->procedure Minimize dust generation ppe_respiratory Respirator handling->ppe_respiratory ppe_eye Goggles handling->ppe_eye ppe_hand Gloves handling->ppe_hand ppe_body Lab Coat handling->ppe_body eng_controls Fume Hood/ Ventilation handling->eng_controls decontamination Decontamination procedure->decontamination Clean spills promptly disposal Waste Disposal decontamination->disposal Segregate waste

Caption: Workflow for Safe Handling of this compound.

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuation: Non-essential personnel should be evacuated from the affected area.[6]

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Contain the source of the spill if it is safe to do so.[6] Prevent the material from entering drains or water courses.[2]

  • Cleanup:

    • For dry spills, collect the material using a method that minimizes dust generation, such as a damp cloth or a vacuum with a HEPA filter.[6]

    • For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, diatomite).[2]

    • Place all contaminated materials into a designated, labeled, and sealed container for disposal.[6][9]

  • Decontamination: Thoroughly clean the spill area.[6] Surfaces and equipment can be decontaminated by scrubbing with alcohol.[2]

  • Personal Protective Equipment: All personnel involved in the cleanup must wear the appropriate PPE as described above.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm.

  • Waste Collection: All waste containing this compound, including contaminated PPE, should be collected in a clearly labeled, sealed, and appropriate container.[1][6]

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[8] This may involve treating it as hazardous waste.

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste by a licensed hazardous waste disposal service.[1] Under no circumstances should this compound be disposed of down the drain or in general waste.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azithromycin hydrate
Reactant of Route 2
Reactant of Route 2
Azithromycin hydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.